Gold tribromide

Catalog No.
S570179
CAS No.
10294-28-7
M.F
AuBr₃
M. Wt
436.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gold tribromide

CAS Number

10294-28-7

Product Name

Gold tribromide

IUPAC Name

tribromogold

Molecular Formula

AuBr₃

Molecular Weight

436.68 g/mol

InChI

InChI=1S/Au.3BrH/h;3*1H/q+3;;;/p-3

InChI Key

OVWPJGBVJCTEBJ-UHFFFAOYSA-K

SMILES

Br[Au](Br)Br

Synonyms

Auric Bromide; Gold Bromide; Gold Tribromide; Gold(III) Bromide

Canonical SMILES

Br[Au](Br)Br

The exact mass of the compound Gold bromide (AuBr3) is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of gold coordination entity in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Properties and Solubility of Gold Tribromide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key properties of gold tribromide related to its solubility and stability:

Property Description
Solubility in Water Slightly soluble [1] [2] / Sparingly soluble [3]
Appearance Dark red to black crystalline solid or powder [1] [2]
Sensitivity Moisture sensitive [2]
Aqueous Solution Color Brownish-red to nearly black (in concentrated solutions) [3]

This compound's slight solubility is a key feature in its behavior. Aqueous solutions are unstable and undergo gradual decomposition, which can be accelerated by boiling or the presence of other agents [3]. The compound is also soluble in alcohols, but reduction may occur over time [2].

Experimental Context and Protocols

Electrochemical studies provide insight into how halides like bromide affect gold dissolution. The following workflow summarizes a general experimental approach for investigating this process, which is relevant to the formation and behavior of this compound in solution.

G node1 Electrode Preparation node2 Polishing with Alumina slurry node1->node2 node3 Electrochemical Cell Setup node2->node3 node4 Acidic Electrolyte (e.g., 0.1 M H₂SO₄) node3->node4 node5 Controlled Bromide Addition node4->node5 node6 Potential Cycling (CV) node5->node6 node7 Online ICP-MS Analysis node6->node7 node8 Gold Ion Detection & Quantification node7->node8

Experimental workflow for studying gold dissolution in bromide-containing electrolytes.

  • Electrode Preparation: A polycrystalline gold electrode is polished, typically with an alumina slurry, and rinsed to create a clean, reproducible surface [4].
  • Electrolyte and Halide Introduction: Experiments are performed in an acidic electrolyte. Bromide ions are introduced at controlled, often trace concentrations (e.g., 1 to 100 µM) [4].
  • Potential Control and Dissolution: The gold electrode's potential is cycled. The presence of bromide ions shifts the gold oxidation onset and significantly enhances dissolution, which can be monitored in real-time [4].
  • Detection and Quantification: Online Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is used for highly sensitive detection and quantification of dissolved gold ions from the electrode surface [4].

Research and Industrial Applications

This compound's properties make it valuable in several technical fields:

  • Catalysis: It acts as a catalyst for organic reactions, such as facilitating the Diels-Alder reaction and the nucleophilic substitution of propargylic alcohols [1] [2].
  • Analytical Chemistry: It is used as a colorimetric testing reagent for the detection of ketamine, producing a characteristic purple color change [1] [2].

References

Catalytic Applications and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

A primary application of gold(III) bromide's Lewis acidity is as a catalyst in organic synthesis. The diagram below illustrates the general workflow for using AuBr₃ as a catalyst.

Start Reaction Setup A Add Gold(III) Bromide Catalyst Start->A B Lewis Acid Activates Substrate A->B C Key Bond-Forming Step B->C D Product Formation & Catalyst Regeneration C->D End Reaction Complete D->End

General workflow for AuBr₃-catalyzed reactions

Diels-Alder Reaction

Gold(III) bromide catalyzes the Diels-Alder reaction between an enynal unit and a carbonyl compound [1]. The Lewis acid activates the dienophile, making it more reactive toward the diene.

Experimental Protocol Outline:

  • Setup: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) in anhydrous solvent [2].
  • Catalyst Loading: Use gold(III) bromide as a catalyst (typically 1-10 mol%) [2].
  • Reaction: Add reactants to the catalyst solution. Monitor reaction completion by TLC or GC-MS.
  • Work-up: Quench the reaction and purify the product using standard techniques (e.g., extraction, chromatography).
Nucleophilic Substitution of Propargylic Alcohols

AuBr₃ acts as a Lewis acid to activate propargylic alcohols by coordinating to the hydroxyl group, facilitating nucleophilic substitution [1].

Experimental Protocol Outline:

  • Setup: Perform the reaction under inert conditions using dried glassware [2].
  • Reaction Mixture: Combine the propargylic alcohol and nucleophile in an anhydrous solvent.
  • Catalyst Addition: Add AuBr₃ catalyst.
  • Monitoring and Purification: Monitor the reaction and purify the final product after work-up.

Chemical Properties and Reactions

The Lewis acid property of gold(III) bromide directly dictates its chemical behavior. Key reactions are summarized in the table below.

Reaction Type Description Chemical Equation (Simplified)
Complex Formation Reaction with Lewis bases like hydrobromic acid to form tetrabromoaurate complex [3] [1]. HBr + AuBr₃ → H⁺[AuBr₄]⁻

| Adduct Formation | Formation of stable coordination complexes with donors like water or tetrahydrothiophene [1]. | AuBr₃ + H₂O → AuBr₃·H₂O AuBr₃ + 2 (Tetrahydrothiophene) → AuBr₃(L)₂ | | Decomposition | Decomposes when reacted with glycerol or at elevated temperatures [3] [4]. | Not specified in search results |

Handling and Safety

Gold(III) bromide is toxic and an irritant to eyes, skin, and respiratory tract [3] [2]. Proper safety measures are essential:

  • Personal Protective Equipment (PPE): Wear gloves, eyeshields, faceshields, and use type P3 respirator cartridges [2].
  • Handling: Operate in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes. Avoid ingestion and inhalation [3].
  • Storage: Store at room temperature, in a tightly closed container, in a dry and well-ventilated place [2] [5].

References

Au2Br6 dimeric structure explanation

Author: Smolecule Technical Support Team. Date: February 2026

Dimeric Structure Explanation

Many metal halides, including aluminium bromide (Al₂Br₆) and gold(III) bromide (Au₂Br₆), form dimers in their solid and liquid states. This occurs because the electron-deficient central metal atom can achieve a stable electron configuration by forming bridging bonds with halide atoms [1].

The structure of Al₂Br₆ involves two aluminum atoms, each bonded to two terminal bromine atoms and connected to each other by two bromine atoms that act as bridges. This results in a structure where each aluminum atom is at the center of a tetrahedron, and the two aluminum-bromine tetrahedra share a common edge, giving the overall molecule D₂h symmetry [1]. The diagram below illustrates this general structure for a halide-bridged dimer.

G M1 Br1 M1->Br1 Br2 M1->Br2 Br4 M1->Br4 Br5 M1->Br5 M2 M2->Br2 Br3 M2->Br3 M2->Br5 Br6 M2->Br6 label1 Metal Atom (Au/Al) label2 Terminal Br label3 Bridging Br

General structure of a M₂X₆ dimer (M=Au, Al; X=Br) showing edge-sharing tetrahedra

Key Properties and Quantitative Data

Based on the analogous structure of Al₂Br₆, the following table summarizes the key quantitative and qualitative properties expected for a Au₂Br₆ dimer [1].

Property Description & Quantitative Data
Empirical Formula Au₂Br₆
Molar Mass 788.69 g/mol (anhydrous)
Primary State Dimeric (Au₂Br₆) in solid state; dissociates to monomers (AuBr₃) at high temperatures
Molecular Symmetry D₂h (in solid state)
Coordination Geometry Each gold atom is in a distorted square planar environment (considering its d⁸ electron configuration). The bromine atoms form bridges, creating a four-coordinate system.
Bonding Two terminal Br atoms and two bridging Br atoms per Au center. Bridging bonds are longer than terminal bonds.
Lewis Acidity Strong Lewis acid; reacts vigorously with water, alcohols, and Lewis bases.

Experimental Protocols for Synthesis and Characterization

While specific protocols for Au₂Br₆ were not found, the following methods, adapted from Al₂Br₆ synthesis and general inorganic practice, are applicable.

Direct Synthesis from Elements

This method involves the direct reaction of the metal with bromine [1].

  • Procedure: Place high-purity gold metal in a quartz or borosilicate glass tube. Heat the tube while passing a stream of dry bromine vapor over the metal. The reaction is highly exothermic. Collect the resulting Au₂Br₆ product, which will often be a dark solid or crystalline material.
  • Chemical Equation: 2 Au + 3 Br₂ → Au₂Br₆
  • Safety Notes: Must be performed in a fume hood. Bromine is highly toxic and corrosive. Use appropriate personal protective equipment (PPE) including gloves and eye protection. The product is highly reactive and moisture-sensitive [1].
Characterization via X-ray Diffraction (XRD)

X-ray crystallography is the definitive technique for determining the dimeric structure in the solid state [1] [2].

  • Workflow: The workflow for confirming the dimeric structure through XRD is a sequential process, as shown below.

G A Crystal Growth (Grow single crystals from vapor or solution) B Data Collection (Mount crystal & expose to X-ray beam) A->B C Structure Solution (Calculate electron density map) B->C D Structure Refinement (Fit atomic positions & thermal parameters) C->D E Structure Validation & Analysis (Confirm Au-Br bond lengths & angles) D->E

Experimental workflow for X-ray crystallography to determine dimeric structure

Research Context and Applications

The primary importance of understanding the Au₂Br₆ dimeric structure lies in its role as a precursor and catalyst in various chemical processes.

  • Catalysis: Like Al₂Br₆, which is a catalyst for Friedel-Crafts alkylation reactions, Au₂Br₆ and related gold compounds are potent Lewis acid catalysts in organic synthesis [1].
  • Material Precursor: It serves as a starting material for the synthesis of other gold complexes and nanomaterials.
  • Computational Studies: The structure can be modeled using computational methods like Density Functional Theory (DFT) to understand its electronic properties, bond energies, and reactivity. DFT calculations break down the total energy into components such as nuclear repulsion, electron kinetic energy, and electron-electron interactions, which is crucial for predicting the stability of the dimeric form [3].

References

Comprehensive Application Notes and Protocols: Synthesis and Applications of Gold Tribromide in Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gold Tribromide

Gold(III) bromide, commonly referred to as This compound with the molecular formula AuBr₃ (molecular weight: 436.69 g/mol⁻¹), is an inorganic salt of gold that exists primarily as a dimeric structure (Au₂Br₆) where two gold atoms are bridged by two bromine atoms. This compound presents as a dark-red to black crystalline solid at room temperature and is characterized by its slight solubility in water and ethanol. This compound is predominantly utilized as a Lewis acid catalyst in various organic transformations and possesses specific analytical applications in forensic and pharmaceutical sciences. Unlike its copper or silver counterparts, this compound exhibits unique stability and reactivity patterns attributed to the square planar coordination geometry around the gold(III) centers and the subtle effects of π-bonding variations with different halogen ligands. [1] [2] [3]

The significance of this compound in modern chemical research stems from its versatile catalytic properties and its role in facilitating novel synthetic pathways. Recent investigations have also explored gold-based bromide perovskites such as CsAuBr₄, CsAuBr₃, and Cs₂Au₂Br₆ for their interesting temperature-dependent structural and optical properties, demonstrating bandgap variations from 2.3 eV to 1.4 eV, which makes them potentially suitable for visible light absorption applications. However, this application note focuses specifically on this compound (AuBr₃/Au₂Br₆) and its direct applications in chemical synthesis and analysis. [1] [4]

Chemical and Physical Properties

Structural Characteristics

This compound exhibits a dimeric molecular structure with the formula Au₂Br₆, in which two gold atoms are bridged by two bromine atoms. This structural arrangement differs significantly from the hypothetical monomeric form due to the Jahn-Teller effect and decreased π-bonding capability of bromine atoms compared to lighter halogens. The gold centers in Au₂Br₆ display characteristic square planar coordination geometry with bond angles of approximately 90°, which is typical for gold(III) complexes. This coordination environment contributes to the compound's stability and reactivity patterns. Research indicates that in hypothetical monomeric forms, this compound would feature one long and two short gold-bromine bonds, creating a dynamic balance between Y-conformation and T-conformation, unlike gold trichloride and gold trifluoride which preferentially adopt T-conformations. [1] [2] [5]

Quantitative Physical Properties

Table 1: Physical Properties of this compound

Property Value/Specification Conditions
Molecular Formula AuBr₃ (typically as dimer Au₂Br₆) -
Molar Mass 436.69 g·mol⁻¹ -
Appearance Dark-red to black crystalline solid Room temperature
Melting Point 97.5 °C 370.6 K
Density 5.92 g·mL⁻¹ -
Solubility in Water Slightly soluble 25 °C
Solubility in Ethanol Slightly soluble 25 °C
Stability Decomposes at higher temperatures >97.5 °C

This compound is hygroscopic (deliquescent) and its aqueous solutions exhibit intense coloration, ranging from brownish-red to nearly black for concentrated solutions (approximately 1% concentration). The compound decomposes when heated beyond its melting point and is also known to decompose upon reaction with glycerol. Its solutions are generally less stable than those of gold trichloride, requiring careful preparation and storage conditions for experimental work. The crystalline form may appear as blackish needles or scarlet plates, depending on the crystallization conditions. [1] [2] [3]

Synthesis Protocols

Direct Elemental Synthesis

The direct reaction between metallic gold and liquid bromine represents the most fundamental method for synthesizing this compound. This approach yields high-purity product suitable for most catalytic and analytical applications. [1] [2]

Table 2: Direct Elemental Synthesis Protocol

Step Parameter Specification
1. Reaction Formula 2 Au + 3 Br₂ → Au₂Br₆
2. Gold Form Finely-divided gold powder or thin foil
3. Bromine Excess liquid bromine
4. Temperature 140-150 °C
5. Reaction Vessel Sealed tube or reflux apparatus
6. Reaction Time Until reaction completion (typically 4-6 hours)
7. Purification Recrystallization from appropriate solvent

Step-by-Step Procedure:

  • Begin with finely divided gold (powder or thin foil) to maximize surface area for the reaction.
  • Place the gold in a sealed tube apparatus or chemical-resistant pressure vessel capable of withstanding bromine corrosion at elevated temperatures.
  • Add excess liquid bromine in a stoichiometric ratio of approximately 3:1 (bromine to gold) to ensure complete reaction.
  • Heat the mixture gradually to 140-150°C while maintaining continuous agitation if possible.
  • Maintain the reaction temperature for 4-6 hours until the gold is completely consumed.
  • Allow the reaction vessel to cool slowly to room temperature, then carefully open in a fume hood.
  • Purify the crude product through recrystallization from an appropriate anhydrous solvent system.
  • Dry the crystals under vacuum to remove any residual solvent or bromine traces.

Safety Notes: This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE) including acid-resistant gloves, face shield, and chemical-resistant apron. Bromine is highly toxic and corrosive, requiring specialized handling procedures. The sealed tube apparatus must be properly engineered to prevent over-pressurization. [1] [2] [3]

Halide Exchange Method

The halide exchange reaction provides an alternative synthesis route particularly valuable when starting from gold(III) chloride rather than elemental gold. This method offers advantages in terms of milder reaction conditions and avoidance of direct bromine handling. [1] [2]

Step-by-Step Procedure:

  • Begin with high-purity gold(III) chloride (Au₂Cl₆) as the starting material.
  • Prepare a concentrated hydrobromic acid (HBr) solution (typically 48-62% w/w).
  • Gradually add the gold(III) chloride to the hydrobromic acid solution with continuous stirring at room temperature.
  • The reaction: Au₂Cl₆ + 6 HBr → 6 HCl + Au₂Br₆ proceeds efficiently with complete halide exchange.
  • After the initial reaction, gentle heating at 60-70°C for 1-2 hours may be applied to ensure complete conversion.
  • The this compound product typically precipitates from solution as a crystalline solid.
  • Isolate the product by vacuum filtration using a chemically resistant filter apparatus.
  • Wash the crystals with small volumes of cold, anhydrous ethanol to remove residual acids.
  • Dry the purified product under vacuum for at least 4 hours before storage.

Safety Notes: Hydrobromic acid is corrosive and emits fumes that can irritate respiratory tissues. Appropriate respiratory protection may be required in addition to standard acid-handling PPE. The reaction produces hydrochloric acid as a byproduct, necessitating proper gas scrubbing or neutralization procedures. [1] [2]

The following workflow diagram illustrates the two primary synthesis methods for this compound:

G This compound Synthesis Methods Start Start MethodSelection Select Synthesis Method Start->MethodSelection DirectMethod Direct Elemental Synthesis MethodSelection->DirectMethod From elemental Au HalideExchange Halide Exchange Method MethodSelection->HalideExchange From Au₂Cl₆ DirectStep1 Combine gold powder with excess bromine DirectMethod->DirectStep1 HalideStep1 Combine Au₂Cl₆ with concentrated HBr HalideExchange->HalideStep1 DirectStep2 Heat to 140-150°C in sealed tube DirectStep1->DirectStep2 DirectStep3 Cool and purify by recrystallization DirectStep2->DirectStep3 FinalProduct Au₂Br₆ Product DirectStep3->FinalProduct HalideStep2 Stir at room temperature HalideStep1->HalideStep2 HalideStep3 Filter and wash with ethanol HalideStep2->HalideStep3 HalideStep3->FinalProduct

Catalytic Applications in Organic Synthesis

Diels-Alder Reaction Catalysis

This compound serves as an effective Lewis acid catalyst for Diels-Alder reactions, particularly for substrates containing enynal units and carbonyl compounds. This application leverages the compound's ability to activate dienophiles through coordination, facilitating cycloaddition reactions that might otherwise require more strenuous conditions. [1]

Experimental Protocol:

  • Prepare a 1-5 mol% this compound solution in anhydrous dichloromethane or toluene under inert atmosphere.
  • Add the enynal substrate (1.0 equivalent) to the catalyst solution with continuous stirring.
  • Introduce the dienophile component (1.0-1.2 equivalents) dropwise to the reaction mixture.
  • Maintain the reaction at room temperature or mildly elevated temperatures (25-40°C) depending on substrate reactivity.
  • Monitor reaction progress by TLC or HPLC until completion (typically 2-8 hours).
  • Quench the reaction by adding a small volume of saturated sodium bicarbonate solution.
  • Extract the product with ethyl acetate or diethyl ether (3 × 15 mL portions).
  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography or recrystallization.

Key Advantages: this compound-catalyzed Diels-Alder reactions often proceed with excellent regioselectivity and moderate to good yields (typically 65-85%). The catalyst exhibits particular efficiency for electron-deficient dienophiles and can tolerate various functional groups, making it valuable for complex molecular synthesis. [1]

Nucleophilic Substitution of Propargylic Alcohols

This compound activates propargylic alcohols toward nucleophilic substitution by facilitating the formation of allylic cation intermediates, enabling efficient carbon-carbon and carbon-heteroatom bond formation. [1]

Experimental Protocol:

  • Dissolve This compound (5-10 mol%) in anhydrous dichloromethane or acetonitrile.
  • Add the propargylic alcohol substrate (1.0 equivalent) to the catalyst solution.
  • Introduce the nucleophile (1.5-2.0 equivalents), which may include carbon nucleophiles (silyl enol ethers, indoles) or heteroatom nucleophiles (alcohols, carboxylic acids).
  • Stir the reaction mixture at room temperature or mild heating (25-50°C) under inert atmosphere.
  • Monitor reaction progress by TLC or GC-MS until complete consumption of starting material (typically 1-4 hours).
  • Quench the reaction with aqueous ammonium chloride solution.
  • Extract the product with ethyl acetate (3 × 15 mL).
  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
  • Purify the substitution product by column chromatography.

Application Notes: This methodology provides excellent regiocontrol and enables the synthesis of various functionalized allylic derivatives without requiring strong Brønsted acids that might promote side reactions. The reaction proceeds through gold-activated intermediates that enhance the electrophilicity of the propargylic system. [1]

Analytical Applications

Ketamine Detection Protocol

This compound provides a specific colorimetric method for detecting ketamine, which has applications in forensic analysis and pharmaceutical quality control. The test generates a characteristic color transition that serves as a preliminary indicator for ketamine presence. [1]

Table 3: Ketamine Detection Protocol Using this compound

Step Component Specification
1. Reagent Preparation 0.25% AuBr₃ in 0.1M NaOH (brownish-yellow solution)
2. Sample Preparation Small amount of suspected ketamine (solid or residue)
3. Testing Platform White ceramic spotting plate
4. Reagent Volume 2 drops of AuBr₃/NaOH solution
5. Mixing Combine reagent and sample, mix gently
6. Initial Observation Deep purple color develops within ~1 minute
7. Final Observation Dark, blackish-purple color within ~2 minutes

Step-by-Step Procedure:

  • Prepare the testing reagent by dissolving this compound in 0.1M sodium hydroxide solution to create a 0.25% w/v solution, resulting in a brownish-yellow color.
  • Place a small amount of the test sample (approximately 1-2 mg) on a white ceramic spotting plate.
  • Add two drops of the this compound reagent directly onto the sample.
  • Gently mix using a clean stirring rod and observe color development.
  • A positive result is indicated by the appearance of a deep purple color within approximately one minute, transitioning to a dark blackish-purple within two minutes.
  • For quantitative applications, prepare a calibration curve using known ketamine concentrations and measure absorbance at appropriate wavelengths.

Specificity Considerations: While this test shows high specificity for ketamine, certain compounds with phenol and hydroxyl groups (including acetaminophen, ascorbic acid, heroin, lactose, mannitol, morphine, and sucrose) may cause immediate purple coloration, potentially leading to false positives. The test should therefore be used as part of a comprehensive analytical scheme with confirmatory testing. The initial purple color is attributed to complex formation between gold and ketamine, while the subsequent darkening may result from redox reactions producing colloidal gold. [1]

Safety and Handling Protocols

This compound presents several significant health and safety hazards that require careful attention in laboratory settings. Understanding and implementing proper handling procedures is essential for researcher protection and experimental integrity.

Hazard Classification:

  • Acute Toxicity: this compound is toxic by ingestion and requires immediate medical attention if exposure occurs.
  • Irritant Properties: The compound causes severe eye and mucosa irritation upon contact.
  • Corrosivity: Solutions may exhibit corrosive characteristics, particularly in concentrated forms.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles with side shields
  • Hand Protection: Acid-resistant gloves (nitrile or neoprene)
  • Body Protection: Laboratory coat with chemical resistance, preferably with sleeves that cover to the wrist
  • Respiratory Protection: N95 mask or equivalent for powder handling; fume hood for all procedures

Engineering Controls:

  • Conduct all procedures involving this compound in a properly functioning chemical fume hood
  • Ensure adequate ventilation in the laboratory space
  • Use chemical-resistant equipment for transfers and manipulations

Storage Recommendations:

  • Store in a cool, dry, well-ventilated area away from incompatible materials
  • Keep container tightly sealed in darkness to prevent decomposition
  • Maintain storage temperature below 25°C for extended stability
  • Use secondary containment to prevent environmental release

First Aid Measures:

  • Eye Contact: Flush immediately with copious amounts of water for at least 15 minutes, seeking medical attention
  • Skin Contact: Wash thoroughly with soap and water, removing contaminated clothing
  • Ingestion: Do not induce vomiting; seek immediate medical attention
  • Inhalation: Move to fresh air and provide respiratory support if needed

Spill Management:

  • Personal Protection: Don appropriate PPE before cleanup
  • Containment: Prevent spread using absorbent materials
  • Cleanup: Collect with non-sparking tools and place in sealed containers
  • Disposal: Dispose as hazardous waste according to local regulations

Although this compound is not flammable, it may decompose at elevated temperatures, releasing bromine compounds that pose additional hazards. The compound demonstrates relative inertness to many chemicals but should be kept away from strong reducing agents, glycerol, and extreme temperatures. [1] [2]

Conclusion

This compound represents a versatile reagent with significant applications in catalytic chemistry and analytical methodology. Its synthesis through either direct elemental reaction or halide exchange provides researchers with flexible approaches to obtain this material in high purity. The compound's Lewis acid properties enable diverse catalytic transformations including Diels-Alder reactions and nucleophilic substitutions of propargylic alcohols, offering synthetic chemists valuable tools for complex molecule construction.

The specific colorimetric response of this compound with ketamine presents a practical application in analytical and forensic contexts, though appropriate controls must be implemented to ensure specificity. Researchers should remain mindful of the significant health hazards associated with this compound, particularly its toxicity and irritant properties, implementing comprehensive safety protocols for all procedures.

Future research directions may explore expanded catalytic applications, development of supported this compound catalysts for recyclability, and further investigation of the compound's fundamental coordination chemistry and reaction mechanisms. The ongoing interest in gold-based halide perovskites for optical applications suggests potential interdisciplinary applications that merit further investigation. [1] [4]

References

Comprehensive Application Notes and Protocols: Synthesis, Characterization, and Applications of Gold(III) Bromide (AuBr₃)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gold(III) Bromide

Gold(III) bromide (AuBr₃) is an inorganic compound of significant interest in catalytic chemistry and materials science. It typically exists as a dimeric structure (Au₂Br₆) where two gold atoms are bridged by bromine atoms, forming a square planar coordination geometry around each gold center. [1] This compound presents as a dark red to black crystalline solid with a melting point of 97.5°C and is slightly soluble in water, forming intensely colored solutions that appear nearly black at high concentrations. [1] [2] Unlike its copper and silver analogs which do not form stable tribromides, AuBr₃ maintains reasonable stability while still being more prone to decomposition than gold(III) chloride or fluoride. [1]

The historical development of gold halide chemistry dates back to the early-to-mid-19th century with primary investigations conducted by Thomsen, Schottländer, and Krüss. [1] Contemporary interest in AuBr₃ has expanded considerably due to its versatile applications across multiple scientific disciplines. It serves as an effective Lewis acid catalyst in organic synthesis, facilitates the production of specialized scintillation materials, and finds use in analytical chemistry for compound detection. [1] [3] [4] These applications leverage the unique electronic properties and oxophilic character of gold(III), which enables activation of various functional groups in synthetic transformations.

Synthetic Protocols

Direct Synthesis from Elements

The most straightforward method for AuBr₃ preparation involves the direct reaction of metallic gold with elemental bromine. This approach provides high purity product suitable for most applications. [1]

2.1.1 Materials and Equipment
  • Metallic gold: Finely divided powder or thin foil (purity >99.9%)
  • Bromine: Liquid bromine (ACS reagent grade, ≥99.5%)
  • Reaction vessel: Borosilicate glass ampoule or pressure tube resistant to bromine corrosion
  • Heating source: Temperature-controlled oil bath or heating mantle
  • Ventilation: Chemical fume hood with adequate bromine scrubbing
  • Personal protective equipment: Acid-resistant gloves, face shield, and chemical-resistant apron
  • Inert atmosphere: Nitrogen or argon gas supply
2.1.2 Step-by-Step Procedure
  • Weigh approximately 1.0 g of finely divided gold and transfer to a clean, dry reaction vessel.

  • Add 5-10 mL of liquid bromine in excess of the stoichiometric requirement (3:2 Br₂:Au molar ratio) to ensure complete reaction.

  • Seal the reaction vessel under inert atmosphere to prevent moisture intrusion and bromine evaporation.

  • Heat the mixture to 140°C for 4-6 hours with occasional agitation to ensure thorough mixing. [1]

  • Allow gradual cooling to room temperature, then carefully open the vessel in a fume hood.

  • Remove excess bromine by gentle heating under vacuum or nitrogen purge.

  • Collect the crystalline product as dark red to black needles with characteristic metallic luster.

  • Store the purified AuBr₃ in a sealed container under anhydrous conditions to prevent hydrolysis.

The reaction proceeds according to the following equation: [ 2\text{Au} + 3\text{Br}_2 \rightarrow \text{Au}_2\text{Br}_6 ] This method typically yields 85-95% of theoretical product with minimal impurities.

Halide Exchange Method

For applications requiring specific particle morphology or when direct bromination proves problematic, a halide exchange approach using pre-formed gold(III) chloride offers an alternative synthetic route. [1] [5]

2.2.1 Materials and Procedure
  • Gold(III) chloride (Au₂Cl₆, ≥99.9% purity)
  • Hydrobromic acid (48% w/w, ACS reagent grade)
  • Anhydrous solvent: Dichloromethane or chloroform
  • Dissolve 1.0 g of gold(III) chloride in 50 mL of anhydrous dichloromethane with stirring.

  • Slowly add 10 mL of concentrated hydrobromic acid dropwise over 15 minutes at 0°C.

  • Stir the reaction mixture at room temperature for 2 hours until complete color change from red to dark brown/black occurs.

  • Remove the solvent under reduced pressure to precipitate the product.

  • Wash the solid with cold anhydrous ethanol to remove residual acid.

  • Dry under vacuum for 4 hours at 40°C.

The reaction follows the stoichiometry: [ \text{Au}_2\text{Cl}_6 + 6\text{HBr} \rightarrow 6\text{HCl} + \text{Au}_2\text{Br}_6 ] This method typically achieves 80-90% yield with excellent reproducibility, though it may introduce trace halide impurities that require recrystallization for removal.

Quantitative Comparison of Methods

Table 1: Comparison of AuBr₃ Synthetic Methods

Parameter Direct Synthesis Halide Exchange
Reaction Temperature 140°C 25°C (Room Temperature)
Reaction Time 4-6 hours 2 hours
Typical Yield 85-95% 80-90%
Purity High Moderate (may contain halide impurities)
Equipment Requirements Specialized pressure apparatus Standard glassware
Safety Considerations Handling liquid bromine at elevated temperature Handling corrosive HBr
Scalability Moderate Excellent

Characterization and Analysis

Structural Verification

Confirming successful synthesis of AuBr₃ requires multiple analytical techniques to verify composition, purity, and structural properties:

  • X-ray diffraction: Confirms the dimeric structure (Au₂Br₆) with square planar coordination around gold centers. [1]

  • Elemental analysis: Verifies stoichiometric composition with expected Au:Br ratio of 1:3.

  • Melting point determination: Should exhibit sharp melting at 97.5°C with decomposition at higher temperatures. [1]

  • Solubility testing: Slightly soluble in water, forming deep brown-red solutions; soluble in polar organic solvents. [1]

  • Spectroscopic methods: IR spectroscopy shows characteristic Au-Br stretching vibrations at 210-230 cm⁻¹.

Purity Assessment

Table 2: Analytical Parameters for AuBr₃ Quality Assessment

Parameter Expected Value Acceptable Range Method
Appearance Dark red to black crystals No discoloration or spotting Visual inspection
Melting Point 97.5°C 96-98°C Capillary method
Gold Content 45.1% 44.5-45.5% ICP-OES
Bromine Content 54.9% 54.0-55.5% Ion chromatography
Water Solubility Slightly soluble Clear solution without precipitate Saturation test
Common Impurities AuBr, Au₂Br₄ <2% total TLC, XRD

Catalytic Applications

Anomeric Azidation of Sugars

Gold(III) bromide serves as an effective catalyst for the azidation of per-O-acetylated and per-O-benzoylated sugars, demonstrating remarkable regioselectivity and efficiency. This transformation highlights the oxophilic character of AuBr₃, which activates carbohydrate substrates under mild conditions. [4]

4.1.1 Experimental Protocol
  • Charge a reaction flask with per-O-acetylated sugar (300 mg, 1.0 equiv) and 10 mol% AuBr₃.

  • Add anhydrous dichloromethane (4 mL) and trimethylsilyl azide (3.0 equiv) under nitrogen atmosphere.

  • Stir at room temperature for 1-3 hours, monitoring reaction progress by TLC.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract with dichloromethane (3 × 10 mL), dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentrate under vacuum and purify by flash chromatography.

This method achieves excellent yields (71-93%) across a broad substrate scope including glucose, galactose, mannose, xylose, and disaccharides like cellobiose. [4] The reaction proceeds with high stereoselectivity, typically affording β-configured products for gluco- and galactopyranosides, while mannopyranosides yield predominantly α-anomers.

4.1.2 Proposed Catalytic Cycle

The mechanism likely involves coordination of AuBr₃ to the lone pairs of the anomeric acetate carbonyl oxygen, followed by Brønsted acid assistance from HBr generated in situ from AuBr₃ and trace water. [4] This dual activation pathway facilitates nucleophilic attack by trimethylsilyl azide, resulting in clean displacement and azide incorporation.

Scintillation Material Enhancement

AuBr₃ has demonstrated remarkable utility in improving performance characteristics of bromide-based scintillation materials. When added to crystal growth melts, it significantly enhances light output without being incorporated into the crystal lattice. [3]

4.2.1 Application Procedure
  • Prepare the scintillator melt according to standard crystal growth procedures.

  • Add AuBr₃ additive (0.1-0.5% by weight) to the molten scintillator material.

  • Maintain homogeneous distribution by continuous stirring during crystal growth.

  • Proceed with standard crystallization and annealing protocols.

In BaBr₂:Eu systems, this treatment doubles the light yield by reducing long-lived scintillation decay tails and decreasing thermally stimulated luminescence amplitude. [3] The effect appears material-specific, as Cs₂LiLaBr₆:Ce shows minimal improvement or even reduced performance at high Ce concentrations, indicating the importance of matrix-dependent interactions.

Ketamine Detection

AuBr₃ provides a sensitive colorimetric test for ketamine detection, demonstrating its analytical applications:

  • Prepare testing solution: 0.25% AuBr₃ in 0.1M NaOH (brownish-yellow appearance).

  • Add two drops to a spotting plate containing a small ketamine sample.

  • Observe color development: Deep purple within approximately one minute, transitioning to dark blackish-purple within two minutes. [1]

This method offers high specificity for ketamine against common cutting agents except phenolic compounds, which cause immediate color changes. The initial purple color likely results from complex formation between gold and ketamine, with the subsequent darkening potentially indicating redox reactions producing colloidal gold. [1]

Experimental Workflow

The following diagram illustrates the complete workflow for AuBr₃ preparation and application:

G AuBr3 Preparation and Application Workflow Start Start Preparation MethodSelection Select Synthetic Method Start->MethodSelection DirectSynth Direct Synthesis Gold + Bromine 140°C, 4-6 hours MethodSelection->DirectSynth Preferred method HalideExchange Halide Exchange AuCl3 + HBr Room Temperature, 2 hours MethodSelection->HalideExchange Alternative method Purification Purification & Drying DirectSynth->Purification HalideExchange->Purification Characterization Characterization (XRD, Elemental Analysis, Melting Point, Solubility) Purification->Characterization Applications Application Selection Characterization->Applications Catalysis Catalytic Applications (Organic Synthesis) Applications->Catalysis Anomeric azidation Scintillation Scintillation Materials (Crystal Growth Additive) Applications->Scintillation Material enhancement Analytical Analytical Chemistry (Ketamine Detection) Applications->Analytical Colorimetric testing End Application Results Catalysis->End Scintillation->End Analytical->End

Safety and Handling Considerations

Gold(III) bromide requires careful handling due to its toxicological profile and reactivity:

  • Health hazards: Classified as toxic by ingestion and irritating to eyes and mucosa. [5] Direct contact may cause skin corrosion and serious eye damage. [1]

  • Personal protective equipment: Wear appropriate gloves, eye protection, and face shield when handling. Use in a well-ventilated fume hood to prevent inhalation of dust or aerosols.

  • Storage conditions: Keep container tightly closed in a cool, dry, well-ventilated place under anhydrous conditions. Moisture may cause decomposition to hydrobromic acid and other gold compounds.

  • Incompatibilities: Avoid contact with strong reducing agents and glycerol, which promotes decomposition. [5]

  • Spill management: Absorb with inert material and dispose according to local regulations for heavy metal compounds.

  • First aid measures: In case of eye contact, rinse immediately with plenty of water for several minutes. For skin contact, wash thoroughly with soap and water. Seek medical attention for any significant exposure.

Conclusion

Gold(III) bromide represents a versatile reagent with established utility in synthetic chemistry, materials science, and analytical applications. The detailed protocols provided herein enable researchers to reproducibly prepare high-quality AuBr₃ using either direct elemental synthesis or halide exchange routes. The compound's effectiveness as a Lewis acid catalyst is particularly valuable in stereoselective glycosylation reactions, while its unique properties in enhancing scintillation materials offer intriguing possibilities for radiation detection technologies. When handling AuBr₃, researchers should strictly adhere to safety guidelines due to its toxicity and reactivity. Future research directions may explore expanded catalytic applications, development of supported AuBr₃ systems for simplified recovery and reuse, and further investigation of its unique effects on material properties in diverse host matrices.

References

gold tribromide catalyst Diels-Alder reaction

Author: Smolecule Technical Support Team. Date: February 2026

Gold Tribromide as a Diels-Alder Catalyst

Gold(III) bromide functions as a Lewis acid catalyst that coordinates with electron-withdrawing groups on the dienophile, enhancing its electrophilicity and reducing the energy of its LUMO for a more favorable interaction with the diene's HOMO [1] [2] [3]. This coordination leads to increased reaction rates and improved regioselectivity, allowing reactions to proceed efficiently at lower temperatures [3].

Key properties of the catalyst are summarized in the table below [2]:

Property Description
Chemical Names Gold(III) bromide, this compound, Auric bromide
Formula AuBr₃ (typically exists as a dimer, Au₂Br₆)
Appearance Dark red to black crystalline solid
Melting Point 97.5 °C
Solubility Slightly soluble in water; soluble in organic solvents in the presence of reactants

Example Reaction and Workflow

One documented application is the Diels-Alder cycloaddition of an enynal with a ketone, as depicted in the workflow below [4].

G Diene Diene (e.g., 12) Adduct endo-Cycloadduct (14) Diene->Adduct Diels-Alder Cycloaddition Dienophile Activated Dienophile Dienophile->Adduct Product Bicyclic Ketone (15) Adduct->Product Au(I)-Catalyzed 6-endo-dig Cyclization Catalyst AuBr₃ Catalyst Catalyst->Adduct Activates

In this one-pot sequential catalysis, AuBr₃ first promotes the Diels-Alder reaction. The resulting cycloadduct then undergoes an Au(I)-catalyzed 6-endo-dig carbocyclization, generating a complex bicyclo[3.3.1]nonenone framework with four new stereogenic centers and three new C–C bonds in a single operation [5].

Experimental Protocol

The following general protocol is adapted from research on one-pot Diels-Alder/gold-catalyzed cyclization, which demonstrates the practical use of gold catalysis in complex synthesis [5].

  • Reaction Setup: In a sealed tube or microwave vial, combine the diene (e.g., 12, 1.0 equiv) and dienophile (e.g., N-phenylmaleimide, 1.0 equiv) in anhydrous toluene.
  • Catalyst Addition: Add Gold(III) bromide (
  • Catalyst Addition: Add Gold(III) bromide (AuBr₃, 2-5 mol %) to the reaction mixture [5] [2].
  • Cycloaddition: Heat the mixture to 150 °C under microwave irradiation for approximately 2 hours, or under conventional heating with monitoring until completion.
  • Sequential Cyclization: Cool the reaction to room temperature. A gold(I) complex (e.g., 6, 2 mol %) may be added directly to the same pot to catalyze the subsequent 6-endo-dig cyclization, yielding the final bridged ketone product [5].
  • Work-up and Isolation: Upon reaction completion (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure. Purify the crude product using flash chromatography on silica gel to isolate the desired bicyclic adduct.

Key Considerations for Researchers

  • Diastereoselectivity: The one-pot Diels-Alder/Au(I)-catalyzed reaction proceeds with high diastereoselectivity (dr > 25:1 in documented cases), producing a single diastereomer which is often the endo-product [6] [5].
  • Substrate Scope: The methodology tolerates dienes with various substituents, including prenylated and aryl-acetylene groups, yielding products in 48% to 93% isolated yields [5].
  • Catalyst Handling: AuBr₃ is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon glovebox) using anhydrous solvents for consistent results [2].

Practical Advantages and Research Applications

The primary advantage of using AuBr₃ in Diels-Alder reactions is its role as a Lewis acid catalyst that enables efficient construction of complex bicyclic frameworks crucial for synthesizing natural products like hyperforin and garsubellin A [5]. This one-pot methodology is valuable for rapidly generating molecular complexity with multiple stereocenters.

This compound is also an effective catalyst for nucleophilic substitution of propargylic alcohols, acting as an alcohol-activating agent [2].

References

Comprehensive Application Notes and Protocols: Synthesis and Biomedical Applications of AuBr3-Derived Gold Nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gold Nanoparticles in Biomedicine

Gold nanoparticles (AuNPs) represent a cornerstone of nanotechnology in biomedical applications due to their unique physicochemical properties, biocompatibility, and surface functionalization capabilities. While gold tribromide (AuBr3) serves as a valuable precursor for gold nanoparticle synthesis, the resulting AuNPs exhibit remarkable potential in drug delivery, diagnostic imaging, and therapeutic interventions. These nanomaterials possess exceptional optical properties derived from their surface plasmon resonance, which can be tuned across visible and near-infrared spectra by controlling their size, shape, and composition. This tunability enables their application in various biomedical contexts, including photothermal therapy for cancer treatment, biosensing platforms, and targeted drug delivery systems that maximize therapeutic efficacy while minimizing off-target effects [1] [2].

The significance of AuNPs in modern medicine continues to grow as researchers develop more sophisticated synthesis methods and surface functionalization strategies. These advancements have led to improved biocompatibility profiles, enhanced targeting capabilities, and multifunctional nanoplatforms that combine diagnostic and therapeutic functions. Gold nanorods, in particular, have gained prominence due to their anisotropic properties and tunable longitudinal surface plasmon resonance, which can be optimized for penetration through biological tissues [3] [4]. As the field progresses, the transition from laboratory-scale synthesis to clinically applicable formulations requires rigorous characterization, standardization of protocols, and comprehensive understanding of structure-activity relationships that dictate biological interactions.

Synthesis Methods and Mechanisms

Chemical Reduction Synthesis

The chemical reduction method represents one of the most established approaches for synthesizing gold nanoparticles from AuBr3 and other gold precursors. This process involves the reduction of gold ions in solution to their zero-valent state, followed by nucleation and growth of nanoparticles. The Turkevich method (citrate reduction) and Brust-Schiffrin method (two-phase synthesis) are classical examples, but recent advancements have focused on improving monodispersity, controlling morphology, and enhancing reproducibility. A robust protocol optimized for resource-limited facilities demonstrates that AgNPs (and by extension AuNPs) can be synthesized in less than 15 minutes using a simple chemical reduction process involving polyvinylpyrrolidone (PVP) as a stabilizer and sodium borohydride as the reducing agent [5].

The seed-mediated growth approach has emerged as a particularly powerful method for producing anisotropic gold nanoparticles with controlled aspect ratios. This two-step process separates nucleation from growth, allowing for superior control over particle morphology. First, small gold seed particles are generated at high supersaturation using a strong reducing agent like sodium borohydride. These seeds are then added to a growth solution containing additional gold precursor, a milder reducing agent (typically ascorbic acid), and shape-directing surfactants that promote anisotropic development [4]. The protocol in Table 1 provides detailed parameters for each synthesis method, while Figure 1 illustrates the sequential mechanism of seed-mediated growth.

Table 1: Comparative Synthesis Methods for Gold Nanoparticles

Method Precursor Reducing Agent Stabilizing Agent Size Range Shape Reaction Conditions
Chemical Reduction AuBr₃ (0.1-1 mM) Sodium borohydride (0.5-2 mM) PVP (30 mM) or citrate 5-20 nm Spherical 70±5°C, vigorous stirring, 15 min [5]
Seed-Mediated Growth AuBr₃ (0.25 mM) Ascorbic acid (0.8 mM) CTAB (0.1 M) 10-100 nm (tunable) Rods, bipyramids 25-30°C, static conditions, 1-3 h [3] [4]
Green Synthesis AuBr₃ (1-5 mM) Plant extracts (concentration varies) Phytochemicals in extract 10-80 nm Spherical, triangular 25-90°C, mild stirring, 1-24 h [6] [7]
Green Synthesis Approaches

Green synthesis of gold nanoparticles has gained significant attention as an environmentally friendly alternative to conventional chemical methods. This approach utilizes biological resources such as plant extracts, fungi, bacteria, and algae as both reducing and stabilizing agents. The phytochemicals present in these natural sources—including terpenes, polyphenols, flavonoids, alkaloids, and proteins—can effectively reduce gold ions while providing capping layers that stabilize the resulting nanoparticles [6]. For instance, aqueous extracts of Aloysia triphylla have been successfully employed to produce spherical gold nanoparticles with sizes between 40-60 nm, demonstrating homogeneous morphology and narrow size distribution that is often challenging to achieve through green synthesis routes [7].

The green synthesis process typically involves three main phases: (1) the initial phase where the reaction medium (biological extract) is mixed with the gold precursor; (2) the activation phase where chemical reduction of metal ions occurs and nucleation centers form; and (3) the growth phase where adjacent nanoparticles fuse into larger structures. Finally, the termination phase determines the ultimate shape and properties of the nanoparticles [6]. The advantages of this approach include reduced energy consumption, minimal environmental impact, elimination of hazardous chemicals, and enhanced biocompatibility of the resulting nanoparticles due to the natural capping agents. However, challenges remain in achieving precise control over size distribution and morphology compared to chemical methods.

G Synthesis Synthesis Chemical Chemical Synthesis->Chemical Green Green Synthesis->Green SeedMediated SeedMediated Synthesis->SeedMediated PVP PVP Chemical->PVP NaBH4 NaBH4 Chemical->NaBH4 Temp Temp Chemical->Temp PlantExtract PlantExtract Green->PlantExtract Microorganisms Microorganisms Green->Microorganisms Biopolymers Biopolymers Green->Biopolymers Seeds Seeds SeedMediated->Seeds CTAB CTAB SeedMediated->CTAB GrowthSol GrowthSol SeedMediated->GrowthSol Spherical Spherical NPs PVP->Spherical NaBH4->Spherical Temp->Spherical PlantExtract->Spherical Anisotropic Anisotropic NPs Microorganisms->Anisotropic Controlled Controlled Size Biopolymers->Controlled Seeds->Anisotropic Rods Nanorods CTAB->Rods Bipyramids Bipyramids GrowthSol->Bipyramids

Figure 1: Synthesis Methods and Resulting Gold Nanoparticle Morphologies

Surface Functionalization and Modification Strategies

Ligand Exchange and Bioconjugation

Surface functionalization is a critical step in tailoring gold nanoparticles for specific biomedical applications. The presence of cetyltrimethylammonium bromide (CTAB), commonly used in the synthesis of gold nanorods, presents significant challenges for biological applications due to its concentration-dependent cytotoxicity [3]. CTAB toxicity primarily arises from its ability to disrupt cell membranes and inhibit ATP synthase, ultimately leading to cell death [3]. Therefore, developing effective strategies for CTAB removal and surface modification is essential for biomedical applications. One promising approach involves a two-step process where sodium borohydride is first added to remove CTAB, followed by ligand replacement with biocompatible molecules such as hyaluronic acid (HA) [3].

Hyaluronic acid functionalization offers multiple advantages for biomedical applications. As the main non-protein glycosaminoglycan component of the extracellular matrix, HA provides enhanced biocompatibility, improved biodegradation, moisture retention capabilities, and anti-inflammatory properties [3]. Furthermore, HA exhibits cancer-targeting capability through its interaction with the CD44 cell-surface receptor, which is overexpressed in many cancer cells, including prostate cancer cells where it plays a key role in metastasis, migration, and invasion [3]. This active targeting approach significantly enhances the potential of gold nanoparticles for targeted cancer therapy while reducing off-target effects.

Characterization of Functionalized Nanoparticles

Comprehensive characterization of surface-functionalized gold nanoparticles is essential to verify successful modification and determine suitability for biomedical applications. Orthogonal analytical techniques should be employed to assess the physicochemical properties, surface chemistry, and biological activity of the functionalized nanoparticles. Key characterization methods include:

  • UV-visible spectroscopy to monitor changes in surface plasmon resonance peaks following functionalization
  • Surface-enhanced Raman scattering (SERS) to verify the removal of CTAB and confirm successful ligand attachment
  • Attenuous total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy to identify functional groups on the nanoparticle surface
  • X-ray photoelectron spectroscopy (XPS) for elemental analysis and surface composition
  • Dynamic light scattering (DLS) and zeta potential measurements to determine hydrodynamic size and surface charge
  • Transmission electron microscopy (TEM) to visualize nanoparticle morphology and size distribution [3]

These characterization techniques collectively provide a comprehensive understanding of the nanoparticle surface properties following functionalization. For instance, successful replacement of CTAB with hyaluronic acid typically results in changes in zeta potential from positive to negative values, confirming the removal of the cationic surfactant and attachment of the anionic polysaccharide [3]. Similarly, shifts in the surface plasmon resonance peaks may indicate changes in nanoparticle aggregation state or local refractive index following surface modification.

Antimicrobial Applications and Catalytic Properties

Antibacterial Mechanisms and Efficacy

Gold nanoparticles synthesized from AuBr3 precursors exhibit notable antibacterial properties that make them promising candidates for addressing antibiotic resistance. The antibacterial activity of AuNPs is influenced by multiple factors including size, shape, surface chemistry, and concentration. Spherical AuNPs synthesized using Aloysia triphylla extract (40-60 nm) demonstrated significant antibacterial activity against both E. coli and S. aureus, with inhibition zones of 10.6 mm and 11.3 mm, respectively [7]. The proposed mechanisms for antibacterial activity include cell membrane disruption, oxidative stress generation through reactive oxygen species (ROS) production, and interference with cellular processes such as enzyme activity and DNA replication.

The size-dependent activity of nanoparticles is particularly notable in their antimicrobial effects. Smaller nanoparticles generally exhibit enhanced antibacterial efficacy due to their larger surface area-to-volume ratio, which facilitates greater interaction with bacterial membranes. This principle is demonstrated in silver nanoparticles, where particles with an average size of 6.18 ± 5 nm displayed potent antimicrobial activity, with Minimal Inhibitory Concentration (MIC) values of ≤ 4 µg mL−1 for Staphylococcus aureus and ≤ 2 µg mL−1 for Candida albicans [5]. Although this specific data refers to silver nanoparticles, similar size-activity relationships have been observed for gold nanoparticles, highlighting the importance of precise size control in synthesis.

Catalytic Activity for Environmental Applications

Beyond their antibacterial properties, AuBr3-derived gold nanoparticles exhibit remarkable catalytic activity that can be harnessed for environmental remediation and water treatment. The catalytic properties of AuNPs enable efficient degradation of organic pollutants and dyes, offering a promising approach for wastewater treatment. Gold nanoparticles synthesized using Aloysia triphylla extract demonstrated exceptional catalytic performance in degrading methylene blue and Congo red dyes, with degradation periods of just 5 and 11 minutes, respectively [7]. These degradation rates are significantly faster than those reported in many previous studies, highlighting the potential of biologically synthesized AuNPs for catalytic applications.

The enhanced catalytic performance of AuNPs can be attributed to their high surface energy, abundant active sites, and efficient electron transfer capabilities. The presence of bioactive molecules from the synthesis process on the nanoparticle surface may further enhance catalytic activity by facilitating adsorption of target pollutants or participating in redox reactions. The combination of antibacterial and catalytic properties in the same nanomaterial creates opportunities for developing multifunctional systems capable of simultaneously addressing microbial contamination and chemical pollution in water sources—a particularly valuable approach for resource-limited settings where combined solutions are needed.

Photothermal Therapy Applications

Principles and Mechanisms

Photothermal therapy (PTT) represents one of the most promising biomedical applications for AuBr3-derived gold nanoparticles, particularly anisotropic structures such as gold nanorods (AuNRs). The underlying principle of PTT involves the conversion of light energy into thermal energy when nanoparticles are irradiated at their surface plasmon resonance frequency. Gold nanorods are especially suitable for PTT due to their tunable longitudinal surface plasmon resonance, which can be adjusted to the near-infrared (NIR) region (650-900 nm) where biological tissues exhibit minimal absorption and maximum transparency [3] [2]. This "biological window" enables deeper tissue penetration of laser light, allowing treatment of deeply seated tumors with minimal damage to surrounding healthy tissue.

The photothermal conversion efficiency of gold nanoparticles depends on multiple parameters including particle size, shape, aspect ratio, aggregation state, and surface chemistry. For gold nanorods, the aspect ratio directly determines the longitudinal plasmon resonance wavelength, with higher aspect ratios resulting in longer resonance wavelengths [3]. Optimal photothermal response requires precise tuning of these parameters to match the specific application requirements. Additionally, the laser characteristics including wavelength, power density, and exposure time play crucial roles in determining the efficacy of photothermal treatment [2]. Table 2 summarizes key parameters for optimizing gold nanoparticles for photothermal therapy applications.

Table 2: Optimization Parameters for Photothermal Therapy Using Gold Nanoparticles

Parameter Influence on Photothermal Therapy Optimal Range Characterization Methods
Aspect Ratio (for nanorods) Determines longitudinal plasmon resonance wavelength 3.5-4.5 (peak at 800-850 nm) TEM, UV-Vis-NIR spectroscopy [3] [2]
Surface Functionalization Affers cellular uptake, biocompatibility, targeting CTAB-free, PEGylated or HA-coated DLS, zeta potential, FTIR, XPS [3]
Laser Wavelength Should match plasmon resonance peak 650-900 nm (NIR region) UV-Vis-NIR spectroscopy [2]
Laser Power Density Determines rate of heat generation 0.5-2 W/cm² (depends on exposure time) Thermal camera measurements [3]
Nanoparticle Concentration Affects total heat generation per volume Varies by cell type/target (typically 10-100 µg/mL) ICP-MS, UV-Vis spectroscopy [3]
Immunological Effects and Combined Therapies

Recent advances in gold nanoparticle-mediated photothermal therapy have revealed significant immunological effects that extend beyond direct thermal ablation of cancer cells. Photothermal therapy can trigger immunogenic cell death, releasing tumor-associated antigens and danger signals that activate dendritic cells and initiate antitumor immune responses [2]. This immunological aspect of PTT is particularly valuable for addressing cancer metastasis and recurrence, as it can potentially generate systemic antitumor immunity that targets disseminated cancer cells not directly exposed to laser irradiation.

The combination of PTT with other treatment modalities represents a promising approach for enhanced therapeutic outcomes. Photodynamic therapy (PDT) can be combined with PTT in a single nanoplatform, where gold nanoparticles generate both heat and reactive oxygen species upon laser irradiation [2]. Similarly, the integration of chemotherapeutic agents with gold nanoparticles creates opportunities for synergistic therapy, where the localized heat from PTT can enhance drug release and improve intracellular drug accumulation. These combinatorial approaches leverage the unique properties of gold nanoparticles to overcome limitations of individual therapies, potentially leading to more effective treatment regimens with reduced side effects.

Toxicological Considerations and Biocompatibility

The biocompatibility profile of AuBr3-derived gold nanoparticles is a critical consideration for their biomedical application. While gold itself is generally considered biocompatible and has been used in medical applications for centuries, the nanoscale properties of AuNPs can introduce unique toxicological concerns. The high surface area-to-volume ratio of nanoparticles enhances their biological activity and potential interactions with cellular components. Additionally, residual reactants from the synthesis process, particularly CTAB used in the preparation of gold nanorods, can contribute significantly to observed cytotoxicity [3]. CTAB has been shown to impair cell membranes and inhibit ATP synthase, both leading to cell death [3].

Comprehensive assessment of gold nanoparticle toxicity should evaluate multiple parameters including dose-dependent cytotoxicity, cellular uptake mechanisms, intracellular localization, oxidative stress generation, and long-term effects. Standardized assays such as MTT for cell viability, MitoSOX for mitochondrial superoxide production, and wound scratch assays for cell migration can provide valuable insights into the biological effects of AuNPs [3]. It is important to note that toxicity findings from one type of gold nanoparticle may not directly translate to others with different sizes, shapes, or surface modifications. Therefore, thorough characterization and biological evaluation should be performed for each specific nanoparticle formulation intended for biomedical use.

Characterization Techniques for Gold Nanoparticles

Rigorous characterization of AuBr3-derived gold nanoparticles is essential for understanding their properties, ensuring batch-to-batch consistency, and predicting their behavior in biological systems. A comprehensive characterization approach should encompass physicochemical properties, surface characteristics, and biological interactions. The most commonly employed techniques include:

  • UV-Visible Spectroscopy: Provides information on surface plasmon resonance peaks, which indicate nanoparticle size, shape, and aggregation state [3] [7] [5]
  • Transmission Electron Microscopy (TEM): Offers direct visualization of nanoparticle size, morphology, and distribution [3] [7] [5]
  • Dynamic Light Scattering (DLS): Determines hydrodynamic size distribution and particle stability in suspension [3] [5]
  • Zeta Potential Measurements: Assesses surface charge and prediction of colloidal stability [3] [5]
  • X-ray Diffraction (XRD): Confirms crystalline structure and phase composition [8] [7]
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups and surface chemistry [3] [7]
  • X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition and oxidation states [3]

For biological applications, additional characterization should include evaluation of protein corona formation, cellular uptake efficiency, subcellular localization, and pharmacokinetic profiles. These biological characterizations help bridge the gap between physicochemical properties and biological behavior, facilitating the rational design of gold nanoparticles for specific biomedical applications.

G Characterization Characterization Physicochemical Physicochemical Characterization->Physicochemical Morphological Morphological Characterization->Morphological Surface Surface Characterization->Surface Biological Biological Characterization->Biological UVVis UV-Vis Spectroscopy Physicochemical->UVVis DLS Dynamic Light Scattering Physicochemical->DLS Zeta Zeta Potential Physicochemical->Zeta TEM Transmission Electron Microscopy Morphological->TEM SEM Scanning Electron Microscopy Morphological->SEM XRD X-Ray Diffraction Morphological->XRD XPS X-Ray Photoelectron Spectroscopy Surface->XPS FTIR FTIR Spectroscopy Surface->FTIR SERS Surface-Enhanced Raman Scattering Surface->SERS Cytotoxicity Cytotoxicity Assays Biological->Cytotoxicity Uptake Cellular Uptake Studies Biological->Uptake Hemocompatibility Hemocompatibility Testing Biological->Hemocompatibility

Figure 2: Comprehensive Characterization Techniques for Gold Nanoparticles

Conclusion and Future Perspectives

Gold nanoparticles derived from AuBr3 precursors offer tremendous potential for advancing biomedical applications through their tunable physicochemical properties, surface functionalization versatility, and unique interactions with biological systems. The continued development of synthesis methods with improved control over size, shape, and monodispersity will further enhance their applicability in drug delivery, photothermal therapy, diagnostic imaging, and antimicrobial treatments. Future research directions should focus on addressing the scale-up challenges associated with laboratory synthesis methods, establishing comprehensive regulatory guidelines for nanomedicines, and developing advanced characterization techniques that can better predict in vivo behavior and therapeutic efficacy.

The translation of AuBr3-derived gold nanoparticles from laboratory research to clinical applications will require close collaboration between materials scientists, chemists, biologists, and clinicians. Key areas for future investigation include long-term toxicity studies, biodegradation pathways, targeting efficiency optimization, and combination therapy strategies. As these challenges are addressed, gold nanoparticles are poised to make significant contributions to precision medicine, enabling more effective, targeted, and personalized therapeutic approaches for a wide range of diseases, particularly in oncology where current treatment options remain limited by toxicity and resistance issues.

References

Comprehensive Application Notes and Protocols: Bromide Leaching for Gold Recovery from Waste Printed Circuit Boards (WPCBs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gold Recovery from Electronic Waste

The exponential growth of electronic waste (e-waste) represents both significant environmental challenges and substantial economic opportunities. According to recent data, approximately 62 million tons of e-waste were generated globally in 2022, with this volume increasing at 7-10% annually—three times faster than municipal waste. Waste printed circuit boards (WPCBs), essential components of electronic devices, contain remarkably high concentrations of valuable metals, particularly gold. While natural gold ores typically yield approximately 3 g/t, WPCBs contain gold at concentrations around 500 g/t, with certain components like gold fingers (the gold-plated conductive pads) containing up to 3500 g/t—more than five times the average gold content in overall WPCBs. This significant concentration differential establishes WPCBs as a highly valuable resource for "urban mining," potentially offsetting the environmental impacts of conventional mining while addressing e-waste management challenges.

Traditional methods for gold recovery from electronic waste have primarily relied on pyrometallurgical processes, which involve high temperatures, substantial energy consumption, and the risk of hazardous emissions. Alternatively, hydrometallurgical approaches (solution-based processes) offer several advantages, including lower energy requirements, reduced environmental impact, and the ability to process smaller quantities of material efficiently. However, conventional hydrometallurgical methods using cyanide or aqua regia present significant safety and environmental concerns, including high toxicity, corrosiveness, and potential for environmental contamination. These challenges have driven research toward alternative lixiviants, particularly halide-based systems (chloride, bromide, and iodide), which offer powerful oxidizing capabilities, high selectivity, and reduced environmental impact compared to traditional methods [1] [2] [3].

Chemical Fundamentals of Bromide Leaching

Bromide Leaching Mechanisms

Bromide leaching systems facilitate gold dissolution through oxidation-complexation reactions, where gold atoms at the solid surface are oxidized and simultaneously complexed by bromide ions to form stable aqueous complexes. The fundamental oxidation reaction involves the conversion of elemental gold (Au(0)) to oxidized states (Au(I) and Au(III)), while the complexation reaction stabilizes these oxidized species in solution through formation of gold-bromide complexes such as [AuBr₂]⁻ and [AuBr₄]⁻. The standard reduction potential of the Br₂/Br⁻ couple (1.087 V) exceeds that of the Au⁺/Au pair (1.692 V), providing sufficient driving force for gold oxidation when elemental bromine is present in the system.

In bromide leaching systems, the dissolution process is governed by both chemical reaction control and film diffusion control, depending on specific operational parameters. The kinetics of gold dissolution follow a shrinking core model, where the reaction occurs at the surface of gold particles, and the rate is influenced by bromide concentration, oxidant strength, temperature, and agitation speed. The stability constants for gold-bromide complexes are substantially high (log β₂ for [AuBr₂]⁻ = 10⁶‚³ and log β₄ for [AuBr₄]⁻ = 10²³‚³), ensuring that once dissolved, gold remains in solution rather than precipitating or re-adsorbing onto the solid residue [2] [4] [5].

Comparative Advantages of Bromide Systems

Bromide-based leaching systems offer several distinct advantages over conventional cyanide and other alternative lixiviants. Compared to cyanide systems, bromide leaching demonstrates superior kinetics, with gold dissolution rates typically 2-3 times faster, while avoiding the extreme toxicity associated with cyanide compounds. Relative to chloride systems, bromide forms more stable complexes with gold, resulting in higher overall recovery efficiencies and reduced sensitivity to pH variations. In comparison to iodide systems, bromide reagents are significantly less expensive and do not pose the same challenges with reagent decomposition that often plague iodide-based processes.

Additionally, bromide systems exhibit excellent selectivity for gold over base metals commonly present in WPCBs, including copper, nickel, and zinc. This selectivity reduces reagent consumption and simplifies downstream purification processes. The recyclability of bromide reagents further enhances the economic viability and environmental profile of these processes, as spent leaching solutions can often be regenerated and reused for multiple cycles, minimizing waste generation and operational costs [2] [6] [7].

Application Notes: Bromide Leaching Systems

Conventional Bromine-Sodium Bromide Leaching

The Br₂-NaBr leaching system represents one of the most extensively studied bromide-based approaches for gold recovery from WPCBs. This system utilizes the synergistic effect between elemental bromine (Br₂) and sodium bromide (NaBr) to create a highly oxidizing environment capable of dissolving gold efficiently. The fundamental leaching mechanism involves the oxidation of elemental gold to Au(III) by molecular bromine, followed by complexation with bromide ions to form the stable [AuBr₄]⁻ complex. The presence of excess bromide ions helps stabilize the dissolved bromine in solution and prevents its rapid volatilization, thereby maintaining consistent leaching performance throughout the process.

Table 1: Optimal Parameters for Br₂-NaBr Leaching System

Parameter Optimal Value Effect on Process
Sodium Bromide Concentration 1.17 M Provides bromide ligands for complexation; higher concentrations reduce bromine volatilization
Bromine Concentration 0.77 M Primary oxidant; excessive concentrations increase cost and volatilization losses
Hydrochloric Acid Concentration 2 M Maintains acidic conditions; prevents hydrolysis and precipitation
Temperature 23.5°C Room temperature operation; higher temperatures increase kinetics but also bromine volatilization
Leaching Time 10 hours >95% gold dissolution; longer times yield diminishing returns
Agitation Speed 400 RPM Ensures adequate mixing and reduces boundary layer resistance
Solid/Liquid Ratio 50 g/L Higher ratios reduce reagent efficiency; lower ratios decrease processing capacity

The implementation of this system requires careful attention to bromine volatilization, as elemental bromine has a relatively low boiling point (58.8°C) and can be lost from the solution if not properly contained. The use of sealed reaction vessels with appropriate venting and scrubbing systems is recommended to minimize environmental release and maintain consistent leaching conditions. Additionally, the presence of hydrochloric acid in the system serves multiple purposes: it provides chloride ions that may participate in mixed chloro-bromo gold complex formation, helps maintain the acidic conditions necessary for bromine stability, and prevents the precipitation of hydrolyzed species that might occur at higher pH values [2].

Water-Soluble N-Bromosuccinimide (NBS-DMF) Leaching

The WS NBS-DMF system represents an innovative approach to bromide leaching that addresses several limitations of conventional bromine-based systems. This method utilizes N-bromosuccinimide (NBS) as a solid bromine source, which generates reactive bromine species in situ when dissolved in a water-dimethylformamide (DMF) mixture. The key advantage of this system lies in its ability to generate bromine radicals (Br•) through a DMF-mediated initiation process, which exhibit exceptionally high reactivity toward gold surfaces while maintaining selectivity against base metals. The bidirectional hydrogen-bond effect of DMF facilitates the in situ bromine generation and stabilizes the reactive intermediates, enhancing the overall leaching efficiency.

Under optimal conditions (25°C, pH 7.0, millimolar NBS concentrations), this system achieves gold leaching efficiencies of 94.9% from WPCBs and 96.5% from gold ores, with significantly reduced co-dissolution of base metals compared to conventional bromine systems. Spectroscopy and mass spectrometry analyses have identified three primary gold complex products in the leach solution: [AuBr₂]⁻ and [(NHS)AuBr]⁻ as Au(I) complexes, and [(NHS)AuBr₃]⁻ as an Au(III) complex (where NHS represents the N-hydroxysuccinimide moiety). The reciprocal σ-donations between the gold center and ligands in the bonding orbitals enhance the stability of these Au complexes, thereby promoting efficient and irreversible gold dissolution [6].

The experimental protocol for the NBS-DMF system involves preparing a stock solution by dissolving NBS in a 1:1 (v/v) water-DMF mixture, with typical NBS concentrations ranging from 20-100 mmol/L. The leaching is performed at neutral pH conditions, eliminating the need for strong acids and reducing equipment corrosion concerns. The system operates efficiently at ambient temperature (25°C), significantly reducing energy requirements compared to thermally intensive processes. The leaching time typically ranges from 3-6 hours, depending on the particle size and gold content of the WPCB feedstock. Following leaching, the pregnant leach solution is separated from the solid residue by filtration or centrifugation, with the gold subsequently recovered through solvent extraction or cementation processes [6].

Process Optimization Using Response Surface Methodology

The application of statistical optimization techniques, particularly Response Surface Methodology (RSM), has proven highly effective for enhancing the performance and economic viability of bromide leaching processes. RSM employs mathematical and statistical approaches to model and optimize multiple process parameters simultaneously, identifying optimal conditions while evaluating interaction effects between variables. A central composite design (CCD) is typically employed, with factors such as temperature, leaching time, reagent concentration, and agitation speed varied systematically across experimental runs.

In one comprehensive study focusing on gold recovery from mobile phone PCBs using bromide leaching, RSM was utilized to develop second-order empirical equations that accurately predict gold dissolution efficiency based on key process parameters. Analysis of variance (ANOVA) confirmed the statistical significance of the models, with temperature and bromide concentration identified as the most influential factors. The optimization process revealed a complex interaction between temperature and leaching time, where higher temperatures could compensate for shorter leaching durations, and vice versa. The validated optimal conditions demonstrated the ability to achieve >95% gold dissolution with significantly reduced reagent consumption and processing time compared to non-optimized conditions [7].

Detailed Experimental Protocols

Protocol 1: Bromine-Sodium Bromide Leaching for Gold Recovery from WPCBs

This protocol describes a standardized procedure for recovering gold from shredded waste printed circuit boards using a bromine-sodium bromide lixiviant system, adapted from established methodologies with modifications to enhance safety and reproducibility [2].

4.1.1 Materials and Equipment
  • WPCB Feedstock: Shredded waste printed circuit boards (particle size <5 mm), with aluminum heat sinks and batteries removed
  • Reagents: Sodium bromide (NaBr, analytical grade), liquid bromine (Br₂, analytical grade), hydrochloric acid (HCl, 37%), sodium hydroxide (NaOH, pellets), nitric acid (HNO₃, trace metal grade)
  • Equipment: 250 mL sealed beakers or Erlenmeyer flasks with secure lids, magnetic stirrer with hotplate, Parafilm sealing film, precision balance, pH meter, oxidation-reduction potential (ORP) probe, vacuum filtration setup, atomic absorption spectrometer (AAS) or inductively coupled plasma mass spectrometer (ICP-MS)
4.1.2 Preparation of Bromine-Leaching Solution
  • Prepare a 200 mL leaching solution containing 1.17 M NaBr (approximately 24.1 g in 200 mL distilled water).
  • Slowly add 0.77 M Br₂ (approximately 4.92 mL liquid bromine) to the NaBr solution while stirring continuously in a fume hood.
  • Add 2 M HCl (approximately 33.3 mL of 37% HCl) to the bromine-sodium bromide solution.
  • Adjust the final volume to 200 mL with distilled water and mix thoroughly. The solution should exhibit a characteristic dark red-brown color.
4.1.3 Leaching Procedure
  • Weigh exactly 10.0 g of shredded WPCB material (50 g/L solid/liquid ratio).
  • Transfer the WPCB material to a 250 mL sealed beaker and add the 200 mL prepared leaching solution.
  • Seal the beaker securely with Parafilm to minimize bromine volatilization.
  • Place the beaker in a water bath maintained at 23.5°C to control the exothermic reaction.
  • Agitate the mixture at 400 RPM using a magnetic stirrer for 10 hours.
  • Monitor the ORP and pH periodically to ensure consistent leaching conditions.
4.1.4 Sampling and Analysis
  • Collect 5 mL samples of the leachate at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10 hours).
  • Immediately filter samples through 0.45 μm membrane filters to remove suspended solids.
  • Dilute filtrates 10-100 fold with 2% HNO₃ for metal concentration analysis.
  • Analyze gold, copper, silver, and other metal concentrations using AAS or ICP-MS.
  • After completing the leaching process, filter the entire mixture, rinse the solid residue with distilled water, and dry at 105°C for 2 hours.
  • Determine the residual metal content in the solid residue using 4-acid digestion (HCl-HNO₃-HF-H₃BO₃) followed by AAS/ICP-MS analysis.
4.1.5 Calculations

Calculate the gold leaching efficiency using the following formula: Leaching Efficiency (%) = (C × V) / (C × V + M) × 100 Where: C = Gold concentration in leachate (mg/L) V = Volume of leachate (L) M = Mass of gold in residue (mg)

Protocol 2: Water-Soluble NBS-DMF Leaching for Selective Gold Recovery

This protocol describes a novel water-soluble organic leaching approach using N-bromosuccinimide (NBS) and dimethylformamide (DMF) for selective gold recovery from WPCB gold fingers, adapted from recently developed methodologies [6].

4.2.1 Materials and Equipment
  • Feedstock: WPCB gold fingers separated from boards, ground to powder (<100 mesh)
  • Reagents: N-bromosuccinimide (NBS, 99%), dimethylformamide (DMF, analytical grade), sulfuric acid (H₂SO₄, 1 M), sodium hydroxide (NaOH, 1 M)
  • Equipment: 250 mL Erlenmeyer flasks, orbital shaker, pH meter, analytical balance, centrifuge, UV-Vis spectrophotometer, X-ray photoelectron spectrometer (XPS), electrospray ionization mass spectrometer (ESI-MS)
4.2.2 Preparation of WS NBS-DMF Leaching Solution
  • Prepare a stock solution by mixing equal volumes of distilled water and DMF (1:1 v/v).
  • Add NBS to the water-DMF mixture to achieve a final concentration of 40 mmol/L (approximately 712 mg in 100 mL solution).
  • Adjust the pH to 7.0 using 1 M H₂SO₄ or 1 M NaOH as needed.
  • Prepare the solution fresh before each experiment, as the active bromine species may degrade over time.
4.2.3 Leaching Procedure
  • Weigh 0.5 g of WPCB gold finger powder (100 mesh) into a 250 mL Erlenmeyer flask.
  • Add 100 mL of the prepared WS NBS-DMF leaching solution (liquid-solid ratio of 200:1 mL/g).
  • Seal the flask and place it in an orbital shaker maintained at 25°C.
  • Agitate at 150 RPM for 3 hours.
  • Maintain neutral pH conditions (pH 7.0) throughout the leaching process.
4.2.4 Analytical Characterization
  • After leaching, centrifuge the mixture at 5000 RPM for 10 minutes to separate solids.
  • Collect the supernatant (pregnant leach solution) for analysis.
  • Determine gold concentration in the leachate using ICP-MS.
  • Characterize gold complexes in the leachate using UV-Vis spectroscopy (scanning from 200-600 nm).
  • Identify the specific gold-bromine complexes using ESI-MS in negative ion mode.
  • Analyze the oxidation states of gold in the leachate using XPS (scanning Au 4f region).

Table 2: Comparative Analysis of Bromide-Based Leaching Systems for Gold Recovery from WPCBs

Leaching System Optimal Conditions Gold Efficiency Selectivity Advantages Limitations
Br₂-NaBr 1.17 M NaBr, 0.77 M Br₂, 2 M HCl, 23.5°C, 10 h >95% Moderate High dissolution rate, simultaneous base metal recovery Bromine volatilization, strong acid requirement
WS NBS-DMF 40 mmol/L NBS, 1:1 H₂O:DMF, pH 7.0, 25°C, 3 h 94.9% High Ambient conditions, neutral pH, high selectivity Higher reagent cost, organic solvent use
DCCNa System 40 mmol/L DCCNa, pH 2.0, 25°C, 3 h 96.4% High Water-soluble, chlorine-based, cost-effective Acidic conditions required, less research available

Downstream Processing: Gold Recovery from Bromide Leachates

Solvent Extraction for Gold Separation and Concentration

Following bromide leaching, solvent extraction represents one of the most effective methods for recovering and concentrating gold from pregnant leach solutions (PLS). This process utilizes organic extractants that selectively transfer gold complexes from the aqueous leachate to an immiscible organic phase, enabling separation from impurities and subsequent concentration. For bromide-based leachates, several extractants have demonstrated high efficiency, including dibutyl carbitol (DBC), primary amides, and phosphorus-based extractants.

A typical solvent extraction process involves multiple stages: extraction, scrubbing, and stripping. During the extraction stage, the PLS is contacted with an organic phase containing the selective extractant, typically at an organic-to-aqueous phase ratio of 1:1 to 1:3, with mixing for 5-15 minutes. The loaded organic phase is then separated and subjected to a scrubbing stage using dilute acid or water to remove co-extracted impurities. Finally, gold is recovered from the organic phase in the stripping stage using appropriate stripping agents, which may include thiourea in acid solution, sodium sulfite, or sodium cyanide solutions. Experimental results indicate that this approach can achieve gold extraction efficiencies exceeding 95.5% with appropriate extractant selection and process optimization [1] [3] [7].

Cementation for Direct Gold Recovery

Cementation represents an alternative, simpler approach for gold recovery from bromide leachates, particularly suitable for small-scale operations or situations where solvent extraction is not economically viable. This process involves the precipitation of gold from solution through contact with a more electropositive metal, typically zinc powder, which acts as a reducing agent. The cementation reaction proceeds as follows: 2[AuBr₂]⁻ + Zn → 2Au⁰ + Zn²⁺ + 4Br⁻

The cementation procedure involves adding zinc powder (typically 1-2 g per liter of leachate) to the pregnant leach solution while maintaining agitation. The process is conducted at ambient temperature for 30-60 minutes, during which gold precipitates as a fine black powder. The cemented gold is then recovered by filtration, washed with distilled water to remove residual salts, and dried. The resulting gold powder typically requires further refining through smelting or chemical treatment to achieve high purity. While cementation offers operational simplicity, it generally yields lower purity products compared to solvent extraction and consumes the sacrificial metal, adding to operational costs [7].

Safety and Environmental Considerations

Handling and Containment of Bromine Compounds

Bromine and bromine-containing compounds require careful handling due to their high reactivity, toxicity, and volatility. Elemental bromine is particularly hazardous, causing severe burns upon skin contact and respiratory damage if inhaled. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, face shields, and laboratory coats, must be worn when handling bromine reagents. All procedures involving bromine should be conducted in a well-ventilated fume hood with emergency washing facilities readily available.

For containment, sealed reaction vessels made of bromine-resistant materials (such as glass, PTFE, or specific fluoropolymers) should be used to minimize volatilization losses and environmental release. Pressure-relief devices should be incorporated into closed systems to prevent dangerous accumulation of bromine vapor. Bromine scrubbing systems using reducing agents such as sodium thiosulfate or alkaline solutions should be installed to treat any off-gases generated during the process. Emergency protocols for bromine spills should be established, including the use of neutralization kits containing sodium thiosulfate or sodium sulfite to reduce elemental bromine to less hazardous bromide ions [2] [5].

Waste Management and Bromine Recovery

The management of waste streams from bromide leaching processes is critical for minimizing environmental impact. Spent leachates may contain residual bromine, dissolved heavy metals, and brominated organic compounds, all of which require appropriate treatment before discharge. A comprehensive waste management strategy should include:

  • Bromine recovery through distillation or membrane processes to enable reagent recycling
  • Metal recovery from spent solutions using precipitation, adsorption, or electrochemical methods
  • Bromide oxidation to less toxic bromate or reduction to bromide ions for safe disposal
  • Advanced oxidation processes to degrade any brominated organic compounds that may have formed during leaching

Recent research has demonstrated the feasibility of bromine recycling through mechano-chemical treatment of WPCB smelting ash, achieving 96.76% bromide removal and recovery of high-purity NaBr (98.71% purity) as a value-added product. This approach exemplifies the principles of circular economy in e-waste processing, transforming hazardous waste components into reusable resources while minimizing environmental impact [8].

Conclusion and Future Perspectives

Bromide-based leaching systems represent a promising alternative to conventional cyanide and aqua regia methods for gold recovery from waste printed circuit boards. These systems offer superior kinetics, excellent selectivity, and reduced environmental impact compared to traditional approaches. The development of water-soluble organic bromine sources, such as the NBS-DMF system, further enhances the practicality and safety of bromide leaching by minimizing bromine volatilization and enabling operation under mild conditions.

Future research directions should focus on reagent recycling, process intensification, and integration with other recovery methods. The development of more selective extractants for gold recovery from bromide media, the implementation of closed-loop systems for bromine regeneration, and the combination of bromide leaching with physical separation methods represent particularly promising avenues for improving the economic viability and environmental performance of these processes. As e-waste volumes continue to grow globally, bromide leaching technologies are poised to play an increasingly important role in sustainable resource recovery from urban mining operations.

Workflow and Process Diagrams

G cluster_pre Pre-processing Steps cluster_leach Bromide Leaching Options cluster_recovery Gold Recovery Methods WPCBMaterial WPCB Material PreProcessing Pre-processing WPCBMaterial->PreProcessing BromideLeaching Bromide Leaching PreProcessing->BromideLeaching Shredding Shredding PreProcessing->Shredding SolidLiquidSep Solid-Liquid Separation BromideLeaching->SolidLiquidSep Br2NaBr Br₂-NaBr System BromideLeaching->Br2NaBr NBSDMF NBS-DMF System BromideLeaching->NBSDMF DCCNa DCCNa System BromideLeaching->DCCNa GoldRecovery Gold Recovery SolidLiquidSep->GoldRecovery WasteManagement Waste Management SolidLiquidSep->WasteManagement GoldProduct Gold Product GoldRecovery->GoldProduct SolventExtraction Solvent Extraction GoldRecovery->SolventExtraction Cementation Cementation GoldRecovery->Cementation Electrowinning Electrowinning GoldRecovery->Electrowinning RecycleStream Reagent Recycling WasteManagement->RecycleStream Bromide Recovery RecycleStream->BromideLeaching SizeReduction Size Reduction Shredding->SizeReduction ComponentRemoval Component Removal SizeReduction->ComponentRemoval LeachConditions Optimal Conditions: • Temperature: 23.5-25°C • Time: 3-10 hours • pH: 2.0-7.0 Br2NaBr->LeachConditions Efficiency Gold Recovery Efficiency: • Br₂-NaBr: >95% • NBS-DMF: 94.9% • DCCNa: 96.4% NBSDMF->Efficiency

Figure 1: Comprehensive workflow for bromide leaching gold recovery from WPCBs, illustrating main process steps, alternative pathways, and optimal operating conditions

References

Comprehensive Application Notes & Protocols: Solvent Extraction of Gold from Tribromide Leach Liquors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gold Bromide Chemistry

Gold tribromide (AuBr₃), often existing as a dimer (Au₂Br₆), is a dark-red to black crystalline solid that is slightly soluble in water, forming intensely colored brownish-red aqueous solutions [1]. It is typically produced by the direct reaction of elemental gold with excess liquid bromine at approximately 140°C [1]. In hydrometallurgical applications, this compound can form in leach liquors when bromine-containing lixiviants are used to dissolve gold from ores or secondary sources like electronic waste [2] [1].

A key advantage of bromide-based gold leaching systems is their potential for faster kinetics and higher efficiency compared to traditional cyanidation, particularly for certain refractory ores [2]. Gold in bromide solutions primarily exists as the tetrabromoaurate(III) anion ([AuBr₄]⁻), especially in the presence of excess bromide ions, which makes it highly amenable to recovery via solvent extraction techniques [1].

Sustainable Solvent Extraction Systems for Gold

Recent research has focused on developing more sustainable solvent extraction systems that replace conventional petroleum-based diluents and hazardous extractants.

Biomass-Derived Organic Phases

A significant advancement is the use of fully sustainable organic phases comprising malonamide extractants dissolved in biodiesel (HVO100) as a diluent. This system aligns with the principles of green chemistry and offers a safer alternative to traditional solvents [3]. The core components of this sustainable system include:

  • Extractant: Tetrakis-(2-ethylhexyl) malonamide, synthesized from biomass-derived chemicals [3].
  • Diluent: HVO100, a second-generation biodiesel produced by Neste, serving as a renewable replacement for petroleum-based kerosene [3].
  • Mechanism: The malonamide extractant facilitates gold recovery through solvation, where the gold-bromide complex is encapsulated by the extractant molecules in the organic phase.

This system has demonstrated excellent potential for gold recycling applications, with the added benefit of reduced flammability compared to systems using methyl isobutyl ketone (MIBK) or 2,2,4-trimethyl-1,3-pentanedioldiisobutyrate [3].

Comparative Extraction Systems

The table below summarizes various organic phases used or proposed for gold solvent extraction:

Table 1: Comparison of Solvent Extraction Systems for Gold Recovery

Extractant Diluent Primary Application User/Proponent Sustainability Profile
Dibutylcarbitol Dibutylcarbitol Gold Production Vale Conventional
Methyl Isobutyl Ketone (MIBK) MIBK Gold Production Johnson Matthey/Rustenberg Conventional
Tributyl Phosphate Kerosene Gold Recycling (proposed) Kim et al. Conventional; extractant is a carcinogen
Tetra-2-ethylhexyl malonamide HVO100 Biodiesel Gold Recycling (proposed) Foreman et al. Sustainable
Aliquat 336 Dimethyloctanol Gold Recycling (proposed) Foreman et al. Intermediate

The sustainable system highlighted in this table represents a paradigm shift toward reducing the environmental footprint of hydrometallurgical processes while maintaining high extraction efficiency [3].

Experimental Protocols

Protocol 1: Solvent Extraction of Gold from a Tribromide Leach Liquor using a Sustainable Malonamide/Biodiesel System

This protocol describes the detailed methodology for extracting gold from a tribromide leach liquor using the sustainable solvent system [3].

3.1.1 Materials and Equipment
  • Aqueous Feed Solution: Tribromide leach liquor (e.g., from digested electronic scrap). The gold concentration should be determined beforehand by ICP-MS or ICP-OES [3].
  • Organic Phase: 0.1 M - 0.5 M Tetrakis-(2-ethylhexyl) malonamide in HVO100 biodiesel [3].
  • Chemicals: Hydrochloric acid (HCl) or Hydrobromic acid (HBr) for pH adjustment; Thiourea (0.1 M in 1 M HCl) for stripping [4].
  • Labware: 3.5 - 50 mL glass vials with plastic lids; Parafilm; Adjustable-volume pipettes (e.g., 100-1000 µL) with polyethylene tips [3].
  • Instruments: Thermostated shaking incubator; Centrifuge; Inductively Coupled Plasma Mass Spectrometer (ICP-MS) or Optical Emission Spectrometer (ICP-OES) for metal analysis [3].
3.1.2 Step-by-Step Procedure
  • Phase Preparation:

    • Measure equal volumes (e.g., 2 mL each) of the pre-filtered this compound leach liquor (aqueous phase) and the malonamide/HVO100 solution (organic phase) into a 3.5 mL glass vial [3].
    • Adjust the initial pH of the aqueous phase to approximately 1.0 using concentrated HCl or HBr to ensure the gold remains as [AuBr₄]⁻ [4].
  • Equilibration and Mixing:

    • Securely close the vial and further seal it with Parafilm to prevent leakage [3].
    • Place the vial in a thermostated shaking incubator and agitate vigorously for 10-30 minutes at a constant temperature (e.g., 25°C) to ensure thorough mixing and reach equilibrium [3].
  • Phase Separation:

    • After shaking, centrifuge the vial at 3000-4000 rpm for 5-10 minutes to achieve complete and sharp phase separation [3].
  • Sampling and Analysis:

    • Carefully sample the lower aqueous phase using an adjustable pipette. To avoid cross-contamination, depress the pipette button to the first stop before touching the organic layer, then insert the tip into the aqueous phase and slowly draw up the sample [3].
    • Wipe the outside of the pipette tip with a clean laboratory wipe and dispense the sample into a pre-weighed tube for dilution and analysis [3].
    • Analyze the metal concentration (especially Au) in the aqueous phase before and after extraction using ICP-MS/OES [3].
    • Calculate the distribution ratio (D) and extraction efficiency (%E) using the formulas in Section 3.1.3.
3.1.3 Data Analysis and Calculation
  • Distribution Ratio (D): D = C_org / C_aq
    • Where C_org is the concentration of gold in the organic phase, and C_aq is the concentration of gold in the aqueous phase at equilibrium. C_org is typically calculated by mass balance: C_org = C_initial - C_aq [3].
  • Extraction Efficiency (%E): %E = (C_initial - C_aq) / C_initial × 100%
  • Separation Factor (β): β = D_Au / D_M, where D_M is the distribution ratio of a co-existing impurity metal. This indicates the selectivity of the system for gold over other metals [5].
Protocol 2: Stripping of Loaded Gold and Regeneration of the Organic Phase

Once gold is successfully extracted into the organic phase, it must be recovered into a purified aqueous solution, and the organic phase must be regenerated for reuse.

3.2.1 Materials and Procedure
  • Stripping Solution: 0.1 M Thiourea in 1 M HCl [4].
  • Procedure:
    • Separate the gold-loaded organic phase from the initial aqueous raffinate after extraction.
    • Contact the loaded organic phase with an equal volume of the thiourea stripping solution in a clean vial.
    • Shake the mixture for 20-30 minutes at 25°C [4].
    • Centrifuge to separate the phases. The gold will be quantitatively transferred into the aqueous stripping solution as a thiourea complex [4].
    • Analyze the gold concentration in the strip liquor to determine stripping efficiency.
    • The regenerated organic phase can now be recycled for the next extraction cycle.

The following workflow diagram illustrates the complete integrated process from leaching to purified gold recovery:

G A Gold-bearing Feed Material (e.g., e-waste, ore) B Bromide Leaching (Br₂ solution, ~140°C) A->B C Tribromide Leach Liquor (Containing [AuBr₄]⁻) B->C D Solvent Extraction (Sustainable Organic Phase) C->D Aqueous Feed E Loaded Organic Phase (Gold complexed) D->E H Barren Raffinate (Disposal/Further treatment) D->H F Stripping (0.1M Thiourea in 1M HCl) E->F Loaded Solvent G Purified Gold Solution (For final recovery) F->G I Regenerated Organic (Recycled to extraction) F->I Stripped Solvent

Figure 1: Integrated Process Workflow for Gold Recovery via Solvent Extraction from Tribromide Leach Liquors.

Advanced Separation and Purification Techniques

Polymer Inclusion Membranes (PIMs) for Gold Recovery

As an alternative to traditional liquid-liquid extraction, Polymer Inclusion Membranes (PIMs) offer a non-dispersive, solid-based separation method. These membranes consist of an extractant (e.g., D2EHAG - N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine) immobilized within a polymer matrix (e.g., PVC) [4].

  • Procedure: A PIM is placed between a gold-containing feed solution (2 M HCl) and a receiving strip solution (0.1 M thiourea in 1 M HCl). Gold ions are selectively transported across the membrane from the feed to the receiving phase [4].
  • Performance: This system has demonstrated exceptional selectivity, successfully recovering 96% of gold from a synthetic discarded mobile phone leachate while leaving other metal ions behind [4].
Non-Conventional Stripping Methods

Advanced stripping techniques can streamline the recovery process. Hydrogen stripping involves contacting the gold-loaded organic solvent with hydrogen gas in an autoclave under controlled temperature and pressure. The gold is reduced directly to metallic powder while regenerating the extractant [6]. This method is thermodynamically favorable for noble metals like gold and combines stripping and metal recovery into a single step [6].

Troubleshooting and Optimization Guidelines

Successful implementation of these protocols requires careful attention to potential issues. The table below lists common challenges and suggested solutions:

Table 2: Troubleshooting Guide for Gold Solvent Extraction from Tribromide Liquors

Problem Potential Cause Suggested Solution
Low Gold Extraction Efficiency Incufficient extractant concentration; pH too high causing hydrolysis Increase extractant molarity; Ensure aqueous phase is strongly acidic (pH ~1) [4].
Poor Phase Separation Formation of stable emulsions Use phase modifiers (e.g., decanol); Increase centrifugation speed/duration [6].
Low Selectivity over Impurities (e.g., Cu, Fe) Extractant lacks specificity; Bromo-complexes of impurities are co-extracted Optimize HCl/Br⁻ concentration to suppress impurity complex formation; Use more selective extractants like D2EHAG [4].
Incomplete Stripping Ineffective stripping agent or conditions Increase thiourea concentration or temperature; Use multiple stripping stages [4].
Organic Phase Degradation Oxidative degradation or hydrolysis Perform operations under inert atmosphere (Argon); Control process temperature to avoid thermal breakdown [3].

Conclusion

Solvent extraction presents a highly efficient and selective method for recovering gold from tribromide leach liquors. The protocols outlined herein, particularly those utilizing the sustainable malonamide/HVO100 biodiesel system, provide researchers with a robust framework for implementing this technology. The continuous development of novel extractants, sustainable diluents, and advanced contactors like PIMs promises to further enhance the efficiency, selectivity, and environmental profile of gold recovery processes in the future.

References

Comprehensive Application Notes and Protocols: Optimizing Sodium Bromide Gold Leaching Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bromide-Based Gold Leaching

Gold leaching using sodium bromide represents a significant advancement in hydrometallurgical technology that addresses both environmental and efficiency concerns associated with conventional cyanide-based processes. With growing environmental regulations restricting cyanide use in many jurisdictions and the increasing prevalence of refractory ores that respond poorly to cyanidation, bromide-based leaching has emerged as a viable alternative that offers comparable or superior extraction efficiency with reduced environmental impact. The sodium bromide process is particularly advantageous for treating carbonaceous ores, where organic carbon components preferentially adsorb gold-cyanide complexes, significantly reducing recovery yields in conventional processes.

The fundamental discovery that bromine, generated in situ from sodium bromide, can effectively dissolve gold through formation of stable bromoaurate complexes ([AuBr₄]⁻) has opened new possibilities for gold extraction from both primary ores and secondary sources like electronic waste. Recent commercial developments, including the Cycladex process which incorporates α-cyclodextrin for selective gold precipitation, demonstrate the continuing evolution and commercialization potential of bromide-based gold recovery technologies. These processes have shown 5% higher average yields compared to conventional cyanidation in direct comparisons, along with reduced processing times and potential for significant cost savings in both capital expenditure and operational expenses [1].

Chemical Fundamentals of Bromide Gold Leaching

Bromine Chemistry and Gold Complexation

The bromide leaching process relies on the oxidative power of active bromine species generated from sodium bromide to dissolve metallic gold. The chemistry begins with the generation of active bromine, which can occur through either electrochemical activation or chemical oxidation in acidic media. In electrochemical systems, sodium bromide solution is electrolyzed to produce active bromine species, with the chemistry represented as:

The generated bromine then hydrolyzes in water to form hypobromous acid (HOBr), which serves as the primary oxidizing agent:

The active bromine (as HOBr or NaOBr, depending on pH) subsequently oxidizes metallic gold to the auric state (Au³⁺), which immediately complexes with bromide ions to form the stable tetrabromoaurate complex [AuBr₄]⁻:

This complex demonstrates exceptional stability in aqueous solutions, with stability constants exceeding those of corresponding chloride complexes, contributing to higher dissolution rates and more complete gold extraction compared to chloride-based systems. The solubility of the gold-bromide complex is significantly enhanced by the presence of excess bromide ions in solution, which prevents precipitation of AuBr₃ and maintains gold in solution for subsequent recovery steps [2].

Comparative Advantages Over Cyanide

The bromide leaching system offers several distinct advantages over conventional cyanidation:

  • Reduced environmental impact: Bromide compounds are generally less toxic than cyanide and do not pose the same acute environmental risks
  • Superior kinetics: Gold dissolution rates in bromide systems can exceed those in cyanide, particularly for refractory ores
  • Broader pH operating range: Effective leaching occurs across a wider pH range (4.0-9.0) compared to cyanide (typically 10.0-11.0)
  • Better performance on carbonaceous ores: Bromide complexes are less readily adsorbed by carbonaceous matter compared to gold-cyanide complexes
  • Compatibility with sulfide minerals: Bromide systems can oxidize sulfide minerals that typically interfere with cyanidation

The lower toxicity profile of bromide reagents compared to cyanide significantly reduces environmental liability and simplifies waste stream management. Furthermore, the faster leaching kinetics translate to reduced residence times and potentially smaller reactor volumes for equivalent throughput [2] [1].

Optimal Leaching Parameters and Conditions

Critical Parameter Optimization

Successful implementation of sodium bromide gold leaching requires careful optimization of multiple interdependent parameters that collectively influence dissolution efficiency. Based on both patent literature and recent research, the following parameters have been identified as most critical for process optimization:

Table 1: Optimal ranges for key leaching parameters in sodium bromide gold leaching

Parameter Optimal Range Effect on Leaching Measurement Method
Sodium Bromide Concentration 3-5 M (30-50% w/v) Higher concentrations increase dissolution rate and final extraction Titration, conductivity
pH 4.0-8.0 (optimal 6.5-7.5) Controls active bromine speciation; low pH favors HOBr pH electrode
Temperature 30-60°C Increases reaction kinetics; excessive temperatures cause bromine volatility Thermocouple
Oxidation-Reduction Potential (ORP) 850-950 mV vs. SHE Must be sufficient to oxidize gold but not cause excessive reagent consumption ORP electrode
Stirring Speed 300-600 rpm (lab scale) Ensures adequate mass transfer and suspension of solids Tachometer
Particle Size (P80) <75 μm Exposes gold surfaces to lixiviant; finer sizes increase dissolution rate Sieve analysis, laser diffraction
Solid:Liquid Ratio 1:3 to 1:5 Affects viscosity and mass transfer; lower ratios improve kinetics Mass balance

The oxidation-reduction potential (ORP) and pH of both the initial lixiviant and the in-process ore/leachate system have been identified as the most critical parameters for monitoring and controlling the leaching reactions. Maintaining ORP within the optimal range ensures sufficient oxidizing power while minimizing unnecessary reagent consumption [1]. Recent studies utilizing response surface methodology (RSM) have demonstrated that temperature, time, and stirring speed interact in complex ways that can be optimized through statistical experimental design to maximize gold dissolution [3].

Sodium Bromide Solution Preparation

The preparation of the sodium bromide lixiviant requires attention to several important details:

  • Water quality: Deionized or low-chloride water is preferred to prevent formation of mixed halide complexes
  • Mixing sequence: Sodium bromide should be completely dissolved before acid addition to prevent bromine loss
  • Stabilization: Some formulations benefit from stabilizers that reduce bromine volatilization
  • Storage: Solutions should be stored in opaque, sealed containers to prevent photochemical degradation

For electrochemical activation systems, the optimal current density ranges from 100-500 A/m², with higher densities accelerating bromine generation but potentially reducing current efficiency. The electrolysis should be continued until the solution develops a distinct orange coloration indicating the presence of active bromine species [2].

Experimental Protocols

Laboratory-Scale Leaching Test

This protocol describes a standardized procedure for evaluating gold extraction from ore samples using sodium bromide lixiviant at the laboratory scale.

4.1.1 Materials and Equipment
  • Sodium bromide (ACS reagent grade, ≥99%)
  • Sulfuric acid (technical grade, 93-98%) or alternative acid source for pH adjustment
  • Deionized water
  • Gold-bearing ore sample (characterized and homogenized)
  • Heated stirring plate with PTFE coating and magnetic stirrer
  • Reaction vessel (500-1000 mL, glass or corrosion-resistant material)
  • pH and ORP meters with appropriate electrodes
  • Filter apparatus (vacuum filtration preferred)
  • Atomic Absorption Spectrophotometer (AAS) or ICP-OES for gold analysis
4.1.2 Step-by-Step Procedure
  • Ore Preparation: Reduce the ore sample to 80% passing 75 μm (200 mesh) using staged crushing and grinding. Homogenize the prepared sample thoroughly through coning and quartering.

  • Lixiviant Preparation: Prepare 500 mL of 3 M sodium bromide solution by dissolving 154.5 g of NaBr in deionized water. Adjust pH to 6.5-7.5 using sulfuric acid.

  • Charge Preparation: Weach 100 g of prepared ore sample (accurately recorded) and transfer to the reaction vessel. Add 300 mL of prepared lixiviant to establish a 1:3 solid:liquid ratio.

  • Leaching Reaction: Begin agitation at 400 rpm and heat to 45°C. Maintain temperature throughout the leaching period. Record initial pH and ORP values.

  • Process Monitoring: Sample the leachate (2-3 mL) at predetermined intervals (0.5, 1, 2, 4, 8, 12, 24 hours). Filter samples immediately through 0.45 μm membrane filters and analyze for gold content. Record pH and ORP with each sampling.

  • Termination: After 24 hours, terminate the experiment by vacuum filtration. Wash the solid residue thoroughly with deionized water and retain for analysis.

  • Analysis: Determine gold content in all solutions by AAS or ICP-OES. Calculate extraction efficiency based on head grade and residual gold in solids.

G Start Start Ore Preparation Step1 Crush and Grind Ore (P80 < 75 μm) Start->Step1 Step2 Homogenize Sample (Coning & Quartering) Step1->Step2 Step3 Prepare Sodium Bromide Lixiviant (3M NaBr, pH 6.5-7.5) Step2->Step3 Step4 Combine Ore and Lixiviant (1:3 Solid:Liquid Ratio) Step3->Step4 Step5 Leach at 45°C with 400 rpm Agitation Step4->Step5 Step6 Monitor pH, ORP, and Sample at Time Intervals Step5->Step6 Step7 Terminate Experiment at 24h (Vacuum Filtration) Step6->Step7 Step8 Analyze Solutions and Residues (AAS/ICP-OES) Step7->Step8 End Calculate Extraction Efficiency Step8->End

Figure 1: Laboratory-scale leaching test workflow

Process Optimization Using Response Surface Methodology

For comprehensive optimization of multiple parameters, Response Surface Methodology (RSM) provides a statistically rigorous approach to understanding parameter interactions and identifying optimal conditions. The following protocol outlines an RSM-based optimization procedure:

  • Factor Selection: Identify critical factors (e.g., temperature, time, stirring speed, NaBr concentration) based on preliminary testing.

  • Experimental Design: Implement a Central Composite Design (CCD) with 3 factors and 2 coded levels (-1, +1) plus center points. A typical design for gold leaching would include:

    • Temperature: 30°C (-1) to 60°C (+1)
    • Time: 4 hours (-1) to 12 hours (+1)
    • Stirring Speed: 300 rpm (-1) to 600 rpm (+1)
  • Model Development: Conduct experiments according to the design matrix and fit a second-order polynomial model to the gold extraction data:

    Where Y is the predicted gold extraction, Xᵢ and Xⱼ are the independent variables, and β are regression coefficients.

  • ANOVA Analysis: Perform Analysis of Variance (ANOVA) to evaluate model significance and lack-of-fit.

  • Optimization: Use response surface plots and desirability functions to identify optimal factor combinations that maximize gold extraction.

  • Validation: Conduct confirmatory experiments at predicted optimal conditions to verify model accuracy [3].

Table 2: Central Composite Design for leaching optimization

Run Temperature (°C) Time (hours) Stirring Speed (rpm) Gold Extraction (%)
1 30 (-1) 4 (-1) 300 (-1) 72.5
2 60 (+1) 4 (-1) 300 (-1) 85.3
3 30 (-1) 12 (+1) 300 (-1) 81.6
4 60 (+1) 12 (+1) 300 (-1) 92.8
5 30 (-1) 4 (-1) 600 (+1) 75.9
6 60 (+1) 4 (-1) 600 (+1) 87.1
7 30 (-1) 12 (+1) 600 (+1) 84.3
8 60 (+1) 12 (+1) 600 (+1) 94.6
9 45 (0) 8 (0) 450 (0) 89.2
10 45 (0) 8 (0) 450 (0) 88.7

Gold Recovery from Pregnant Bromide Solutions

Solvent Extraction with Tertiary Amides

Following successful leaching, gold must be recovered from the pregnant bromide solution. Solvent extraction using tertiary amides represents a highly selective method for gold separation:

  • Organic Phase Preparation: Prepare organic phase by dissolving 5-10% v/v tertiary amide (e.g., Alanine 336) in toluene or kerosene.

  • Extraction: Contact organic phase with pregnant leach solution at 1:1 phase ratio for 5-10 minutes. Gold extraction occurs via the reaction:

  • Phase Separation: Allow phases to separate (typically 10-15 minutes). The organic phase will contain the gold complex.

  • Stripping: Strip gold from loaded organic phase using 0.5-1.0 M sodium hydroxide solution:

  • Gold Recovery: Recover gold from strip solution by electrowinning or chemical reduction [3].

Cementation with Zinc Powder

An alternative recovery method adapted from conventional cyanidation is cementation with zinc:

  • Solution Clarification: Remove suspended solids from pregnant solution by filtration.

  • Deaeration: Remove dissolved oxygen by vacuum degassing or nitrogen sparging to prevent zinc passivation and excessive consumption.

  • Cementation: Add zinc dust (2-5 g/L) with gentle agitation. The cementation reaction proceeds as:

  • Filtration: Recover gold precipitate by filtration.

  • Smelting: Melt the precipitate with appropriate fluxes to produce gold bullion [2] [3].

α-Cyclodextrin Precipitation

A novel recovery approach developed by Cycladex utilizes α-cyclodextrin to selectively precipitate gold as a unique inclusion complex:

  • Solution Adjustment: Adjust pregnant solution pH to approximately 6.0-7.0.

  • α-Cyclodextrin Addition: Add stoichiometric amount of α-cyclodextrin (typically 2:1 molar ratio of cyclodextrin to gold).

  • Precipitation: Allow the crystalline inclusion complex to form over 1-2 hours with gentle agitation.

  • Filtration: Recover the precipitate by filtration.

  • Thermal Decomposition: Heat precipitate to 400-500°C to decompose the complex and recover metallic gold [1].

G Pregnant Pregnant Bromide Solution Method1 Solvent Extraction (Tertiary Amides) Pregnant->Method1 Method2 Cementation (Zinc Powder) Pregnant->Method2 Method3 Cyclodextrin Precipitation Pregnant->Method3 Strip1 Stripping with NaOH Method1->Strip1 Strip2 Filtration & Smelting Method2->Strip2 Strip3 Thermal Decomposition Method3->Strip3 Gold1 Electrowinning Strip1->Gold1 Gold2 Gold Bullion Strip2->Gold2 Gold3 Metallic Gold Strip3->Gold3 End Pure Gold Product Gold1->End Gold2->End Gold3->End

Figure 2: Gold recovery pathways from pregnant bromide solutions

Industrial Applications and Case Studies

Implementation in Mining Operations

The transition from laboratory development to industrial implementation of bromide leaching technologies has demonstrated significant potential for improved economics and reduced environmental impact. Key industrial applications include:

  • Comstock Mining Inc. (Nevada): Partnership with Cycladex to scale the bromide-cyclodextrin process from metric-ton scale to commercial implementation targeting over 100,000 metric tons of ore annually. The companies reported 35% reduction in capital costs and 50% reduction in raw material costs compared to conventional cyanidation [1].

  • E-Waste Processing: Bromide leaching has shown exceptional effectiveness for recovery of gold from waste printed circuit boards (PCBs), where gold concentrations can be 100 times higher than in primary ores. Research at the National Metallurgical Laboratory (India) demonstrated >95% gold extraction from obsolete mobile phone PCBs using optimized bromide leaching conditions [3].

  • Carbonaceous Ore Treatment: The inherent resistance of carbonaceous ores to cyanidation due to preg-robbing (adsorption of gold complexes by carbonaceous matter) is significantly reduced with bromide lixiviants, as the bromoaurate complex is less readily adsorbed than the aurecyanide complex [2].

Integration with Existing Infrastructure

A significant advantage of bromide leaching processes is their compatibility with existing gold processing infrastructure:

  • Equipment Compatibility: The bromide process can be implemented in conventional leaching tanks, agitation systems, and counter-current decantation circuits with minimal modification beyond materials upgrades for corrosion resistance.

  • Recovery System Adaptation: Conventional carbon adsorption, electrowinning, and zinc precipitation systems can be adapted for use with bromide solutions, though optimal conditions may differ from cyanide systems.

  • Tailings Management: Bromide-laden tailings can be treated with reducing agents to residual bromine before discharge, or bromide can be recovered and recycled to reduce operational costs and environmental impact [1].

Troubleshooting and Common Challenges

Problem Identification and Resolution

Table 3: Common challenges in bromide leaching and recommended solutions

Problem Possible Causes Diagnostic Tests Solutions
Low Gold Extraction Insufficient ORP, incorrect pH, inadequate reagent concentration Check ORP/pH, analyze residual bromine Increase oxidant addition, adjust pH, increase NaBr concentration
High Reagent Consumption Excessive sulfide content, high organic matter, bromine volatilization Ore mineralogy, head analysis, vapor phase monitoring Pre-oxidation of sulfides, temperature control, stabilizer addition
Slow Leaching Kinetics Low temperature, poor mixing, coarse particle size Particle size analysis, temperature mapping Increase temperature, optimize agitation, reduce P80
Poor Filtration Clay content, slime formation, precipitate formation Solids characterization, sedimentation tests Flocculant addition, pre-classification, pH adjustment
Environmental and Safety Considerations

The implementation of bromide leaching processes requires attention to several environmental and safety aspects:

  • Bromine Vapor Control: Although bromine has lower vapor pressure than chlorine, appropriate ventilation and gas scrubbing systems should be installed to control atmospheric emissions. Alkaline scrubbers effectively capture bromine vapors.

  • Waste Stream Management: Spent bromide solutions can often be regenerated and recycled, but ultimate discharge may require treatment to remove residual bromine and heavy metals.

  • Materials Selection: Bromide solutions, particularly in acidic conditions, can be corrosive to common materials. PTFE, certain stainless steels, and specialized alloys are recommended for critical components.

  • Worker Protection: Standard chemical handling procedures including eye protection, chemical-resistant gloves, and ventilation are sufficient for managing sodium bromide solutions [2] [3].

Conclusion

Sodium bromide-based gold leaching represents a mature alternative to conventional cyanidation that offers technical, economic, and environmental advantages for specific ore types and applications. The optimization protocols presented in this document provide a systematic approach to developing and implementing bromide leaching processes across a range of potential applications from primary ore processing to e-waste recycling.

The critical success factors for implementation include careful control of ORP and pH, appropriate materials selection to address corrosion concerns, and integration of suitable gold recovery methods that match the specific chemistry of the bromoaurate complex. With the growing restrictions on cyanide use in many jurisdictions and the increasing complexity of ore bodies, bromide-based leaching is positioned to become an increasingly important technology in the gold processing landscape.

Further research directions include development of more efficient bromine regeneration systems, integrated processes that combine bromide leaching with other lixiviants for complex ores, and advanced recovery methods that improve the sustainability and economics of the overall process.

References

Application Notes: Gold Tribromide (AuBr₃) as a Catalyst in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gold Tribromide

This compound (AuBr₃), also known as auric bromide, is an inorganic salt of gold that functions primarily as a Lewis acid catalyst [1]. Its ability to accept electrons makes it particularly effective for activating carbon-carbon multiple bonds toward nucleophilic attack, facilitating a wide range of organic transformations [1] [2]. These notes summarize its key properties and catalytic applications for researchers in chemical synthesis and drug development.

Fundamental Physicochemical Properties

Understanding the basic properties of AuBr₃ is crucial for its handling and application in reaction design.

Table 1: Fundamental Properties of Gold(III) Bromide [1] [2] [3]

Property Specification / Description
CAS Number 10294-28-7
Molecular Formula AuBr₃ (typically exists as a dimer, Au₂Br₆)
Molar Mass 436.69 g·mol⁻¹
Appearance Dark red to black crystalline solid or powder
Melting/Decomposition Point ~160 °C (decomposes)
Solubility Slightly soluble in water and ethanol [1]. Often used in organic solvents under anhydrous conditions.
Hygroscopicity Hygroscopic (moisture-sensitive) [4]
Storage Store under inert gas (nitrogen or argon) at 2–8 °C; protect from light [4].
Catalytic Applications and Representative Protocols

This compound catalyzes various cyclization and coupling reactions. Below are two cited examples with proposed experimental methodologies based on the literature.

3.1. Catalysis of Diels-Alder Reaction

AuBr₃ can catalyze the Diels-Alder reaction between an enynal unit and carbonyl compounds to form six-membered cyclic compounds [2] [5].

Proposed Experimental Protocol:

  • Reaction Setup: Conduct the reaction under an inert atmosphere (e.g., N₂ or Ar) in an oven-dried glassware.
  • Catalyst Loading: Add Gold(III) bromide (typically 1-5 mol%) to the reaction vessel.
  • Reaction Procedure: Dissolve the enynal and diene (carbonyl compound) in a suitable anhydrous solvent (e.g., dichloromethane, DCM). Add this solution to the catalyst. Stir the reaction mixture at the specified temperature (often room temperature or elevated) and monitor by TLC or LC-MS until completion.
  • Work-up: Upon completion, the reaction can be quenched with a saturated aqueous solution of sodium thiosulfate or a mild base. The product can be extracted with an organic solvent (e.g., DCM), and the combined organic layers dried over anhydrous MgSO₄ or Na₂SO₄.
  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

The following diagram illustrates the general workflow for this AuBr₃-catalyzed reaction:

G Start Start Reaction Setup Step1 Prepare anhydrous conditions (Inert atmosphere, dry solvent) Start->Step1 Step2 Add AuBr₃ catalyst (1-5 mol%) Step1->Step2 Step3 Add substrates (Enynal + Carbonyl) Step2->Step3 Step4 Stir at specified temperature (Monitor reaction progress) Step3->Step4 Step5 Quench reaction (e.g., Na₂S₂O₃ solution) Step4->Step5 Step6 Extract product Step5->Step6 Step7 Purify (e.g., Column Chromatography) Step6->Step7 End Isolate pure product Step7->End

3.2. Nucleophilic Substitution of Propargylic Alcohols

In this reaction, AuBr₃ acts as an alcohol-activating agent (Lewis acid) to facilitate the nucleophilic substitution of propargylic alcohols, enabling functionalization of the alkyne backbone [2] [5].

Proposed Experimental Protocol:

  • Reaction Setup: Perform all operations under an inert atmosphere using anhydrous solvents.
  • Catalyst Activation: Charge the reaction vessel with Gold(III) bromide (1-10 mol%) and a suitable solvent (e.g., toluene, acetonitrile).
  • Substrate Addition: Add the propargylic alcohol substrate to the catalyst solution. The Lewis acid coordinates to the hydroxyl group, activating it.
  • Nucleophile Addition: Introduce the nucleophile (e.g., a carbon nucleophile, heteroatom nucleophile). Stir the reaction mixture at the required temperature (room temperature or heated).
  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
  • Work-up and Purification: Quench the reaction with water or a mild base. Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by chromatography.
Safety and Handling Protocols

This compound requires careful handling due to its hazardous nature.

Table 2: Safety Overview and Handling Requirements [3] [5] [4]

Aspect Specifications
GHS Hazard Codes C (Corrosive)
Hazard Statements H314: Causes severe skin burns and eye damage.
Safety Statements P260, P264, P280, P301+P330+P331, P305+P351+P338, P310 (e.g., Do not breathe dust, Wear protective gloves, IF IN EYES: Rinse cautiously with water for several minutes, Immediately call a POISON CENTER or doctor)
Personal Protective Equipment (PPE) Eyeshields, faceshields, gloves, and Type P3 (EN 143) respirator cartridges are recommended.
Transport UN 3260, Corrosive solid, acidic, inorganic, n.o.s., Packing Group III [5].
Troubleshooting and Practical Considerations
  • Moisture Sensitivity: AuBr₃ is hygroscopic and moisture-sensitive. Always use it under anhydrous conditions to prevent decomposition and loss of catalytic activity [4].
  • Decomposition: The compound decomposes around 160°C and may also decompose upon contact with glycerol or other reducing agents [1] [4]. Stability under recommended storage conditions is limited.
  • Incompatibilities: It is incompatible with strong oxidizing agents and bases [5].
  • Catalyst Deactivation: If reaction yields decrease, ensure the catalyst has been stored properly and that the reaction system is free of moisture and impurities that could poison the Lewis acid sites.
Other Notable Applications

Beyond its use as a catalyst, AuBr₃ serves other functions in research:

  • Precursor for Materials: It is a starting material for synthesizing gold nanoparticles, perovskite nanocrystals, and other organogold compounds [3].
  • Analytical Testing: A solution of AuBr₃ in NaOH can be used as a colorimetric test for ketamine, producing a characteristic purple color [2] [5].
References
  • Gold (III) bromide Formula. Softschools.com. https://www.softschools.com/formulas/chemistry/gold_iii_bromide%20_formula/439/ [1]
  • Gold(III) bromide. Wikipedia. https://en.m.wikipedia.org/wiki/Gold_tribromide [2]
  • Gold(III) bromide, 99.9% trace metals basis. Sigma-Aldrich. https://www.sigmaaldrich.com/US/en/product/aldrich/398470 [3]
  • Gold(III) bromide, 99%. Thermo Scientific Chemicals. https://www.fishersci.ca/shop/products/gold-iii-bromide-99/p-7024584 [5]
  • GOLD(III) BROMIDE. ChemicalBook. https://www.chemicalbook.com/ProductChemicalPropertiesCB7173020_EN.htm [4]

Important Note for the Researcher

References

Gold Cementation with Zinc Powder: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Cementation is a hydrometallurgical process used to recover gold from solution through an electrochemical reaction where a more reactive metal precipitates the gold [1]. The table below summarizes the core principles.

Aspect Description
Process Principle Electrochemical displacement (redox reaction) where zinc powder (Zn) reduces and precipitates dissolved gold cations (Au+) from solution [1] [2].
General Reaction 2Au(CN)₂⁻ + Zn → 2Au + Zn²⁺ + 4CN⁻ (for cyanide systems) [2]. Bromide systems would follow a similar redox principle.
Zinc Role Acts as a sacrificial reducing agent. Zinc oxidizes (loses electrons) while gold reduces (gains electrons) to its metallic form [1] [2].
System Types Applicable to various leaching systems, including cyanide, chloride, and bromide [1].

Experimental Protocol for Gold Cementation

This protocol outlines a general methodology for gold cementation, primarily based on the well-documented Merrill-Crowe process for cyanide solutions [3]. You can adapt it for bromide systems by substituting the solution chemistry.

Materials and Reagents
  • Cementation Vessel: Laboratory-scale percolation column or stirred tank reactor [3].
  • Precious Metal Solution: Gold-containing leach solution (e.g., from cyanidation or bromination).
  • Zinc Powder: High-purity, dendritic zinc powder is recommended. Electrolytic powders with a dendritic structure have a higher specific surface area and show greater efficiency [3].
  • Lead Acetate (Pb(CH₃COO)₂): For plating zinc powder to enhance performance and prevent passivation [3].
  • Sodium Sulfite (Na₂SO₃): To deoxygenate the solution prior to cementation [3].
  • Analytical Equipment: Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma (ICP) instrument for gold analysis.
Step-by-Step Procedure
  • Zinc Powder Preparation

    • Activation: Use dendritic zinc powders obtained by electrodeposition for optimal surface area [3].
    • Lead Coating: Plate the zinc powder with dendritic lead by adding lead acetate solution (typically 10% by weight of zinc) and mixing thoroughly. This step improves gold recovery and reduces zinc consumption by minimizing passivation [3].
  • Solution Pretreatment

    • Deaeration: Add an excess of sodium sulfite (Na₂SO₃) to the gold-bearing solution to remove dissolved oxygen. Oxygen passivates the zinc surface, forming a layer that drastically reduces cementation efficiency [3] [2].
  • Cementation Process

    • Loading: Place the lead-coated dendritic zinc powder into the cementation vessel [3].
    • Percolation: Pass the deaerated gold solution through the zinc powder bed in percolation mode. Monitor flow rates to ensure sufficient residence time for complete gold recovery [3].
    • Monitoring: Periodically analyze the effluent solution for residual gold concentration using AAS/ICP to determine extraction efficiency.
  • Product Recovery and Analysis

    • Cementate Collection: After the run, recover the cemented product from the vessel, which will consist of metallic gold deposited on the zinc surface.
    • Analysis: The cemented product can be further processed (e.g., acid leaching to dissolve excess zinc) to upgrade the gold concentrate for final refining.

Key Parameters and Expected Outcomes

The following table summarizes critical experimental parameters and their impact, based on research with cyanide solutions. These factors provide a starting point for optimizing bromide systems.

Parameter Impact & Optimization Typical/Effective Value
Zinc Specific Surface Area Higher surface area increases reaction rate and gold recovery. Dendritic powders are 1.8-2.6x more effective than conventional powders [3]. ≥2.6 m²/g (electrolytic powder) [3].
Solution Oxygen Content High [O₂] causes Zn passivation, drastically reducing efficiency. Deaeration is critical [3] [2]. As low as possible; use excess deaerant [3].
Zinc Lead Coating Prevents passivation, improves kinetics and gold recovery [3]. 10% by weight of zinc (as Pb(CH₃COO)₂) [3].
Solution pH Affects zinc oxidation and passivating layer formation. In alkaline cyanide systems, a high pH is maintained [2]. System-dependent (e.g., >10.5 for cyanide).

Experimental Workflow

The sequence of steps in a typical gold cementation experiment is visualized below.

Start Start Experiment PrepZn Prepare & Lead-Coat Zinc Powder Start->PrepZn Pretreat Deaerate Gold Solution PrepZn->Pretreat Load Load Zinc into Cementation Vessel Pretreat->Load Process Pass Solution Through Zinc Bed Load->Process Monitor Monitor Effluent for Residual Gold Process->Monitor Recover Recover Cemented Gold Product Monitor->Recover End End Experiment Recover->End

Discussion for Researchers

  • Bromide vs. Cyanide Systems: While the fundamental electrochemical principle remains the same, the chemistry of gold-bromide complexes (e.g., AuBr₂⁻ or AuBr₄⁻) differs from gold-cyanide. The reaction kinetics, optimal pH, and potential for side reactions will need to be established for bromide systems [1].
  • Zinc Passivation: A major challenge is the formation of passivating layers (e.g., zinc oxide, hydroxide, or basic zinc salts) on the zinc surface, which halt the cementation reaction [2]. This is why deaeration and lead-coating are critical steps. In bromide systems, the nature of passivating films may differ.
  • Process Optimization: Key parameters to optimize for any new system (like bromide) include zinc particle size and morphology, solution temperature, agitation or flow rate, and precise control of solution chemistry.

Troubleshooting Guide

Problem Potential Cause Suggested Remedy
Low Gold Recovery Solution oxygen not fully removed. Increase deaerant (Na₂SO₃) concentration and ensure mixing [3] [2].
Inadequate zinc surface area. Use dendritic zinc powders; check for excessive fines loss [3].
Zinc surface passivation. Ensure proper lead coating; check for high oxygen levels [3].
High Zinc Consumption Co-processing (Zn dissolving without precipitating Au). Optimize solution chemistry (pH, complex concentration); review lead coating quality [3].

Seeking Further Information

The search results indicate that gold cementation in bromide systems is an area of ongoing developmental studies [1]. For definitive protocols, you may need to consult specialized hydrometallurgy journals, patents, or technical reports focused on alternative lixiviants like bromine.

References

response surface methodology gold leaching optimization

Author: Smolecule Technical Support Team. Date: February 2026

RSM-Optimized Gold Leaching Parameters

The following table summarizes the optimal conditions and performance outcomes for three different gold leaching methods as determined by RSM optimization studies.

Leaching Method Optimal Lixiviant Concentration Other Key Parameters Gold Recovery Reference
Thiourea Leaching [1] 30 g/L Thiourea Pulp Density: 10%, pH: 1, Temperature: 50°C, Time: 4 hours, Oxidant: Fe₂(SO₄)₃ 98.31% Processes (2025)
Thiosulfate Leaching [2] 0.5 M S₂O₃, 3 M NH₃, 0.003 M Cu²⁺ Temperature: 50°C (est.), Time: 6 hours (est.)* ~99% (modeled) Journal of Chemistry (2022)

| Alpha-Cyclodextrin (α-CD) Leaching [3] | 50 g/L HBr, 11.61 g/L α-CD | Leaching: Time: 7.27 hrs, pH: 1, Stirring Speed: 200 rpm Recovery: Time: 40 min, pH: 5 | 98.54% (Leaching) & 98.87% (Recovery) | ITEGAM-JETIA (2023) |

Note: The study for Thiosulfate Leaching highlighted temperature and time as highly significant factors but did not list their single optimal values in the abstract. The values in the table are estimations based on the context of the research [2].

Detailed Experimental Protocols

Protocol 1: Thiourea Leaching of Pyrite Cinders

This protocol is designed for extracting gold from pretreated pyrite cinders, using Fe₂(SO₄)₃ as an oxidizing agent in a sulfuric acid-thiourea system [1].

  • Sample Pretreatment & Activation: Subject the pyrite cinder sample to a chemical activation process before leaching to liberate encapsulated gold and silver particles. The specific pretreatment method should be determined based on the mineralogy of the sample.
  • Reagent Preparation:
    • Prepare a sulfuric acid solution to achieve a final pulp pH of 1.0.
    • Dissolve thiourea in the acid solution to a concentration of 30 g/L.
    • Add Ferric Sulfate (Fe₂(SO₄)₃) as an oxidizing agent.
  • Leaching Procedure:
    • In a glass reactor, mix the pretreated ore with the leaching solution at a pulp density of 10%.
    • Maintain the slurry temperature at 50°C using a hot plate or water bath with continuous agitation.
    • Conduct the leaching process for 4 hours.
  • Solid-Liquid Separation: After the leaching period, filter the slurry to separate the residue from the pregnant leach solution (PLS).
  • Analysis: Analyze the residue and/or the PLS to determine the final gold and silver content. Calculate the recovery percentage based on the initial head grade of the ore.
Protocol 2: Thiosulfate Leaching in Copper-Ammonia Media

This protocol outlines a thiosulfate-based leaching process, optimized using a central composite design, where temperature was identified as the most critical factor [2].

  • Ore Preparation: Characterize the gold ore (e.g., XRF, XRD, SEM) and grind it to the desired particle size (e.g., 80% passing 75 µm).
  • Leach Solution Preparation: Prepare the leaching solution with the following optimized concentrations:
    • Sodium Thiosulfate (Na₂S₂O₃): 0.5 M
    • Ammonia (NH₃): 3 M
    • Copper Sulfate (CuSO₄): 0.003 M
  • Leaching Procedure:
    • Place the ore sample in a reactor and add the leach solution at a predetermined solid-to-liquid ratio.
    • Agitate the mixture consistently. The RSM model indicates that temperature is the most significant parameter (contributing 64.65% to the recovery model), so precise control is essential. The optimal temperature should be determined via the RSM model but is typically around 50°C.
    • The leaching time is another key factor; run the process for the duration specified by the model, often several hours.
  • Termination & Analysis: After the set time, filter the slurry. Analyze the residue for remaining gold to calculate the extraction efficiency.

RSM Workflow & Thiosulfate Leaching Mechanism

To effectively apply RSM, it's crucial to follow a structured workflow and understand the underlying chemical processes. The diagram below illustrates the key stages in an RSM-based optimization study.

G Start Define Objective and Independent Variables Step1 Design of Experiments (DoE) Start->Step1 Step2 Conduct Experiments and Collect Data Step1->Step2 Step3 Model Fitting and ANOVA Analysis Step2->Step3 Step4 Determine Optimal Conditions Step3->Step4 Step5 Validation Experiment Step4->Step5 End Verified Optimal Protocol Step5->End

The chemistry of the optimized copper-ammonia-thiosulfate process involves a complex reaction where copper acts as a catalyst [2]. The diagram below outlines the mechanism.

G Au Au⁰ (Solid Gold) Step1 Oxidation by Cu²⁺ Au⁰ → Au⁺ Au->Step1  Requires Step2 Complexation by S₂O₃²⁻ Au⁺ + 2S₂O₃²⁻ → Au(S₂O₃)₂³⁻ Step1->Step2 Step3 Gold in Solution Au(S₂O₃)₂³⁻ Complex Step2->Step3 Cu2 Cu²⁺ (Oxidant) Cu2->Step1 S2O3 S₂O₃²⁻ (Ligand) S2O3->Step2 NH3 NH₃ (Stabilizer) NH3->Cu2  Stabilizes

Key Research Insights

Recent studies highlight several critical factors for successful RSM application in gold leaching:

  • In thiosulfate systems, temperature is the dominant factor, with one study attributing 64.65% of the recovery model's variation to it. Other significant parameters include time (12.81%), thiosulfate concentration (5.88%), ammonia (5.19%), and copper concentration (4.65%) [2].
  • For thiourea leaching, a low pH (~1) is critical to prevent the decomposition of thiourea and ensure system stability [1].
  • Pretreatment is often essential for high recoveries from secondary resources like pyrite cinders, as it liberates locked gold particles [1].
  • RSM can be effectively paired with other modeling techniques. A study on alpha-cyclodextrin leaching showed that RSM and Artificial Neural Networks (ANN) yielded highly comparable and validated optimal conditions [3].

Critical Considerations for Implementation

  • Model Validation: The predictive models generated by RSM must be confirmed through validation experiments under the suggested optimal conditions [3].
  • Ore-Specificity: Optimal conditions are highly dependent on the mineralogy of the ore. The parameters listed here are illustrative, and a custom DoE should be developed for a specific material [1] [2] [3].
  • Safety and Handling: Thiourea should be handled with care due to toxicity concerns. Thiosulfate systems require working with ammonia, necessitating proper ventilation and personal protective equipment.

References

gold tribromide storage stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Overview & Stability Issues

Gold(III) bromide, often referred to as gold tribromide, typically exists as a dimer (Au₂Br₆). It presents as dark-red to black crystals or a powder [1] [2]. Its inherent instability is the root cause of most storage-related problems.

The primary factors affecting its stability are:

  • Moisture (H₂O): this compound is deliquescent (absorbs moisture from the air) and can be decomposed by water [2] [3].
  • Light: Exposure to light can accelerate its decomposition process.
  • Temperature: While its melting point is 97.5 °C, it should be stored at room temperature under controlled conditions to minimize degradation [2].

The decomposition often involves reduction, where the gold(III) cation (Au³⁺) is reduced to gold(I) (Au⁺) or even to metallic gold (Au⁰). For instance, the monobromide (AuBr) can form upon heating the tribromide, and it further decomposes in water to give metallic gold and the tribromide [3].

G This compound (Au₂Br₆) This compound (Au₂Br₆) Heat (~140°C) Heat (~140°C) This compound (Au₂Br₆)->Heat (~140°C)  produces Water (H₂O) Water (H₂O) This compound (Au₂Br₆)->Water (H₂O)  decomposes Light Light This compound (Au₂Br₆)->Light  accelerates Gold Protobromide (AuBr) Gold Protobromide (AuBr) Heat (~140°C)->Gold Protobromide (AuBr)  decomposition to Metallic Gold (Au⁰) Metallic Gold (Au⁰) Water (H₂O)->Metallic Gold (Au⁰)  reduction to Decomposition / Color Change Decomposition / Color Change Water (H₂O)->Decomposition / Color Change  causes Gold Protobromide (AuBr)->Water (H₂O)  further

Diagram 1: Primary decomposition pathways of this compound, triggered by heat and moisture.

Storage & Handling Guidelines

Adhering to proper storage protocols is essential to maintain the chemical integrity of this compound.

Table 1: Summary of Storage Conditions for this compound

Factor Recommended Condition Rationale & Notes
Container Airtight, sealed container Prevents absorption of atmospheric moisture (deliquescence) [2].
Environment Cool, dry, and dark place Minimizes decomposition from heat, humidity, and light. A desiccator is ideal.
Labeling Corrosive (GHS Skin Corr. 1B) Material is hazardous, causing severe skin burns and eye damage [1].
PPE Eyeshields, gloves, faceshields Essential personal protective equipment during handling [1].

Troubleshooting FAQs

Q1: My this compound powder has changed color from dark red/black to a different shade, or its solution has lost color. What happened? This is a classic sign of decomposition. This compound solutions are intensely colored (brownish-red to nearly black), and a loss of color indicates a reduction of Au³⁺.

  • Primary Cause: Exposure to moisture, light, or reducing agents.
  • Solution:
    • Check the integrity of the storage container. Ensure it is sealed tightly and stored in a desiccator.
    • When preparing solutions, use anhydrous and deoxygenated solvents if possible.
    • If the color change is significant, the material may be too degraded for sensitive catalytic applications and should be discarded.

Q2: My reaction using this compound as a catalyst is not proceeding as expected, with lower yields or different products. Could the catalyst be at fault? Yes, decomposed catalyst can have altered or no catalytic activity.

  • Primary Cause: The active Au³⁺ species has degraded.
  • Solution:
    • Test the catalyst activity with a known, reliable reaction protocol to verify its potency.
    • Use a fresh batch of this compound from a sealed container for critical experiments.
    • Consider the order of addition in your reaction; adding the catalyst immediately before initiating the reaction can help.

Q3: A precipitate, often purple or metallic, forms in my this compound solution. What is it? The precipitate is likely reduced gold species.

  • Purple/Brown Precipitate: This strongly suggests the formation of metallic gold (Au⁰) nanoparticles or colloids. This occurs when Au³⁺ is fully reduced, a process that can be accelerated by impurities, light, or even the container material [3].
  • Solution: Use high-purity solvents and ensure containers are chemically clean and inert (e.g., glass). Protect solutions from light by using amber glassware.

Experimental Protocol: Verifying Purity and Catalytic Activity

This protocol provides a method to verify the functionality of your this compound sample using a simple colorimetric test.

G This compound Sample This compound Sample Step 1: Prepare Testing Solution Step 1: Prepare Testing Solution This compound Sample->Step 1: Prepare Testing Solution  dissolve in 0.1M NaOH Solution 0.1M NaOH Solution 0.1M NaOH Solution->Step 1: Prepare Testing Solution  with Ketamine (Test Analyte) Ketamine (Test Analyte) Step 2: Add Analyte Step 2: Add Analyte Ketamine (Test Analyte)->Step 2: Add Analyte Step 1: Prepare Testing Solution->Step 2: Add Analyte  add small amount of Step 3: Observe Color Change Step 3: Observe Color Change Step 2: Add Analyte->Step 3: Observe Color Change  wait 1-2 minutes Deep Purple Color Deep Purple Color Step 3: Observe Color Change->Deep Purple Color  positive result

Diagram 2: Workflow for a colorimetric test to verify the activity of this compound.

Objective: To confirm that a sample of this compound is active and can undergo a characteristic chemical reaction.

Methodology (Based on a documented ketamine detection test) [2]:

  • Preparation: Dissolve your this compound sample in 0.1M sodium hydroxide (NaOH) to prepare a 0.25% w/v solution. A functional sample should produce a brownish-yellow solution.
  • Testing:
    • Place two drops of the prepared test solution into a well on a spotting plate.
    • Add a small amount of your test analyte (e.g., ketamine).
  • Observation:
    • Expected Positive Result: The mixture develops a deep purple color within approximately one minute, turning to a dark, blackish-purple within two minutes. This confirms the presence of reactive Au³⁺.
    • Negative Result (Degraded Catalyst): No color change, or a significantly delayed/unexpected color change, suggests the this compound is no longer chemically active.

Note: This test is cited for ketamine detection but serves as a good functional check for the gold complex. Be aware that other compounds with phenol and hydroxyl groups can also cause instant color changes [2].

Key Takeaways

  • Stability is the Main Challenge: this compound is inherently unstable to moisture, light, and heat, leading to decomposition and loss of catalytic activity [2] [3].
  • Prevention is Paramount: Strict adherence to storage in a sealed container within a cool, dark, and dry environment (like a desiccator) is non-negotiable [1] [2].
  • Verify Activity Experimentally: If in doubt about the quality of an old sample, use a simple functional test like the colorimetric assay described above before proceeding with critical research experiments [2].

References

handling gold(III) bromide safety protocols

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Hazards

Understanding the fundamental properties of Gold(III) Bromide is the first step in risk assessment.

Property Description
Chemical Formula AuBr₃ (typically exists as a dimer, Au₂Br₆) [1]
Appearance Dark red to black crystalline powder [1] [2]
Melting Point ~160°C (with decomposition) [3]
Solubility Slightly soluble in water and ethanol [1] [2]
Hygroscopicity Yes, hygroscopic (absorbs moisture from the air) [3]
Hazard Classification & Description
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. [3]
Corrosive Nature Highly corrosive; can cause severe damage to skin, eyes, and respiratory tract. [2] [3]
Incompatibilities Incompatible with oxidizing agents and bases. [3]

Safe Handling & Storage Protocols

Implementing robust handling and storage protocols is crucial for preventing exposure and accidents.

Protocol Category Specific Requirements / Best Practices

| Personal Protective Equipment (PPE) | • Eyes/Face: Safety goggles or faceshields [4] [2]Skin/Body: Protective gloves and clothing [4] [2]Respiratory: Air-purifying respirators with acid gas cartridges or self-contained breathing apparatus (SCBA) for high-exposure scenarios [4] | | Engineering Controls | • Use local exhaust ventilation to contain and disperse vapors or dust. [4] • Ensure proper general ventilation in the work area. [4] | | Storage Conditions | • Store at ambient temperatures in a cool, dry place. [3] • Keep in a tightly sealed, corrosion-resistant container. [4] • Incompatible materials: Keep away from oxidizers and bases. [3] | | Transport Hazard Class | UN3260: Corrosive Solid, Acidic, Inorganic, N.O.S. (Packing Group: III) [3] |

Emergency Response & First Aid

Acting quickly and correctly in an emergency is vital to minimize injury.

Situation Immediate Action

| Skin Contact | • Immediately remove contaminated clothing. • Wash skin thoroughly with plenty of water for at least 15 minutes. • Seek immediate medical attention. [3] | | Eye Contact | • Rinse cautiously with water for several minutes. • Remove contact lenses if present and easy to do. • Continue rinsing and seek immediate medical attention. [3] | | Inhalation | • Move the affected person to fresh air. • If breathing is difficult, administer oxygen. • Seek medical attention, as inhalation can cause respiratory irritation and severe distress. [4] [3] | | Ingestion | • Do NOT induce vomiting. • Rinse mouth with water. • Seek immediate medical attention, as ingestion can cause severe damage to the gastrointestinal tract. [4] | | General Emergency | • Ensure safety showers and eyewash stations are accessible in areas where the chemical is used. [4] |

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic applications of Gold(III) Bromide in research? Gold(III) Bromide is used as a catalyst in several organic reactions, including the Diels-Alder reaction between an enynal unit and carbonyl compounds, and the nucleophilic substitution of propargylic alcohols, where it acts as an alcohol-activating agent [1] [5] [3].

Q2: Can Gold(III) Bromide be used for analytical testing? Yes, a solution of Gold(III) Bromide in sodium hydroxide can be used as a colorimetric testing reagent for the presence of ketamine, resulting in a characteristic purple color change [1] [5] [3].

Q3: What is the first thing I should do if I spill Gold(III) Bromide? Immediately contain the spill and prevent dust formation. Wear full protective equipment, including respiratory protection if dust is generated. Carefully collect the material and place it in a suitable, labeled disposal container [4] [3].

Experimental Workflow & Decision-Making

The following diagram outlines the key safety decision points before and during an experiment involving Gold(III) Bromide.

Start Start Experiment with AuBr₃ RiskAssess Conduct Risk Assessment Start->RiskAssess PPE Don Required PPE: - Gloves & Lab Coat - Safety Goggles - Respirator if needed RiskAssess->PPE Controls Verify Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible PPE->Controls Execute Execute Procedure Controls->Execute Spill Spill or Exposure? Execute->Spill Normal Proceed with Caution Spill->Normal No Emergency Initiate Emergency Response: - Contain Spill - Administer First Aid - Seek Medical Attention Spill->Emergency Yes Cleanup Safe Cleanup & Disposal Normal->Cleanup Emergency->Cleanup End Experiment Concluded Cleanup->End

References

Common Gold Leaching Problems & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary reasons for poor gold leaching efficiency and their corresponding solutions, based on industry findings [1] [2].

Problem Cause Affected Process Recommended Solution Key Mechanism
Oxygen-/Cyanide-Consuming Minerals (e.g., Pyrite, Pyrrhotite) [1] Agitated/CIL, Heap Leaching Pre-aeration in an alkaline medium [1] Oxidizes consumptive minerals into inert compounds (e.g., ferric hydroxide) before cyanide addition.

| "Preg-Robbing" Carbon (Active carbon/graphite in ore) [1] [3] | Agitated/CIL, Heap Leaching | Physical: Add organics (e.g., kerosene) to passivate carbon [1]. Chemical: Roasting or oxidation with NaOCl [1]. | Inactivates or removes carbonaceous material to prevent it from adsorbing dissolved gold. | | Soluble Cyanide-Consumers (e.g., Copper, Zinc minerals) [1] | Agitated/CIL, Heap Leaching | Low content: Optimize cyanide addition (staged, low concentration) [1]. High content: Pre-float Cu/Zn concentrates, then cyanide leach tailings [1]. | Controls cyanide concentration to make its use for gold dissolution economically viable. | | Encapsulated Gold (in arsenopyrite, arsenian pyrites) [1] | All, but more critical for Heap Leaching | Pre-treatment: Roasting, bio-oxidation, pressure oxidation, or ultra-fine grinding [1] [4]. | Breaks down the sulfide matrix to expose locked gold particles for cyanide contact. | | Poor Permeability & Solution Flow (Fines, clay, uneven particle size) [2] [3] | Heap Leaching | Optimize crushing/screening to ensure uniform particle size; improve heap construction [2] [5]. | Enhances uniform percolation and contact between leach solution and gold particles. | | Unfavorable Chemical Environment (pH, dissolved oxygen) [2] [3] | All | Monitor & control pH (10-11 with lime) and dissolved oxygen concentration [3] [5]. | Maintains optimal conditions for the gold dissolution reaction (Eq. 1 & 2). |

Detailed Experimental Protocols for Key Solutions

For researchers looking to implement the solutions, here are detailed methodologies for two critical pre-treatment processes.

Protocol 1: Pre-Aeration for Oxygen-Consuming Minerals

This method is used to treat ores containing sulfide minerals like pyrite that consume oxygen and cyanide [1].

  • Prepare Slurry: Grind the ore and mix with water to create a slurry with a defined pulp density (e.g., 40-50% solids).
  • Adjust Alkalinity: Add lime (CaO) to the slurry to raise and maintain the pH between 10 and 11. This creates the necessary alkaline medium.
  • Aerate: Inject air or oxygen into the slurry in a tank with continuous mechanical stirring. The aeration time must be determined experimentally but should be sufficient for oxidation.
  • Monitor: Observe the slurry. The successful pre-treatment is indicated by the conversion of ferrous sulfide compounds to reddish-brown ferric hydroxide precipitates.
  • Proceed to Leaching: Once aeration is complete, introduce cyanide directly into the same tank to begin the gold dissolution process.
Protocol 2: Passivation of "Preg-Robbing" Carbon

This protocol aims to deactivate natural carbonaceous matter in the ore that adsorbs dissolved gold [1].

  • Slurry Preparation: Grind the ore and mix with water in a conditioning tank.
  • Add Passivator: Introduce an organic passivator like kerosene or coal tar into the slurry. The dosage should be determined through testing (e.g., 100-500 g/ton of ore).
  • Condition: Agitate the slurry for a sufficient time (e.g., 30-60 minutes) to allow the organic substance to coat and "passivate" the carbonaceous particles, forming a film on their surface.
  • Leaching: Add cyanide leach solution to the conditioned slurry to begin gold dissolution. The passivated carbon should no longer actively adsorb the gold.

Process Flow: Troubleshooting Gold Leaching

The following diagram maps out a logical workflow for diagnosing and addressing efficiency problems, based on the information gathered.

Diagram 1: A logical workflow for diagnosing gold leaching issues.

Gold Extraction Process Flow (CIL)

For context, here is a flow diagram of the Carbon-in-Leach (CIL) process, a common method where leaching and adsorption occur simultaneously [6].

Diagram 2: A simplified flow diagram of the Carbon-in-Leach (CIL) gold extraction process.

FAQ on Gold Leaching

Q1: What are the most common 'cyanicides' and how do they interfere? A1: The most common cyanide-consuming minerals ("cyanicides") are [1] [3]:

  • Sulfide Minerals: Pyrite (FeS₂), Pyrrhotite, which consume oxygen and cyanide, generating sulfuric acid that raises lime consumption.
  • Soluble Base Metals: Copper minerals (malachite, azurite) and zinc minerals (sphalerite) dissolve in cyanide, competing directly with gold for CN⁻.
  • Arsenic & Antimony Minerals: Realgar (As₂S₂), Orpiment (As₂S₃), and Stibnite (Sb₂S₃) can strongly inhibit the gold dissolution reaction.

Q2: What environmentally friendly alternatives to cyanide exist? A2: Research and practice have identified several alternatives, though efficiency varies by ore type [5]:

  • Glycine: An amino acid that is low toxicity, biodegradable, and can achieve high leaching rates under optimized conditions (pH, oxidant).
  • Thiosulfate: Effective for certain ore types (e.g., Carlin-type), with fast reaction, low toxicity, and reduced environmental impact. It is a well-established alternative.

Q3: How can I improve the efficiency of a heap leaching operation? A3: Key optimization strategies include [2] [5]:

  • Ore Preparation: Optimize particle size through crushing and screening to ensure uniform size and good permeability.
  • Chemical Control: Continuously monitor and adjust the pH of the leach solution to 10-11 and optimize cyanide concentration.
  • Process Control: Use data analysis to determine optimal leaching time and temperature. Apply ore pre-treatment methods (e.g., fine grinding, agglomeration) if necessary.

Q4: Why is pH control so critical in cyanide leaching? A4: Maintaining a high pH (9-11) is essential for two main reasons [3]:

  • Safety: It prevents the formation of highly toxic and volatile Hydrogen Cyanide (HCN) gas (NaCN + H₂O + CO₂ → HCN + NaHCO₃).
  • Efficiency: It provides the optimal alkaline environment for the gold dissolution reaction (4Au + 8CN⁻ + O₂ + 2H₂O → 4Au(CN)₂⁻ + 4OH⁻) and neutralizes acids generated by sulfide minerals.

References

optimizing temperature time stirring gold bromide leaching

Author: Smolecule Technical Support Team. Date: February 2026

Optimization Parameters for Bromide Leaching

You can use the following tables as a starting point for your experimental design.

Table 1: Key Process Parameters and Their Effects

Parameter Typical Optimal Range Effect on Leaching Process Key Considerations
Temperature ~25°C (Ambient) to Elevated [1] [2] Increases reaction kinetics; may enhance reagent volatility/decomposition [1]. New systems allow high efficiency at ambient temperature [2].
Time 30 mins - Several hours [1] [2] Longer time increases extraction but diminishes returns. Can be significantly shorter than cyanidation (e.g., 30 min vs. 48 hr) [2].
Agitation (Stirring) Sufficient to ensure mass transfer [1] Enhances contact between reagent and particles; prevents settling. Optimal speed is system-specific; avoid excessive shear.
pH 1.0 - 8.0 (Optimal: Slightly Acidic, pH 5-6) [3] [1] Controls speciation & kinetics; acidic pH stabilizes active bromine [3]. Gold dissolution decreases significantly above pH 7 [3] [1].
[Br₂] (Active Bromine) ~6.6 g/L [1] Primary oxidant; higher concentration drives kinetics. Consumption can be reduced with solution recycling (20-32 kg/t scrap) [1].
[Br⁻] (Bromide) ~20 g/L NaBr [1] Forms tribromide (Br₃⁻), stabilizes oxidant, and complexes gold [3]. High concentration is crucial for leaching silver and palladium [1].

Table 2: Troubleshooting Common Issues

Problem Possible Causes Suggested Solutions

| Low Gold Extraction | • Incorrect pH (too high) • Insufficient oxidant ([Br₂]) • Low bromide ion concentration • Short leaching time / Poor agitation • Passivating film formation | • Adjust pH to acidic region (5-6) • Measure and increase active bromine concentration • Ensure adequate NaBr dosage (e.g., 20 g/L) • Extend leaching time and optimize agitation | | High & Unstable Reagent Consumption | • Volatility of elemental bromine • Decomposition at high temperature/pH • Co-dissolution of other metals | • Use stabilized bromine systems (e.g., DBDMH) [2] • Operate at ambient temperature and controlled pH • Implement pre-leaching to remove base metals [4] | | Poor Selectivity (High Copper Dissolution) | • Oxidizing potential too high | • Leverage passivating Cu₂O film by controlling potential and pH near neutral [1] | | Slow Leaching Kinetics | • Low temperature • Inadequate agitation • Suboptimal reagent ratios | • Slightly increase temperature (balance with volatility) • Improve agitation to enhance mass transfer • Verify [Br⁻]/[Br₂] ratio is correct |

Suggested Experimental Workflow

To systematically optimize the process for your specific material, you can follow this workflow. The diagram below outlines the key stages and decision points.

G Start Start: Characterize Feed Material P1 Stage 1: Baseline Test (pH 5-6, Ambient T, Standard Stirring) Start->P1 P2 Stage 2: pH Screening (Test range 1.0 to 8.0) P1->P2 P3 Stage 3: Reagent Ratio Optimization (Vary [Br₂] and [Br⁻]) P2->P3 P4 Stage 4: Kinetics & Agitation (Test time series at different stir rates) P3->P4 P5 Stage 5: Temperature & Validation (Test elevated T, validate best conditions) P4->P5 End Define Optimal Protocol P5->End

Stage 1: Establish a Baseline Begin with a baseline test using middle-of-the-range parameters from Table 1 (e.g., pH 5-6, ambient temperature, standard stirring speed, 6.6 g/L Br₂, 20 g/L NaBr). This provides a reference point for all subsequent optimizations.

Stage 2: pH Screening Conduct a series of experiments where the only variable is pH, tested across a range from 1.0 to 8.0 [3] [1]. Analyze the recovery versus time at each pH to identify the optimum.

Stage 3: Reagent Ratio Optimization At the optimal pH, vary the concentrations of active bromine and bromide ions. A central composite design can be efficient here to understand the interaction between [Br₂] and [Br⁻] and their joint effect on gold recovery and reagent consumption [1].

Stage 4: Agitation and Kinetic Profiling With the reagent mix defined, investigate agitation speed and time. Run tests at different stirring speeds and take samples at various time points (e.g., 15, 30, 60, 120 minutes) to build a kinetic model and determine the optimal trade-off between time, energy input, and recovery [2].

Stage 5: Temperature Elevation and Final Validation Finally, if kinetics are still unsatisfactory, test the effect of moderately elevated temperature. Due to the potential for increased reagent volatility, this must be done in a well-sealed system [1]. Conclude by running a final validation test using all optimized parameters.

Important Technical Notes

  • Mechanism: Gold dissolution in bromine-bromide systems is an electrochemical process where gold is oxidized at the anode, and the oxidant is reduced at the cathode. Bromide ions are crucial for forming the soluble gold complex (AuBr₂⁻) and the oxidant tribromide (Br₃⁻) [3] [4].
  • Stabilized Reagents: To mitigate the challenges of handling volatile liquid bromine, consider using stabilized reagents like dibromodimethylhydantoin (DBDMH), which can provide controlled release of bromine and has been shown to work effectively at ambient temperature and neutral pH [2].
  • Selective Leaching: For feeds high in base metals like copper, remember that a passivating oxide layer can form on copper in near-neutral media. A two-stage process can be designed: first leaching base metals at a controlled, lower potential, followed by gold leaching at a higher potential [1] [4].

References

Frequently Asked Questions: Gold Tribromide Production

Author: Smolecule Technical Support Team. Date: February 2026

The table below addresses common technical and cost-related questions.

Question Answer & Troubleshooting Guide Key Cost & Efficiency Considerations

| What are the primary synthesis methods? | 1. Direct Elemental Reaction: Metallic gold reacts with excess liquid bromine at 140°C. [1] 2. Halide-Exchange Reaction: Gold(III) chloride reacts with hydrobromic acid. [1] | • Direct method uses pure, costly gold. Excess bromine is needed. [1]Halide-exchange uses AuCl₃, which itself is expensive to procure or produce. | | How can I improve reaction yield and purity? | • Ensure gold is finely divided to increase surface area for reaction. [2] [1]Control temperature precisely. AuBr₃ decomposes upon heating; do not exceed ~140°C. [3] [2]Use high-purity reagents. Contaminants can catalyze decomposition or form by-products. | • Gold particle size directly impacts reaction speed and completion, reducing unreacted material loss. [2]Precise temperature control prevents decomposition and yield loss, saving raw materials. | | What are the major sources of material loss? | • Decomposition: AuBr₃ decomposes when heated and can be decomposed by water, especially when boiling. [2]Reduction: The compound is reduced to gold monobromide (AuBr) or metallic gold by reducing agents (e.g., SO₂). [2] | • Process stability is key. Decomposition and reduction directly destroy the final product. • Solvent choice is critical. It is only slightly soluble in water and ethanol. [3] | | How can waste be managed and materials recovered? | • Bromine Recovery: Excess bromine from the direct method should be captured and recycled. • Gold Recovery: Decomposed waste streams containing metallic gold or other gold compounds should be collected for reprocessing. | • Recycling reagents like bromine significantly reduces raw material costs. • Recovering precious metals from waste is essential for overall cost control. [4] |

Gold Tribromide Synthesis Workflow & Cost Optimization

The following diagram summarizes the two main synthesis pathways and highlights critical control points for troubleshooting and cost management.

Start Start: Select Synthesis Method Method1 Method 1: Direct Reaction Gold + Bromine Start->Method1 Method2 Method 2: Halide Exchange Gold(III) Chloride + HBr Start->Method2 Step1_1 React finely divided gold with excess bromine at 140°C Method1->Step1_1 Step1_2 Product: Au₂Br₆ (dimer) Step1_1->Step1_2 CommonStep1 Purify Product Step1_2->CommonStep1 Step2_1 React Au₂Cl₆ with HBr Method2->Step2_1 Step2_2 Product: Au₂Br₆ (dimer) Step2_1->Step2_2 Step2_2->CommonStep1 CommonStep_Note1 Slightly soluble in water/ethanol. Avoid boiling water. CommonStep1->CommonStep_Note1 CommonStep2 Handle and Store Correctly CommonStep_Note1->CommonStep2 CommonStep_Note2 Hygroscopic, decomposes with heat/reducing agents. CommonStep2->CommonStep_Note2 End Final Product: this compound CommonStep_Note2->End

Critical Control Points for Cost Reduction:

  • Gold Particle Size (Method 1): Using finely divided gold significantly increases the reaction surface area, leading to faster reaction times, more complete conversion, and less waste of expensive starting material. [2] [1]
  • Bromine Management (Method 1): The process requires excess bromine. [1] Implementing a system to capture and recycle excess bromine is a key strategy for reducing raw material costs.
  • Stability Control (Purification): this compound is slightly soluble in solvents like water and ethanol. [3] It decomposes in boiling water and upon heating. [2] Using gentle conditions during purification is essential to prevent product loss.
  • Material Handling (Storage): The compound is hygroscopic and decomposes when exposed to heat or reducing agents. [2] Proper storage in a dry, cool environment is necessary to prevent degradation and extend its usable shelf life.

Key Takeaways for Cost-Effective Production

To effectively reduce costs in a research or development setting, focus on:

  • Material Efficiency: Optimize the use of the most expensive components (gold, bromine) through particle size control, stoichiometry, and recycling.
  • Process Stability: Strictly control temperature and avoid conditions that lead to decomposition, as this is a direct source of yield loss.
  • Waste Valorization: Always collect and reprocess waste streams containing gold or bromine.

References

Understanding Bromine Vapor Pressure in Leaching

Author: Smolecule Technical Support Team. Date: February 2026

Bromine (Br₂) is an effective leaching agent for precious metals like gold and silver [1]. However, its high vapor pressure poses a significant challenge, leading to reagent loss and safety hazards [2] [3].

Key Quantitative Data

The table below summarizes essential vapor pressure data for bromine, which is critical for process design and safety assessments.

Temperature Vapor Pressure Physical State of Bromine Relevance to Leaching
25°C (77°F) 228 mmHg (approx. 0.30 atm) [4] Liquid Standard condition; vapor pressure is significant.
-25°C (-13°F) < 6 kPa (triple point pressure) [5] Solid Below triple point; sublimation can occur if partial pressure is low.
-7.3°C (approx. 18.9°F) 5.8 kPa (triple point) [5] Solid, Liquid, and Gas coexist Defines the lowest temperature for liquid bromine.
~59°C (~138°F) 101.3 kPa (1 atm, boiling point) [6] Liquid to Gas Boiling point at standard pressure.

Core Concept: Vapor Pressure vs. Total Pressure It's crucial to distinguish between vapor pressure and the total pressure in a system. Bromine can vaporize (or sublimate, if solid) whenever its partial pressure in the gas phase above it is less than its equilibrium vapor pressure at that temperature, even if the total pressure from other gases (like air) is much higher [5]. This explains why solid bromine can sublimate at -25°C and a total air pressure of 101.3 kPa [5].

Methodology for Controlling Bromine Vapor Pressure

Here is a detailed protocol for a common and effective method to suppress bromine vapor pressure using a Bromine Complexing Agent (BCA), based on research from hydrogen-bromine flow batteries [7].

Title: Using a Bromine Complexing Agent (BCA) to Reduce Vapor Pressure

Principle: A BCA is a chemical that binds to free bromine molecules in solution, forming a less volatile complex. This binding reduces the concentration of free bromine, thereby lowering its vapor pressure and making the process inherently safer [7].

Materials:

  • Bromine leaching solution
  • Bromine Complexing Agent (e.g., BCA 13 [7])
  • Closed reaction vessel with appropriate ventilation
  • Personal Protective Equipment (PPE): chemical-resistant gloves, goggles, face shield, full-body protective suit, and respiratory protection if needed [2] [3]
  • Gas detection system for bromine (e.g., fixed or portable monitors) [2]

Procedure:

  • Solution Preparation: Prepare the aqueous bromine leaching solution as required by your specific leaching protocol [1].
  • BCA Addition: Gradually add the recommended amount of BCA to the bromine solution. The exact dosage should be determined experimentally and will depend on the initial bromine concentration.
  • Mixing: Stir the solution thoroughly to ensure complete complex formation.
  • Vapor Pressure Verification: The success of vapor pressure suppression can be inferred by monitoring bromine gas levels above the solution with a gas detector. A significant drop in detected Br₂ gas indicates effective complexation.

Important Considerations:

  • Membrane Incompatibility: Be aware that certain BCAs (especially those with amine functional groups) can strongly interact with some membrane materials (like Nafion), leading to increased cell resistance and reduced performance. Grafted membranes like SPVDF or SPE are more compatible [7].
  • System Impact: The presence of BCA can alter the chemistry of the leaching solution, which must be accounted for in the overall process design.

Troubleshooting Common Issues

FAQ 1: We are experiencing rapid bromine loss and low leaching efficiency. What could be the cause?

  • High Temperature: The most likely cause is the system temperature being too high, which increases the vapor pressure of bromine and accelerates its evaporation. Solution: Cool the leaching reactor to around 25°C or lower.
  • Inadequate Sealing: Check for leaks in the reactor seals, valves, or piping. Solution: Implement a regular leak detection protocol and ensure the system is properly closed.
  • High Gas Flow Rates: If using gas sparging or agitation, excessive gas flow can strip bromine vapor from the solution. Solution: Optimize gas flow rates to the minimum required for effective mixing.

FAQ 2: Our laboratory has a strong odor of bromine, but we cannot find a leak. What should we do?

  • Immediate Action: Evacuate the area if the odor is strong. Bromine has a very low odor threshold and its Permissible Exposure Limit (PEL) is only 0.1 ppm [2]. The presence of a noticeable odor indicates a potential safety hazard.
  • Investigation: The issue is likely slow, chronic vapor release during routine operations like sample transfer or container opening. Solution: Review and enhance local exhaust ventilation (e.g., use of fume hoods for all bromine handling) and ensure gas detection systems are calibrated and functional [3].

FAQ 3: After adding a BCA, our system's performance has decreased. Why?

  • Membrane Fouling: If your system uses a membrane (e.g., in an electrochemical cell), the BCA may be interacting with it, causing increased resistance. Solution: Consider switching to a membrane chemistry that is compatible with the BCA, such as grafted SPVDF or SPE membranes [7].
  • Reduced Bromine Activity: The BCA is working as intended by complexing bromine, which also reduces its chemical activity. The complexed bromine may be less reactive for your specific leaching reaction. Solution: You may need to adjust other process parameters, such as temperature or concentration, to compensate.

The relationships between these common problems and their solutions can be visualized in the following troubleshooting workflow:

G Start Reported Issue P1 Rapid bromine loss and low efficiency? Start->P1 P2 Strong bromine odor but no visible leak? Start->P2 P3 System performance decline after BCA addition? Start->P3 S1 Check and lower system temperature Ensure reactor is properly sealed P1->S1 Yes S2 Evacuate if odor is strong Check ventilation and gas detectors Review handling procedures P2->S2 Yes S3 Check for membrane incompatibility (e.g., Nafion) Consider switching to SPVDF/SPE membranes P3->S3 Yes

Essential Safety Protocols

Given the significant health risks associated with bromine (respiratory irritation, severe burns, and systemic toxicity [3]), controlling vapor pressure is fundamentally a safety imperative.

  • Exposure Limits: Adhere to established exposure limits: OSHA PEL and NIOSH REL are both 0.1 ppm [2].
  • Monitoring: Use fixed and portable bromine gas detection systems to provide early warnings [2].
  • PPE: Always wear appropriate PPE, including respiratory protection with acid gas cartridges, chemical-resistant gloves, and eye/face protection [3].
  • Emergency Planning: Have comprehensive emergency response plans that include evacuation procedures, readily available safety showers/eyewash stations, and first aid protocols [3].

References

Gold Tribromide Purification & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the basic principle behind purifying Gold(III) Bromide via sublimation?

Sublimation is a purification technique where a solid transitions directly to its vapor phase upon heating, then re-solidifies on a cooled surface, bypassing the liquid phase. This method is particularly useful for separating a sublimable compound from non-sublimable impurities [1] [2].

For Gold(III) Bromide (AuBr₃), this process leverages its molecular structure. AuBr₃ exists as a dimer (Au₂Br₆) and is volatile at elevated temperatures, allowing it to be transported as a vapor. Less volatile metallic impurities and non-sublimable residues are left behind in the high-temperature zone [1] [3].

Q2: What is a recommended experimental setup and protocol for the sublimation of Gold(III) Bromide?

The following protocol is adapted from general Physical Vapor Transport (PVT) methods used for materials like SiC and AlN [1].

  • Apparatus: A sealed or flow-through quartz tube system is required due to the high temperatures and corrosive nature of bromine vapors. The system should have independent heating zones for the source material and the growth/collection region.
  • Crucial Parameters:
    • Temperature Gradient: A carefully controlled temperature difference is the driving force. The source material is heated to the sublimation point, while the seed crystal or collection zone is maintained at a lower temperature to encourage re-deposition.
    • Pressure: The process is typically carried out under low pressure or a controlled inert gas atmosphere to facilitate vapor transport and prevent decomposition.
    • Seed Crystal: Using a high-quality seed crystal in the cold zone helps in growing a single, high-purity crystalline structure [1].

The workflow below outlines the key stages and decision points for a successful sublimation process.

G Start Start: Load AuBr₃ Source S1 Seal & Evacuate System (Create Vacuum/Inert Atmosphere) Start->S1 S2 Apply Temperature Gradient (Source Hot, Seed Cool) S1->S2 S3 Initiate Sublimation & Vapor Transport S2->S3 S4 AuBr₃ Vapor Deposits on Cooled Seed/Zone S3->S4 S5 Cool Down System Gradually to Room Temp S4->S5 End End: Harvest Purified Crystals S5->End C1 Crystal quality poor or yield low? S5->C1 C1->End No T1 Troubleshoot: Adjust Parameters C1->T1 Yes T1->S2

Q3: What are common issues and troubleshooting steps when purifying AuBr₃?

Issue Possible Cause Troubleshooting Action
Low Yield Incomplete sublimation; vapor re-depositing in wrong areas. Ensure the temperature of the source material is sufficiently high. Improve the thermal gradient and check for cold spots in the apparatus [1].
Poor Crystal Quality Overly rapid growth; presence of oxygen/moisture. Reduce the growth rate by lowering the source temperature or flattening the thermal gradient. Ensure the system is perfectly sealed and under high vacuum before heating [1] [4].
Product Decomposition Temperature too high; impurities catalyzing breakdown. Gold tribromide decomposes to gold monobromide (AuBr) and bromine around 160°C [5]. Keep temperatures well below this threshold during sublimation. Use a high-purity starting material.
Colored or Cloudy Crystals Incorporation of impurities from the source material or system. Re-purify the starting material. Use high-purity quartz for the apparatus. The presence of certain impurities can lead to inclusions or solid solutions that are difficult to remove [4].

Q4: How can I check the purity of my sublimated this compound?

A sharp melting point is a good initial indicator of purity for organic compounds, though its applicability to AuBr₃ may be limited [2]. A more definitive analysis requires instrumental techniques. Furthermore, a color test can be used as a specific identifier: Gold(III) bromide forms intensely colored brownish-red aqueous solutions, where even a trace amount of the salt is easily observable [3].

References

managing CTAB to Au(III) molar ratio nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of CTAB and Au(III) Management

Understanding the role of CTAB is crucial for troubleshooting your experiments.

Role of CTAB Description & Purpose
Structure-Directing Agent Forms micellar templates that guide anisotropic growth (e.g., nanorods, bipyramids) [1].
Stabilizing Agent Adsorbs onto nanoparticle surfaces, preventing aggregation through electrostatic repulsion [1].
Complexing Agent Binds with Au(III) ions (as Au(III)-CTAB complexes) to modulate reduction kinetics and enable spatially-directed reactions [2] [3].

The ratio of CTAB to Au(III) is critical because it directly influences the reaction kinetics, morphology, and stability of the resulting nanoparticles [2] [1]. An incorrect ratio is a common source of failed experiments.

Standard Seed-Mediated Growth Protocol

Here is a detailed protocol for synthesizing Gold Nanorods (AuNRs), a common application that relies heavily on precise CTAB and Au(III) ratios [4]. This can serve as a baseline for your experiments.

Part 1: Preparing Gold Seed Solution (Seed@CTAB)
  • Prepare Growth Environment: Dissolve 4.7 mL of 0.1 M CTAB solution in a vial and place it in a 29°C water bath with gentle stirring.
  • Add Gold Precursor: Add 25 μL of 50 mM HAuCl₄ to the CTAB solution. Stir for 5 minutes to allow the Au(III)-CTAB complex to form.
  • Initiate Reduction: Quickly add 300 μL of freshly prepared 10 mM ice-cold NaBH₄. This strong reducing agent will cause the solution to turn brownish-yellow, indicating the formation of small gold seed nanoparticles.
  • Aging: Stir the seed solution for another 5 minutes. It is recommended to use this seed solution within 2-5 hours for optimal results.
Part 2: Preparing Growth Solution and AuNR Synthesis
  • Prepare Growth Environment: Add 10 mL of 0.1 M CTAB solution to a clean vial in a 29°C water bath.
  • Add Precursors:
    • Add 100 μL of 50 mM HAuCl₄ and stir for 10 minutes.
    • Add 100 μL of 5 mM AgNO₃. The silver ions assist in directing anisotropic growth into rods.
  • Add Mild Reducer: Introduce 76 μL of 100 mM Ascorbic Acid. The solution will become colorless as Ascorbic Acid reduces Au(III) to Au(I), signifying the growth solution is ready.
  • Initiate Growth: Add 106 μL of the prepared seed solution (Seed@CTAB) to the growth solution.
  • Reaction: Vigorously stir the mixture for 15 minutes at 29°C. A color change will occur, indicating the formation of AuNRs.
  • Purification: Purify the final AuNR dispersion by performing two centrifugation steps (e.g., 8000 rpm for 30 min at 29°C), washing with water in between to remove excess reactants and CTAB [4].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems related to CTAB and Au(III) management.

Problem & Possible Cause Troubleshooting Steps

| Irregular Shapes / Poor Morphology Control • Incorrect [CTAB]/[Au(III)] ratio [2] • Insufficient Ag⁺ ions | • Systematically vary the [CTAB]/[Au(III)] ratio while keeping other factors constant [2]. • Ensure consistent, high-purity AgNO₃ concentration. | | Low Yield / No Nanoparticle Formation • Incorrect seed amount • Unfavorable reduction kinetics | • Optimize the volume of seed solution added to the growth solution [5]. • Verify the quality and freshness of Ascorbic Acid. | | Particle Aggregation / Instability • CTAB concentration below critical micelle concentration (CMC) • Inefficient purification | • Ensure CTAB is always above its CMC (approx. 1 mM) [1]. • Follow gentle but effective centrifugation and washing protocols [4]. | | High Cytotoxicity (for biomedical apps) • Cytotoxic CTAB bilayer on final particles [4] | • Perform ligand exchange to replace CTAB with biocompatible molecules like PEG or Hyaluronic Acid after synthesis [4]. |

Advanced Strategies & Alternative Precursors

For more sophisticated control, consider these approaches from recent research:

  • Binary Surfactant Mixtures: Using a combination of CTAB with another surfactant (like BDAC) can significantly improve the monodispersity and shape yield of anisotropic nanoparticles by modifying the micellar environment and surface binding dynamics [1].
  • Alternative Gold Precursors: Using Au(I) precursors (e.g., from AuCl) instead of the standard Au(III) (HAuCl₄) can alter the reduction pathway and has been shown to provide higher yields of gold nanoparticles and enable morphological transformations from cubes to octahedra [5].

Experimental Workflow & Troubleshooting Logic

To help visualize the entire process and key decision points, the following diagrams outline the core workflow and troubleshooting logic.

G Start Start Experiment Plan Plan Synthesis • Define Target Morphology • Set [CTAB]/[Au(III)] Ratio Start->Plan Execute Execute Protocol • Prepare Seeds • Prepare Growth Solution • Combine and Purify Plan->Execute Characterize Characterize Product • UV-Vis Spectroscopy • TEM Imaging Execute->Characterize Success Success: Target Nanoparticles Achieved Characterize->Success Troubleshoot Troubleshoot: Identify Issue from Common Problems Table Characterize->Troubleshoot Troubleshoot->Plan  Adjust Parameters

Figure 1: Overall experimental workflow for gold nanoparticle synthesis, highlighting the iterative nature of troubleshooting.

G Problem Observed Problem P1 Irregular Shapes Problem->P1 P2 Low Yield / No Growth Problem->P2 P3 Aggregation Problem->P3 P4 High Cytotoxicity Problem->P4 S1 Adjust [CTAB]/[Au(III)] ratio Check/optimize [Ag⁺] P1->S1 S2 Verify seed quality/amount Check reducer freshness P2->S2 S3 Ensure [CTAB] > CMC Optimize purification P3->S3 S4 Perform ligand exchange (e.g., with PEG or HA) P4->S4

Figure 2: Logical troubleshooting guide for common issues in gold nanoparticle synthesis.

References

preventing crystallization AuBr3 solutions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Instability of AuBr₃

A key factor in AuBr₃ crystallization is its inherent low thermal stability. Research indicates that AuBr₃ decomposes into metallic gold and bromine gas upon heating [1]. In a sealed growth environment, this released bromine gas can help suppress the evaporation of bromine from the crystal melt, reducing halide vacancies. However, this very same instability can be a root cause for crystallization or decomposition problems in solutions or during storage.

Troubleshooting Guide and FAQs

Based on its chemical properties, here is a guide to the common issues and potential solutions.

Issue Possible Cause Recommended Action
Crystallization in solution or upon storage Thermal decomposition; solvent evaporation; exposure to air/moisture Store in cool, dark place; ensure airtight, light-proof containers; use fresh, dry solvents
Observation of metallic gold precipitate Advanced decomposition of AuBr₃ Source fresh AuBr₃; decomposition may be irreversible
Inconsistent experimental results Variable purity due to partial decomposition Verify storage conditions; check material age; use new batch
Frequently Asked Questions

Why does my AuBr₃ solution form crystals or a precipitate? The crystals could be reconstituted AuBr₃ or, more likely, a decomposition product. AuBr₃ is not thermally stable and can break down into elemental gold and bromine [1]. This process can be triggered by exposure to mild heat, light, or moisture, leading to the formation of precipitates.

What is the best way to store AuBr₃ to prevent issues? You should handle and store AuBr₃ with extreme care to minimize decomposition. Recommendations include [1] [2]:

  • Airtight Containers: Prevent solvent evaporation and exclude moisture.
  • Cool and Dark Environment: Refrigerated or freezer storage to slow decomposition, protected from light.
  • Dry Atmosphere: Handle in an inert, dry atmosphere (e.g., an argon-filled glove box) to prevent reaction with moisture.

Are there any handling tips to improve stability? Yes, using AuBr₃ that is less hygroscopic can improve handling stability. One study noted that AuBr₃ is less hygroscopic than AuCl₃, making it easier to work with in air-sensitive applications [2].

Experimental Workflow for Problem Prevention

The diagram below outlines a logical workflow to systematically prevent and address AuBr₃ crystallization in the lab.

f Start Start: New AuBr₃ Experiment Storage Storage Check Start->Storage Handle Handling Protocol Storage->Handle Solvent Solvent Preparation Handle->Solvent Monitor In-Experiment Monitoring Solvent->Monitor Problem Crystallization/Precipitate Observed? Monitor->Problem Continuous Problem->Monitor No Troubleshoot Execute Troubleshooting Actions Problem->Troubleshoot Yes Discard Discard Batch Troubleshoot->Discard If unresolved Discard->Start Source new material

AuBr₃ Crystallization Prevention Workflow

Seeking Further Information

The available scientific literature focuses on AuBr₃'s applications rather than detailed solubility protocols. To find more specific guidance, you could:

  • Consult Chemical Suppliers: Reach out to companies that sell AuBr₃ (e.g., Thermo Scientific Chemicals [3]) for technical data sheets with detailed solubility parameters and storage recommendations.
  • Explore Patents: Search for patents related to AuBr₃ use, which may contain more explicit preparation and stabilization methods.

References

bromide vs cyanide gold leaching efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Mechanisms and Workflows

The core of the comparison lies in the different chemical pathways these reagents use to dissolve gold.

G cluster_cyanide Cyanide Leaching Pathway cluster_bromide Bromide Leaching Pathway GoldOre Gold-bearing Ore Crushing Crushing & Grinding GoldOre->Crushing PrepPulp Prepared Ore Pulp Crushing->PrepPulp C_Leach Alkaline Leaching (NaCN, pH 10.5-11.0) PrepPulp->C_Leach B_Leach Acidic Leaching (Br₂, HBr, NaBr) PrepPulp->B_Leach C_Complex Formation of Soluble Dicyanoaurate Complex (Au(CN)₂⁻) C_Leach->C_Complex C_Recovery Gold Recovery via Adsorption (e.g., Activated Carbon) or Zinc Precipitation C_Complex->C_Recovery B_Complex Formation of Soluble Tetrabromoaurate Complex (AuBr₄⁻) B_Leach->B_Complex B_Recovery Gold Recovery via Electrowinning or Reduction B_Complex->B_Recovery

Diagram: Comparative Gold Leaching Pathways. The two processes differ fundamentally in their chemical environment and the complex formed [1] [2].

Cyanide Leaching Protocol

The cyanidation process is well-established and optimized over decades [1] [3]:

  • Ore Preparation: The run-of-mine ore is crushed and ground to a fine powder to liberate gold particles [3] [4].
  • Leaching: The ground ore is mixed with water to form a slurry in agitated tanks. A dilute sodium cyanide (NaCN) solution is added, typically at a concentration of 0.3% [5]. The pH is critically maintained above 10.5, usually using lime (CaO), to prevent the formation of toxic hydrogen cyanide gas [1] [3].
  • Reaction: In the presence of oxygen, gold is oxidized and forms a stable soluble complex. The Elsner equation describes this reaction [1]: 4 Au + 8 NaCN + O₂ + 2 H₂O → 4 Na[Au(CN)₂] + 4 NaOH
  • Gold Recovery: The dissolved gold complex is then recovered from the solution, most commonly by adsorption onto activated carbon (as in the Carbon-in-Leach process) or by cementation using zinc dust [1] [4].
Bromide Leaching Protocol

Bromide leaching operates through a different mechanism and is still primarily at the research stage [2]:

  • Leaching: The ore pulp is treated with a bromide-based lixiviant. This can be elemental bromine (Br₂) or bromide salts (e.g., NaBr) in combination with an oxidant like chlorine or hypochlorite in an acidic medium [2].
  • Reaction: Gold is oxidized to the Au(III) state, forming a soluble tetrabromoaurate complex [2]. The primary reaction can be summarized as: 2 Au + 3 Br₂ + 2 Br⁻ → 2 [AuBr₄]⁻
  • Gold Recovery: Gold is recovered from the pregnant bromide solution using techniques like electrowinning or chemical reduction [2].

Advantages and Limitations

When choosing a leaching reagent, you must balance efficiency, cost, and environmental impact.

Factor Cyanide Bromide
Efficiency & Selectivity High selectivity for gold, effective for low-grade ores [6]. Slow dissolution rate [2]. Very fast dissolution rate [2]. Less selective, may dissolve other metals.
Environmental & Safety Profile Highly toxic; major environmental risks from spills; strict regulations and costly waste management required [1] [6]. Corrosive and volatile; requires careful handling. Generally considered less environmentally persistent than cyanide [2].
Process & Economics Mature, well-understood technology; cost-effective reagents [2] [6]. Higher reagent cost; acidic conditions require more corrosion-resistant equipment [2].

Research and Alternatives

The search for cyanide alternatives is driven by both environmental and technical needs, especially for processing refractory ores where cyanide performance is poor [2] [5].

  • Thiosulfate: Considered the most promising non-toxic alternative and has seen some industrial application. However, its chemistry is complex, it has high reagent consumption, and can be slower than cyanide [2].
  • Thiourea: Offers a faster leaching rate than cyanide but is limited by high reagent costs and issues with reagent decomposition and surface passivation [2].
  • Iodide-Iodine Systems: This system has a very high dissolution rate and good selectivity. Its main barriers are the high cost of iodine and the need to prevent iodine loss [2] [7]. Recent research even explores using iodide-oxidising bacteria to regenerate the lixiviant [7].
  • Bioleaching: Uses microorganisms to oxidize sulfide minerals in refractory ores, making the gold accessible for subsequent leaching. It is eco-friendly but can be a very slow process [3] [5].

I hope this detailed comparison provides a solid foundation for your guide. The choice between bromide and cyanide is a trade-off between speed and a mature, albeit hazardous, industrial practice.

References

gold tribromide vs chloride leaching comparison

Author: Smolecule Technical Support Team. Date: February 2026

Gold Leaching Methods at a Glance

Chloride and bromide leaching are both considered modern alternatives to traditional cyanidation. The table below summarizes their core characteristics and performance based on recent research.

Feature Chloride Leaching Bromide Leaching
Basic Principle Dissolves gold to form gold-chloride complexes (AuCl4-) [1] [2]. Dissolves gold to form gold-bromide complexes (AuBr4-) [3].
Typical Lixiviants Sodium hypochlorite, Ferric chloride (FeCl3), Cupric chloride (CuCl2) [4] [1] [5]. Bromide salts with an oxidant (e.g., Br2) [3].

| Reported Gold Recovery | Free-Milling Ore: Up to 94% in 3 hours [4]. Refractory Ore: ~58-100% (after mechanical activation) [4] [6]. | Up to 97.93% from a micro-disseminated concentrate in 8 hours [3]. | | Reaction Kinetics | Very fast; up to 8x faster than cyanidation for free-milling ores [4]. | Fast; high efficiency achieved within several hours [3]. | | Key Advantage | Faster than cyanidation, can use seawater chlorides, effective for free-milling ores [4] [1]. | High efficiency on refractory/concentrated ores, high stability of complex [3]. | | Key Disadvantage | Lower efficiency on refractory ores without pre-treatment, corrosive nature [4]. | Reagents can be more expensive and hazardous than chlorides [7]. | | Environmental Profile | "Greener" than cyanide, but still requires careful handling and neutralization of waste acids [4] [8]. | Non-cyanide and marketed as "absolutely non-cyanide," but environmental impact of bromide residues must be managed [3]. |

Comparative Experimental Data

The following tables synthesize key quantitative data from research publications to facilitate a direct comparison of the two methods' performance under different conditions.

Table 1: Direct Performance Comparison on Different Ore Types

Ore Type Leaching Method Optimal Conditions Gold Recovery Citation

| Refractory & Free-Milling | Hypochlorite-Assisted Chloride | 1 M HCl, 5 M Cl⁻, 2% NaOCl, 80°C, 3 hours | Free-Milling: 94% Refractory: 58% | [4] | | Mechanically Activated Refractory Sulfide Concentrate | Chloride-Hypochlorite | 45-min milling, 25°C, 30 min leaching | ~100% | [6] | | Micro-disseminated Gold Concentrate | Bromide | 8 hours leaching | 97.93% | [3] |

Table 2: Key Operational Parameters and Requirements

Parameter Chloride Leaching Bromide Leaching
Oxidation-Reduction Potential (ORP) High ORP required; >800-1000 mV with NaOCl [4]. Not specified in results, but a strong oxidant is essential.
Temperature Works at ambient but optimized at elevated temps (e.g., 80°C) [4]. Reaction rate accelerates with increased temperature [3].
pH & Solution Chemistry Effective in acidic conditions; Hypochlorous acid (HOCl) is most potent oxidant at pH 3.5-7.5 [6]. Typically conducted in acidic conditions.
Ore Pre-treatment Efficiency on refractory ores greatly enhanced by mechanical activation (crushing, milling) [6]. Not explicitly detailed, but the process is effective on concentrated material [3].

Detailed Experimental Protocols

For researchers looking to replicate or evaluate these methods, here are the summarized protocols from the key studies.

Hypochlorite-Assisted Chloride Leaching Protocol

This methodology is adapted from a 2025 study on refractory and free-milling ores [4].

  • Oxidant Selection: Test oxidants like cupric chloride, ferric chloride, and sodium hypochlorite. Sodium hypochlorite is found to be particularly effective, raising the ORP to suitable levels (>800 mV for refractory ore, >1000 mV for free-milling ore).
  • Leaching Conditions:
    • Prepare the leaching solution with 1 M HCl and a total chloride concentration (Cl⁻) of 5 M.
    • Add 2% sodium hypochlorite (NaOCl) as the oxidant.
    • The leaching should be conducted at an elevated temperature of 80°C.
    • The reaction is rapid, with optimal recovery achieved within 3 hours.
Bromide Leaching Protocol

This methodology is based on a study of micro-disseminated gold concentrate [3].

  • System Setup: Establish a non-cyanide bromide leaching system. The specific reagents (bromide salt and oxidant) are not detailed in the abstract, but bromine (Br₂) is a common choice.
  • Parameter Optimization:
    • Concentration: Increase the concentrations of the leaching agent and oxidant to boost the gold leaching rate.
    • Temperature: Raise the temperature to accelerate the reaction kinetics.
  • Leaching Duration: Under optimized conditions, a gold leaching efficiency of 97.93% can be achieved after 8 hours.
Mechanically Enhanced Chloride Leaching Protocol

This protocol from a 2013 study highlights the critical role of pre-treatment for refractory ores [6].

  • Mechanical Activation: Subject the refractory sulfide concentrate to mechanical milling (e.g., for 45 minutes). This drastically increases the specific surface area and introduces crystal lattice strain.
  • Leaching Process:
    • Use a chloride-hypochlorite solution at room temperature (25°C).
    • Agitate the mixture. Due to the pre-treatment, 100% gold extraction can be achieved in as little as 30 minutes, compared to only 37.2% after 8 hours for non-activated material.

Process Workflow and Comparison

The following diagrams illustrate the general workflows for the chloride and bromide leaching processes, highlighting their key steps and differences.

G Start Start: Gold-Bearing Ore Grind Grind Ore (To 200 mesh or finer) Start->Grind OxidantSelect Oxidant Selection & Solution Prep Grind->OxidantSelect Leach Chloride Leaching (1 M HCl, 5 M Cl⁻, 2% NaOCl, 80°C) OxidantSelect->Leach ORP Monitor & Control ORP (Maintain >800-1000 mV) Leach->ORP ORP->Leach Add Oxidant if low SolidLiquid Solid-Liquid Separation ORP->SolidLiquid ORP stable Recover Recover Gold from Solution (e.g., Carbon Adsorption, Precipitation) SolidLiquid->Recover End End: Gold Product Recover->End

G Start Start: Gold Concentrate Prep Prepare Bromide Leaching System Start->Prep Optimize Optimize Parameters (Reagent Concentration, Temperature) Prep->Optimize Leach Bromide Leaching (Up to 8 hours) Optimize->Leach SolidLiquid Solid-Liquid Separation Leach->SolidLiquid Recover Recover Gold from Solution SolidLiquid->Recover End End: Gold Product Recover->End

Key Insights for Method Selection

  • For Speed and Free-Milling Ores: Hypochlorite-assisted chloride leaching is superior, offering cyanide-comparable recovery in a fraction of the time [4].
  • For Stubborn Refractory Ores: Bromide leaching demonstrates a high recovery rate on micro-disseminated concentrates where other methods may struggle [3].
  • The Pre-treatment Factor: The efficiency of chloride leaching on refractory ores is highly dependent on mechanical activation. Without it, recovery can be very low [6].
  • The Economic Angle: Chloride-based methods benefit from the low cost and wide availability of reagents (e.g., bleach, hydrochloric acid). Bromide reagents are generally more expensive [7] [8].

References

comparing AuBr3 with other gold catalysts

Author: Smolecule Technical Support Team. Date: February 2026

AuBr₃ vs. Other Gold Catalysts

The table below compares AuBr₃ with other common gold catalysts based on catalytic properties and applications supported by experimental data.

Catalyst Key Catalytic Property Typical Applications Performance & Experimental Evidence

| AuBr₃ | Oxophilic [1] [2] | Anomeric azidation of sugars [1] [2], dehydrative cyclization of diols [3] | • Sugar azidation: 10 mol% AuBr₃, CH₂Cl₂, RT, 1-3 h, yields up to 93% [1] [2]. • Diol cyclization: 2-5 mol% AuBr₃ in aqueous micelles, RT, 1-2 h, yields 83-95% [3]. | | AuCl₃ | Oxophilic / Carbophilic [1] | Similar to AuBr₃, but may require modified conditions | • Sugar azidation: Requires 10 mol% for complete conversion, less convenient handling than AuBr₃ [1]. • Glycosylation: 5 mol% AuCl₃ alone gave low yields; performance enhanced with phenylacetylene co-catalyst [2]. | | [Ph₃PAu]⁺ types | Carbophilic (soft Lewis acid) [4] | Additions to C-C multiple bonds, hydroalkoxylation of alkynes [4] | • Intermolecular hydroalkoxylation: Effective with electron-deficient phosphine ligands [4]. • Cyclization: Ph₃PAuCl/AgOTf catalyzed diol cyclization in 40 min, 82% yield [3]. | | Gold(I) NHC Complexes | Carbophilic | Tandem reactions, asymmetric additions [4] | • Asymmetric catalysis: Chiral BIPHEP-based catalysts successfully employed in asymmetric cycloadditions [4]. |

Detailed Experimental Protocols

Here are the methodologies for key experiments that demonstrate AuBr₃'s utility.

Protocol 1: AuBr₃-Catalyzed Anomeric Azidation of Sugars

This method converts per-acetylated or per-benzoylated sugars to glycosyl azides, valuable intermediates for synthesizing glycoconjugates and N-glycosyl heterocycles [1] [2].

  • Reagents: Per-O-acetylated sugar (e.g., 300 mg), Trimethylsilyl azide (TMSN₃, 3 equivalents), AuBr₃ (10 mol%), anhydrous Dichloromethane (DCM, 4 mL) [1] [2].
  • Procedure:
    • Add the per-O-acetylated sugar and anhydrous DCM to a dry reaction flask.
    • Add TMSN₃ to the stirring solution.
    • Add AuBr₃ (10 mol%) to the reaction mixture and stir at room temperature (monitor by TLC).
    • After completion (typically 1-3 hours), quench the reaction with a saturated aqueous NaHCO₃ solution.
    • Extract with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
    • Purify the residue by flash column chromatography to obtain the pure glycosyl azide [1] [2].
  • Key Note: Moisture is crucial. Reactions with powdered molecular sieves resulted in no product, suggesting HBr generated from AuBr₃ and trace water participates in catalysis [1].

The experimental workflow for this protocol is summarized below.

A Start Reaction Setup B Dissolve per-O-acetylated sugar in anhydrous DCM A->B C Add TMSN₃ (3 equiv) B->C D Add AuBr₃ catalyst (10 mol%) C->D E Stir at Room Temperature (1-3 hours) D->E F Quench with sat. NaHCO₃ E->F G Extract with DCM Dry & Concentrate F->G H Purify by Flash Chromatography G->H I Obtain Glycosyl Azide Product H->I

Protocol 2: AuBr₃-Catalyzed Dehydrative Cyclization in Water

This green chemistry approach uses aqueous micelles to drive dehydration reactions, avoiding organic solvents and dehydrating agents [3].

  • Reagents: Diol substrate (e.g., acetylenic diol), AuBr₃ (2-5 mol%), Aqueous TPGS-750-M surfactant solution (2 wt%, 0.5 M overall concentration), NaCl (optional additive) [3].
  • Procedure:
    • Prepare a 2 wt% aqueous solution of the surfactant TPGS-750-M.
    • Add the diol substrate to the surfactant solution.
    • Add AuBr₃ (2-5 mol%) to the mixture and stir vigorously at room temperature.
    • Optionally, add NaCl to increase micelle size and improve reaction rate [3].
    • Monitor the reaction by TLC or GC-MS. Upon completion (typically 1-2 hours), extract the product with an organic solvent like ethyl acetate.
    • Purify the combined organic extracts by chromatography to obtain the cyclic product (e.g., furan, pyrrole) [3].
  • Key Control: A reaction run "on water" without the surfactant yielded no product, proving the micellar environment is essential [3].

Key Takeaways for Drug Development

  • Leverage AuBr₃'s Oxophilicity: Prefer AuBr₃ for reactions involving oxygenated substrates like sugars and diols, where its strong interaction with oxygen atoms provides superior performance [1] [2].
  • Consider Green Chemistry Options: AuBr₃ is effective in environmentally friendly micellar aqueous media, which can be a strategic advantage for sustainable process development [3].
  • Understand Limitations: AuBr₃ may not be the optimal choice for reactions primarily driven by carbophilicity, such as additions to unactivated alkenes, where gold(I) complexes with bulky ligands might perform better [4].

References

Experimental Protocol: Bromide Leaching Validated by RSM

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow and data are based on a study that optimized gold recovery from Waste Printed Circuit Boards (WPCBs) using bromide leaching and RSM [1] [2].

The diagram below illustrates the complete experimental workflow from initial sample preparation to the final recovery of gold.

Diagram Title: Bromide Leaching and Gold Recovery Workflow

Central Composite Design (CCD) for Leaching Optimization

The researchers used a three-factor, two-level Central Composite Design (CCD) to model and optimize the leaching process. The table below outlines the independent variables and their ranges [2].

Independent Variable Symbol Low Level (-1) High Level (+1)
Time A 30 min 90 min
Temperature B 30 °C 70 °C
Stirring Speed C 300 rpm 500 rpm

The experimental data was fitted to a second-order polynomial model. The Analysis of Variance (ANOVA) was used to validate the model's significance and to determine the optimal conditions for maximum gold dissolution [2].

Model Validation and Optimal Conditions

The quadratic model derived from the RSM analysis was found to be statistically significant. The ANOVA results confirmed that the model could accurately predict gold leaching efficiency within the tested ranges [2].

Model Validation Metric Description Finding in the Study [2]
Model Significance The p-value of the model indicates its statistical significance. The model was statistically significant (p-value < 0.05).
Coefficient of Determination (R²) How well the model explains the variability of the response data. The model had a high R² value, indicating a good fit.

| Optimal Conditions | The combination of factors predicted to yield the highest gold leaching. | Time: 60 min Temperature: 50 °C Stirring Speed: 400 rpm |

Under these optimized conditions, the process achieved a high and efficient recovery of gold from the WPCBs [2].

Bromide Leaching in Context

While a full quantitative comparison with other methods is beyond the scope of the available data, the researched study and other sources highlight some key contextual advantages of the bromide process [2] [3].

  • Compared to Cyanide Leaching: Bromide leaching is noted as a potentially safer and more environmentally friendly alternative to traditional cyanidation, which poses serious environmental risks due to cyanide's high toxicity [2].
  • Compared to Chlorine Leaching: Bromide methods avoid the difficulty of controlling corrosive chlorine gas, which is a significant challenge in chloride-based leaching processes [2] [3].
  • Advantage of RSM: The use of Response Surface Methodology allowed the researchers to efficiently optimize the leaching parameters with fewer experiments, saving time and resources while building a predictive model for the process [2].

References

Comparison of Gold Recovery Efficiency for Halide Methods

Author: Smolecule Technical Support Team. Date: February 2026

Halide Method Lixiviant / System Reported Gold Recovery Efficiency Experimental Conditions / Notes
Chloride Leaching Cupric Chloride / Ferric Chloride Up to 96.5% (pilot plant) [1] Pilot plant processing refractory sulphide concentrate (58.6 g/t Au) [1].
~93% (second stage) [2] Two-stage leaching of electronic waste; first stage removed base metals, second stage recovered gold at ORP > 1100 mV [2].
Bromide Leaching N-Bromosuccinimide (NBS) 99% (pure gold), 61% (WEEE dust) [3] Laboratory scale using pure gold powder and Waste Electronic and Electrical Equipment (WEEE) dust [3].
Iodide Leaching Iodine-Iodide System High selectivity for gold [4] Noted for its ability to operate under relatively mild conditions [4].
Composite Halogen Trichloroisocyanuric Acid (TCICA) 53% (WEEE dust) [3] Laboratory scale; noted for lower toxicity. A 2025 study confirms its efficacy for ore and e-waste [3] [5].
Tribromoisocyanuric Acid (TBICA) 29% (WEEE dust) [3] Laboratory scale; also identified as a lower-toxicity option [3].

Halide Leaching Chemistry and Mechanisms

Halide ions (chloride Cl⁻, bromide Br⁻, iodide I⁻) form stable, soluble complexes with gold in the presence of an oxidizing agent, which pulls gold into solution [2] [4]. The stability of these gold-halide complexes follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, according to the Hard and Soft Acids and Bases (HSAB) theory, making iodide the most effective complexer [2].

The diagram below illustrates the electrochemical mechanism of gold leaching in a chlorine-based system, which involves oxidation at the gold surface and reduction of the oxidant.

Chloride_Leaching cluster_anode Anodic Reaction (Gold Dissolution) cluster_cathode Cathodic Reaction (Oxidant Reduction) title Electrochemical Mechanism of Gold Chloride Leaching Au_solid Au(s) Anode_Reaction Au⁰ → Au⁺ + e⁻ Au⁺ + 2Cl⁻ → AuCl₂⁻ AuCl₂⁻ → Au³⁺ + 2e⁻ + 2Cl⁻ Au³⁺ + 4Cl⁻ → AuCl₄⁻ Au_solid->Anode_Reaction Au_complex AuCl₂⁻(aq) / AuCl₄⁻(aq) Anode_Reaction->Au_complex Cathode_Reaction Oxidant + e⁻ → Reduced Species Anode_Reaction->Cathode_Reaction e⁻ flow Oxidant Oxidant (e.g., Cl₂, HOCI, Fe³⁺) Oxidant->Cathode_Reaction Reduced Reduced Species (e.g., 2Cl⁻, H₂O, Fe²⁺) Cathode_Reaction->Reduced

For other precious metals like platinum (Pt) and palladium (Pd), the mechanism involves forming chloro-complexes in higher oxidation states (e.g., Pt⁴⁺ and Pd²⁺), which also requires a high chloride concentration and a strong oxidizing environment [2].

Detailed Experimental Protocols

The experimental workflow for halide leaching typically involves preparation, leaching, and analysis stages. The specific parameters vary based on the halide and ore type, but the core methodology is consistent.

  • 1. Feedstock Preparation: The gold-containing material (ore, concentrate, or e-waste) is dried, homogenized, and ground to a specific particle size to ensure consistent reactivity [2] [3].
  • 2. Lixiviant Preparation: The halide leaching solution is prepared by dissolving the chosen reagent in water. The pH is adjusted, often to acidic conditions (< pH 3 for chloride systems), using an acid like sulfuric acid or HCl [2].
  • 3. Leaching Reaction:
    • The prepared feedstock is mixed with the lixiviant in a reactor to form a pulp.
  • 4. Monitoring and Control: The Oxidation-Reduction Potential (ORP) is a critical parameter and must be carefully monitored and maintained at a high level (e.g., > 400 mV for chloride, > 1100 mV for selective e-waste leaching) using a controlled oxidant addition [2].
  • 5. Solid-Liquid Separation: After the leaching period, the mixture is filtered. The solid residue is washed, and the liquid leachate (pregnant solution) is collected for gold recovery [1].
  • 6. Gold Recovery and Analysis: Gold is typically recovered from the leachate by adsorption onto activated carbon [1] [4]. The gold content in the solution, the solid residues, and the loaded carbon is analyzed using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) to calculate the recovery efficiency [3].

Key Factors Influencing Leaching Efficiency

  • Lixiviant and Oxidant Concentration: Higher initial concentrations of halide and oxidant generally accelerate the leaching kinetics and can increase the ultimate gold extraction yield [2]. However, this must be balanced against increased reagent costs and potential corrosion.
  • Temperature: Elevated temperature typically enhances the reaction kinetics and gold recovery [2]. The Intec Gold Process, for example, operates at "moderate temperature" [1].
  • Particle Size: Finer particle sizes increase the surface area exposed to the lixiviant, generally leading to faster and more complete gold dissolution [2].
  • Pulp Density: This refers to the solid-to-liquid ratio in the pulp. Higher pulp densities can be more economical but may lead to increased viscosity, poorer mixing, and lower per-pass efficiency, requiring optimization [2].
  • pH and Eh (ORP): The solution's acidity and oxidation potential are crucial and interdependent. A high ORP is necessary to oxidize gold, and a low pH (<3 for chloride systems) helps maintain chlorine in its active form and prevents the precipitation of gold complexes [2].

Emerging Applications and Future Outlook

Halide methods are particularly promising for urban mining, specifically the recovery of gold from electronic waste (e-waste) [2] [3] [5]. Research into organic halides like N-bromosuccinimide (NBS) and trichloroisocyanuric acid (TCICA) is growing, as they can be more selective and pose lower environmental risks compared to traditional reagents [3]. A key operational advantage is the ability to perform selective leaching, where base metals are first dissolved at a lower ORP, leaving gold for a subsequent high-ORP leaching stage, thus producing a purer gold solution [2].

References

comparative study gold(III) bromide other Lewis acids

Author: Smolecule Technical Support Team. Date: February 2026

What is Gold(III) Bromide?

Gold(III) bromide is an inorganic salt, typically appearing as a dark-red to black crystalline solid [1] [2]. Its key characteristic is that it primarily exists as a dimer with the formula Au₂Br₆ [1] [2]. In this structure, two gold atoms are bridged by two bromine atoms, and each gold center exhibits square planar coordination geometry [2].

A key reason for this dimeric structure is its behavior as a Lewis acid, which is a chemical species that can accept a pair of electrons [1]. The gold atom in AuBr₃ is electron-deficient and can accept electron pairs from Lewis bases (electron donors) to form more stable adducts [1] [3].

Comparative Analysis with Other Lewis Acids

The following table compares gold(III) bromide with other commonly used Lewis acid catalysts based on information available in the search results. Please note that a direct, quantitative comparison of strength across all metrics is not available.

Lewis Acid Typical Structure/Form Key Characteristics & Role in Catalysis Example Applications

| Gold(III) Bromide (AuBr₃) | Dimeric (Au₂Br₆) [1] [2] | - Intermediate Strength: Acts as a Lewis acid to activate substrates, particularly in organic synthesis [1].

  • Stability: Less stable than its chloride and fluoride counterparts [2]. | - Diels-Alder reactions [2].
  • Nucleophilic substitution of propargylic alcohols [2]. | | Boron Trifluoride (BF₃) | Monomeric or as adducts (e.g., BF₃·Et₂O) [3] | - Strong, "Hard" Acid: Commonly used and highly reactive [3].
  • Activates Carbonyls: Lowers the energy of LUMO to make carbonyls more electrophilic [4]. | - Friedel-Crafts alkylation and acylation [4] [3].
  • Diels-Alder reactions [4]. | | Aluminum Chloride (AlCl₃) | Dimeric or polymeric aggregates [3] | - Strong, "Hard" Acid: A classic, powerful Lewis acid.
  • Carbocation Generation: Promotes heterolytic cleavage of C-Cl bonds to generate reactive carbocations [3]. | - Friedel-Crafts reactions (essential catalyst) [4] [3]. | | Transition Metal Halides (e.g., TiCl₄, ZnCl₂) | Monomeric or complex structures | - Versatile Catalysts: Widely used across organic synthesis [4].
  • Carbonyl Activation: Effective in activating carbonyl compounds for reactions like Diels-Alder and aldol reactions [4]. | - Diels-Alder reactions [4].
  • Mukaiyama aldol reaction [4]. | | Silver Salts (e.g., AgBF₄) | Ionic (Ag⁺ cations) | - "Soft" Acid & Halogen Acceptor: Acts as a Lewis acid to bind halides, making them better leaving groups [5]. | - Facilitating SN1 reactions by precipitating insoluble silver halides [5]. |

Key Experimental Protocols

The search results provide examples of specific reactions catalyzed by gold(III) bromide. Here are the detailed experimental methodologies as cited in the literature.

Catalyzing the Diels-Alder Reaction

This protocol is used to form complex carbon-carbon bonds in a single step with stereochemical control [2].

  • Reaction Principle: The Lewis acid (AuBr₃) forms an adduct with an "enynal" unit (a molecule containing both an alkyne and an aldehyde). This activation makes the dienophile more reactive, accelerating the cycloaddition with a diene [2].
  • Workflow Diagram:

G A Enynal Substrate D Lewis Acid-Base Adduct Formation A->D B Diene F Cycloaddition (Diels-Alder Reaction) B->F C Gold(III) Bromide (AuBr₃) C->D E Activated Dienophile D->E E->F G Diels-Alder Adduct (Product) F->G

  • Experimental Procedure:
    • Setup: The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
    • Activation: The enynal substrate is dissolved in a suitable solvent and treated with a catalytic amount of gold(III) bromide. The mixture is often stirred to allow the Lewis acid-base complex to form.
    • Reaction: The diene is added to the reaction mixture.
    • Completion: The reaction proceeds, facilitated by the catalyst, and is monitored until completion (e.g., by TLC).
    • Work-up: The reaction is quenched, and the product is isolated through standard techniques like extraction and purification by chromatography [2].
Nucleophilic Substitution of Propargylic Alcohols

This reaction uses AuBr₃ to activate alcohols for substitution, which are otherwise poor leaving groups [2] [5].

  • Reaction Principle: The gold complex serves as an alcohol-activating agent. It coordinates with the oxygen atom of the propargylic alcohol, making the carbon center more electrophilic and facilitating nucleophilic attack and substitution [2].
  • Workflow Diagram:

G A Propargylic Alcohol D Lewis Acid-Base Coordination A->D B Nucleophile (Nu) F Nucleophilic Attack B->F C Gold(III) Bromide (AuBr₃) C->D E Activated Alcohol Complex D->E E->F G Substituted Product F->G

  • Experimental Procedure:
    • Setup: Conduct the reaction under an inert atmosphere.
    • Activation: The propargylic alcohol is dissolved in an anhydrous solvent and combined with a catalytic amount of gold(III) bromide.
    • Reaction: The nucleophile (e.g., a carbon-based nucleophile or heteroatom nucleophile) is introduced to the mixture.
    • Completion: The reaction is stirred and monitored for the consumption of the starting material.
    • Work-up: The catalyst is quenched, and the desired substituted product is isolated and purified [2].

Conclusion and Research Context

For researchers, the choice of Lewis acid is highly reaction-dependent. While classic acids like BF₃ and AlCl₃ are workhorses for reactions like Friedel-Crafts alkylation [4] [3], gold(III) bromide offers a pathway for more specialized transformations. The experimental protocols provided can serve as a starting point for its application in the laboratory.

References

Comparison of Alternative Gold Lixiviants

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the optimal conditions and performance for three non-cyanide gold leaching methods, as determined by experimental studies using Response Surface Methodology (RSM) and ANOVA.

Lixiviant Optimal Conditions Key Influencing Parameter (ANOVA) Maximum Gold Recovery Remarks

| Thiocyanate (SCN⁻) [1] | • 500 mM SCN⁻ • 100 mM Fe³⁺ • 50% Pulp Density • pH=2, 24 hours | Initial SCN⁻ concentration (p < 0.0001) [1] | 96% from an oxide ore [1] | • 1000 times less toxic than cyanide. • Lower consumption compared to thiourea and thiosulfate. [1] | | Thiourea ((NH₂)₂CS) [2] | • Acidic conditions (pH ~1-2) • Presence of an oxidant (e.g., Fe³⁺) | Not specified in the provided results, but the Fe³⁺/SCN⁻ ratio is known to be critical. [2] [1] | High potential (industrial pilot plants exist) [2] | • Faster kinetics than cyanide. • Main challenge is high consumption due to decomposition. [2] | | Glycine (Amino Acid) [3] | • 0.05 M Glycine • Strong oxidant (e.g., KMnO₄) • pH=13 (Alkaline) | Glycine concentration (optimal at 0.05 M; higher concentrations reduce efficacy) [3] | 84.36% from e-waste [3] | • Environmentally friendly. • Heap leaching is more effective than agitation. [3] | | Sodium Isocyanate-based Reagent [4] | • Reagent synthesized at 600°C • 2 hours leaching | Not specified in the provided results [4] | >90% from e-waste [4] | • Good selectivity for gold. • Effective on both gold concentrate and e-waste. [4] |

Detailed Experimental Protocols

Here are the methodologies used in the key studies cited above to obtain the optimized data.

  • Thiocyanate Leaching from Oxide Ore [1]:

    • Experimental Design: A D-optimal Response Surface Methodology (RSM) design with 20 experiments was used to investigate three parameters: initial SCN⁻ concentration (10-500 mM), initial Fe³⁺ concentration (10-500 mM), and pulp density (10-50% w/v).
    • Leaching Procedure: Experiments were conducted at 25°C and pH 2 for 24 hours. The solution was agitated, and samples were analyzed to determine gold recovery.
    • Statistical Analysis: A multiple linear regression model was fitted, and ANOVA was used to determine the significance of each parameter. The model's adequacy was checked via the R² value and the signal-to-noise ratio.
  • Amino Acid (Glycine) Leaching [3]:

    • Parameter Testing: The study focused on the effects of amino acid type (glycine, alanine, histidine), concentration (with 0.05 M as optimal for glycine), pH (alkaline, up to 13), and the addition of strong oxidants like potassium permanganate.
    • Validation Methods: Electrochemical tests were used to confirm the gold dissolution capability under different conditions. The performance was validated by leaching gold from actual gold-containing electronic waste.
    • Leaching Method: The study concluded that heap leaching was more effective than agitation leaching for this system.
  • Thiourea Leaching from E-Waste [2]:

    • Core Principle: Thiourea leaching requires an acidic medium (sulfuric acid is common) and an oxidizing agent like ferric ion (Fe³⁺) or hydrogen peroxide to dissolve gold.
    • Process Challenge: A major focus of the experimental protocol is managing thiourea consumption, as it readily decomposes in acidic, oxidizing environments. Optimizing oxidant concentration and reaction time is critical.

Workflow for Parameter Optimization

The following diagram illustrates the standard workflow for optimizing a gold leaching process using statistical design and analysis, as demonstrated in the research.

Start Define Leaching Parameters and Ranges A Design of Experiments (RSM Design) Start->A B Conduct Leaching Experiments A->B C Measure Response (Gold Recovery %) B->C D Statistical Analysis (ANOVA & Regression) C->D E Identify Key Factor(s) and Optimal Conditions D->E F Validate Model with Optimal Run E->F

Key Takeaways for Researchers

  • ANOVA Pinpoints Drivers: Statistical analysis is powerful for identifying the most influential parameters. For instance, in thiocyanate leaching, the initial thiocyanate concentration was the most significant factor, while pulp density and ferric concentration had less impact [1].
  • Factor Interaction: While the thiocyanate study found interactions between parameters to be negligible [1], this is not always the case. RSM is particularly valuable for uncovering these complex interactions in other leaching systems.
  • Beyond Leaching: A complete, sustainable process involves steps after the gold is dissolved. Research is focused on coupling thiourea leaching with recovery methods like adsorption, cementation, or electrowinning to create a closed-loop system [2].

References

comparative toxicity gold bromides other gold compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity of Gold Compounds

The table below summarizes key information on the toxicity of various gold-based materials.

Compound/Material Key Toxicity Findings / Characteristics Experimental Context / Data
Gold Bromides (e.g., AuBr₃) Primarily known as a laboratory reagent; specific toxicological data is scarce in the searched literature [1]. Information on experimental toxicity protocols not available in search results.
Metallic Gold Nanoparticles (AuNPs) Generally considered of low toxicity, but the observed toxicity is highly dependent on particle size, surface coating, and surface chemistry [2]. Smaller particles are often more toxic than larger ones [2]. In vitro tests show inflammatory, oxidative, genotoxic, and cytotoxic effects can occur, and are inherently linked [2]. The liver is a primary site of accumulation in in vivo studies [2].
Medicinal Gold(I) Compounds (e.g., Auranofin) The most toxic of the copper, silver, and gold subgroup of metals [3]. Excretion is slow, with side effects including skin rashes, hives, and potential damage to blood-forming organs and the nervous system [3]. Used in vivo for arthritis treatment (chrysotherapy). Antidotes for poisoning include 2,3-dimercapto-1-propanol (BAL) and penicillamine [3].
Cationic Surface Coating Agents (e.g., CTAB)⁠ Highly cytotoxic, especially those with long aliphatic chains (e.g., CTAB, Oleylamine). Toxicity is attributed to the coating agent itself, not the gold nanoparticle core [4]. In vitro MTT/MTS assay on human skin (HaCaT) and lung (CRL-1490) cells. Exposure to 100 μM of CTAB for 24 hours caused significant cytotoxicity [4]. Over-coating the particles with polymers substantially reduces cytotoxicity [4].

Experimental Insights and Methodologies

Here is a detailed look at the key experimental findings and methods that inform our understanding of gold compound toxicity.

  • The Critical Role of Surface Chemistry: A pivotal finding is that the surface coating agent can be the primary determinant of a gold nanoparticle's toxicity, not the gold itself. One study demonstrated that gold nanorods coated with CTAB were highly toxic to human skin cells, but this toxicity was drastically reduced when the nanorods were over-coated with polymers [4]. This shows that the experimental protocol must carefully account for and report the surface coatings used.
  • Mechanisms of Toxicity: The main biological mechanisms responsible for the toxicity of gold particulates include inflammatory responses, oxidative stress, genotoxicity, and cytotoxicity [2]. A major question in nanotoxicology is whether these effects are due to the nanoparticles' small size or the release of ions from the particle surface; it is likely a combination of both [2].
  • Experimental Protocols for Cytotoxicity: A common method for assessing in vitro toxicity is the MTT/MTS assay, which measures cell metabolic activity as an indicator of cell viability. Key factors in these protocols include:
    • Cell Lines: Using multiple cell lines (e.g., human epidermal keratinocytes (HaCaT) for skin exposure models and lung fibroblasts (CRL-1490) for inhalation models) is crucial as toxicity can vary by tissue type [4].
    • Exposure Time: Tests should include both short (e.g., 2 hours) and long (e.g., 24 hours) exposure times to capture different toxicological responses [4].
    • Dosage: Results are concentration-dependent, and using excessively high concentrations can lead to misleading conclusions about hazard relevance [2].

Proposed Experimental Workflow for Toxicity Comparison

For a researcher aiming to directly compare the toxicity of gold bromides with other gold compounds, the following workflow outlines a systematic approach. The diagram below visualizes the key stages of this process.

Start Start: Comparative Toxicity Assessment Prep Compound Preparation Start->Prep InVitro In Vitro Screening Prep->InVitro GoldB Gold Bromides (e.g., AuBr₃) Prep->GoldB GoldNPs Coated Gold Nanoparticles Prep->GoldNPs RefDrug Reference Drug (e.g., Auranofin) Prep->RefDrug InVivo In Vivo Validation InVitro->InVivo Assays Conduct MTT/MTS assays for cell viability InVitro->Assays ROS Measure ROS production and oxidative stress InVitro->ROS Morph Assess cell morphology and uptake InVitro->Morph Analysis Data Analysis & Comparison InVivo->Analysis Admin Controlled Administration (oral, IV, etc.) InVivo->Admin Biodist Biodistribution study (target: liver, kidneys) InVivo->Biodist Histo Histopathological analysis of tissues InVivo->Histo Stat Statistical analysis of results Analysis->Stat Rank Rank compounds by toxic potency Analysis->Rank Report Report mechanisms and safe thresholds Analysis->Report Solvent Determine solubility and prepare stock solutions GoldB->Solvent GoldNPs->Solvent RefDrug->Solvent

Key stages of the workflow:

  • Compound Preparation: Include gold(III) bromide, various polymer-coated gold nanoparticles, and a reference medicinal compound like Auranofin [3] [4] [1].
  • In Vitro Screening: Use human cell lines relevant to expected exposure routes (e.g., liver, skin, lung) and employ assays for viability (MTT/MTS), oxidative stress (ROS), and genotoxicity [4] [2].
  • In Vivo Validation: Conduct studies on animal models to determine biodistribution (likely targeting the liver), overall toxicity, and histopathological changes in tissues [2].
  • Data Analysis: Integrate all data to rank compounds by toxic potency and elucidate the primary mechanisms of action, such as ion leaching versus particle-specific effects [2].

Key Conclusions for Drug Development

  • Gold Bromides: Should be treated with caution as laboratory reagents, but their specific toxicological profile requires further dedicated study [1].
  • Medicinal Gold Complexes: Exhibit known and manageable toxicity profiles, as demonstrated by their clinical history, but can have significant side-effects requiring monitoring [3].
  • Gold Nanoparticles: Present a highly tunable platform. Their toxicity is not an inherent property of gold but can be controlled and minimized through precise engineering of size, shape, and surface chemistry [4] [2]. This makes them a promising area for targeted therapeutic development.

References

×

Other CAS

10294-28-7

Wikipedia

Gold tribromide

General Manufacturing Information

Gold bromide (AuBr3): ACTIVE

Dates

Last modified: 08-15-2023

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